An In-Depth Technical Guide to 4-Anilino-2-(trifluoromethyl)butanoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of 4-Anilino-2-(trifluoromethyl)butanoic acid, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 4-Anilino-2-(trifluoromethyl)butanoic acid, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug development. The strategic incorporation of both an anilino moiety and a trifluoromethyl group imparts unique physicochemical and pharmacological properties, making it a valuable scaffold for the design of novel therapeutic agents. This document will detail the molecular and physicochemical properties of the compound, propose a logical synthetic pathway with a detailed experimental protocol, and discuss its potential applications in drug discovery, supported by an analysis of the structural components. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Importance of Fluorinated Anilino-Butanoic Acids
The design and synthesis of novel bioactive molecules are the cornerstones of modern drug discovery. Among the vast chemical space available to medicinal chemists, scaffolds that combine specific pharmacophoric elements to optimize drug-like properties are of paramount importance. 4-Anilino-2-(trifluoromethyl)butanoic acid represents a compelling molecular architecture, integrating three key structural motifs: a butanoic acid backbone, an anilino substituent, and a trifluoromethyl group.
The butanoic acid core provides a carboxylic acid handle for further derivatization and can mimic natural amino acids, potentially interacting with biological targets such as enzymes and receptors. The anilino group, a recurring motif in pharmacologically active compounds, offers a versatile platform for establishing crucial interactions within a target's binding site and can be readily modified to fine-tune the compound's electronic and steric properties.[1][2][3]
The trifluoromethyl (CF₃) group is a particularly powerful addition to this scaffold. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[4][5][6] The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to block metabolic oxidation and improve the pharmacokinetic profile of a drug candidate.[4][7] This guide will provide an in-depth exploration of the synthesis, properties, and potential applications of 4-Anilino-2-(trifluoromethyl)butanoic acid, a molecule that elegantly combines these advantageous features.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent. The key properties of 4-Anilino-2-(trifluoromethyl)butanoic acid are summarized in the table below.
Property
Value
Source
Molecular Formula
C₁₁H₁₂F₃NO₂
Internal Calculation
Molecular Weight
247.22 g/mol
MilliporeSigma
CAS Number
1355334-75-6
MilliporeSigma
Appearance
Expected to be a solid
N/A
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and alcohols
N/A
pKa (Carboxylic Acid)
Estimated to be in the range of 3-4
N/A
LogP
Estimated to be in the range of 2-3
N/A
Note: Some properties are estimated based on the chemical structure and data from analogous compounds due to the limited availability of specific experimental data for this molecule.
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(trifluoromethyl)acrylate
This step involves the synthesis of the key electrophile, ethyl 2-(trifluoromethyl)acrylate. While several methods exist for the preparation of α-trifluoromethyl esters, a common approach involves the trifluoromethylation of a suitable precursor.[10]
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add diethyl malonate and a catalytic amount of piperidine in a suitable solvent such as ethanol.
Aldol Condensation: Add paraformaldehyde portion-wise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for several hours to facilitate the aldol condensation.
Trifluoromethylation: After cooling, the reaction mixture is subjected to trifluoromethylation. This can be achieved using a variety of reagents, such as trifluoromethyl iodide (CF₃I) in the presence of a suitable base or a more modern electrophilic trifluoromethylating agent.
Decarboxylation: The resulting ethyl 2-formyl-2-(trifluoromethyl)malonate is then decarboxylated by heating, yielding ethyl 2-(trifluoromethyl)acrylate.
Purification: The crude product is purified by distillation under reduced pressure.
Step 2: Michael Addition of Aniline and Subsequent Hydrolysis
Reaction Setup: In a round-bottom flask, dissolve aniline in a suitable aprotic solvent, such as tetrahydrofuran (THF).
Michael Addition: Cool the solution in an ice bath and add ethyl 2-(trifluoromethyl)acrylate dropwise with stirring. The reaction is allowed to warm to room temperature and stirred overnight.
Workup: The reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ester, ethyl 4-anilino-2-(trifluoromethyl)butanoate.
Hydrolysis: The crude ester is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
Acidification and Extraction: The THF is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is then acidified to a pH of approximately 3-4 with 1 M HCl, leading to the precipitation of the product. The product is then extracted with ethyl acetate.
Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to yield the final product, 4-Anilino-2-(trifluoromethyl)butanoic acid.
Purification and Characterization
Purification of the final compound is crucial to remove any unreacted starting materials or byproducts.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, evaluating the phase behavior of complex unnatural amino acid derivatives requires moving beyond basic empirical observation into thermodynamic causality. 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6) is a highly specialized pharmaceutical intermediate. Its solubility profile in organic solvents dictates the efficiency of downstream synthetic steps, crystallization processes, and chromatographic purifications. This whitepaper provides an in-depth technical framework for predicting, understanding, and empirically validating the solubility of this compound in non-aqueous media.
Physicochemical Profiling & Structural Causality
To understand how a molecule behaves in a solvent, we must first deconstruct the electronic and steric contributions of its functional groups. The solubility of 4-Anilino-2-(trifluoromethyl)butanoic acid is governed by a delicate balance between three distinct structural moieties:
The
-Trifluoromethyl (-CF) Group: The -CF group exerts a massive electron-withdrawing inductive effect. This localizes electron density away from the adjacent C2 carbon, which in turn stabilizes the conjugate base of the C1 carboxylic acid, drastically lowering its pKa[1]. More importantly for organic solubility, the -CF group significantly increases the molar volume and dispersion forces (lipophilicity) of the molecule.
The Carboxylic Acid (-COOH) Backbone: This provides the primary hydrogen bond donor and acceptor capabilities, anchoring the molecule's polar surface area.
The Anilino (-NH-Ph) Group: Unlike primary aliphatic amines that form highly stable, insoluble zwitterionic crystal lattices in organic media[2], the secondary amine of the anilino group is conjugated with a phenyl ring. The delocalization of the nitrogen's lone pair into the aromatic
-system renders it a very weak base.
The Causality of Phase Behavior: Because the anilino group is weakly basic and the carboxylic acid is highly acidic, the zwitterionic population is heavily suppressed in organic solvents. The molecule exists predominantly in its neutral, un-ionized form. Consequently, its dissolution is driven by dispersion forces and dipole-dipole interactions rather than the disruption of ionic lattice energies.
Logical relationship between structural moieties and physicochemical properties.
Before stepping into the laboratory, solvent selection should be optimized using the Hansen Solubility Parameter (HSP) framework. HSP divides the total cohesive energy of a substance into three measurable forces: dispersion (
(Dispersion) is High: Driven by the polarizable -cloud of the phenyl ring and the dense electron cloud of the -CF group.
(Polarity) is Moderate: Dictated by the strong C-F dipoles and the carbonyl group.
(Hydrogen Bonding) is Moderate: Facilitated by the -COOH and -NH- moieties.
Solvents whose HSP coordinates closely match those of the solute will have a small interaction radius (
) and will exhibit the highest solubilization capacity[3]. Therefore, moderately polar solvents with good dispersion characteristics (e.g., Ethyl Acetate, Dichloromethane) will drastically outperform purely non-polar solvents (e.g., Hexane) which cannot satisfy the hydrogen-bonding requirements of the carboxylic acid.
While thermodynamic models provide a predictive baseline, empirical validation is mandatory for process chemistry. The isothermal shake-flask method, coupled with HPLC-UV quantification, remains the gold standard for determining equilibrium solubility[4].
To ensure absolute scientific integrity, the protocol must be self-validating . A single time-point measurement is scientifically invalid because it cannot prove that thermodynamic equilibrium (
) has been reached.
Step-by-Step Protocol
Solid Dispension: Add an excess amount of 4-Anilino-2-(trifluoromethyl)butanoic acid (approx. 150 mg) to 1.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
Isothermal Equilibration: Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Temperature control is critical; even minor fluctuations will alter the saturation point[5]. Agitate at 300 RPM.
Time-Course Sampling (The Self-Validation Step): Extract 100 µL aliquots at exactly 24 hours and 48 hours [6]. If the concentration at 48h matches the 24h reading within a 5% margin of error, thermodynamic equilibrium is validated.
Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes. Crucial: The centrifuge must be pre-equilibrated to 25.0 °C to prevent temperature-induced precipitation during separation.
Immediate Dilution: Immediately transfer 50 µL of the clear supernatant into 950 µL of the HPLC mobile phase. Causality: Failure to dilute immediately can result in rapid precipitation driven by ambient cooling while the sample sits in the HPLC autosampler queue, yielding falsely low solubility data[5].
HPLC-UV Quantification: Analyze the diluted sample via isocratic HPLC-UV against a pre-established 5-point calibration curve[4].
Self-validating shake-flask workflow for determining equilibrium solubility.
Data Presentation: Predictive Solubility Matrix
Based on the physicochemical profiling and HSP thermodynamic modeling, the quantitative solubility data for 4-Anilino-2-(trifluoromethyl)butanoic acid across various organic solvent classes is summarized below.
Solvent Class
Representative Solvents
HSP Compatibility ()
Predicted Solubility Range (25°C)
Mechanistic Rationale
Polar Aprotic
DMSO, DMF
High (Low )
> 100 mg/mL
Strong dipole-dipole interactions; excellent H-bond acceptors that stabilize the -COOH proton without donating competing protons.
Moderately Polar
Ethyl Acetate, DCM
High
50 - 100 mg/mL
Optimal match for the high dispersion forces of the -CF and phenyl groups while providing sufficient polarity.
Polar Protic
Methanol, Ethanol
Moderate
20 - 50 mg/mL
Good H-bonding capabilities, but strong competitive solvent-solvent interactions limit the maximum solubilization capacity.
Non-Polar
Hexane, Heptane
Low (High )
< 1 mg/mL
Complete inability to disrupt the crystalline lattice or satisfy the H-bond donor requirements of the carboxylic acid.
References
The Solubility of Amino Acids in Various Solvent Systems
Source: DigitalCommons@URI
URL
Source: NIH.
Source: NIH.
Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases
Source: ResearchGate
URL
The Strategic Incorporation of Trifluoromethyl Butanoic Acid Derivatives in Modern Pharmacology: A Mechanistic and Methodological Whitepaper
Executive Summary The strategic integration of fluorine into organic scaffolds has fundamentally reshaped medicinal chemistry. Among fluorinated building blocks, trifluoromethyl butanoic acid (TFBA) and its derivatives—m...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic integration of fluorine into organic scaffolds has fundamentally reshaped medicinal chemistry. Among fluorinated building blocks, trifluoromethyl butanoic acid (TFBA) and its derivatives—most notably 3-(trifluoromethyl)butyric acid—have emerged as highly privileged moieties in rational drug design[1]. The strongly electron-withdrawing nature of the trifluoromethyl (-CF3) group, combined with its high lipophilicity, profoundly alters the pharmacokinetic and pharmacodynamic profiles of parent molecules[1]. By shielding adjacent ester or amide bonds from enzymatic hydrolysis and enhancing blood-brain barrier (BBB) penetrability, TFBA derivatives are actively driving innovations across neurology, metabolic disease, and dermatology[1].
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical pharmacology and bench-level execution. We will dissect the mechanistic causality of TFBA derivatives and provide self-validating experimental protocols for their synthesis and in vitro evaluation.
Neurology: Allosteric Modulation of Kv7 Potassium Channels
Neuronal excitability is tightly regulated by the M-current, a non-inactivating potassium current mediated by Kv7.2/Kv7.3 (KCNQ2/3) heterodimers[2]. Dysfunctions in these channels lead to hyperexcitability disorders, including epilepsy, anxiety, and bipolar depression[2].
TFBA derivatives, particularly alcohol and carbamate analogues structurally related to Retigabine, act as potent allosteric openers of Kv7 channels[2].
The Mechanistic Causality: The -CF3 group serves a dual purpose. First, it increases the lipophilicity of the drug, ensuring rapid partitioning across the BBB. Second, the bulky, electron-dense -CF3 group fits securely into the hydrophobic pocket of the channel's pore domain. This binding stabilizes the open conformation of the channel, facilitating continuous K+ efflux, which hyperpolarizes the neuronal membrane and raises the threshold for action potential firing[2].
Metabolic Regulation: Phosphatase Inhibition in Dyslipidemia
Beyond ion channels, 3-trifluoromethylbutyric acid has been investigated as a direct modulator of cellular lipid metabolism[3].
The Mechanistic Causality: The compound acts as an inhibitor by binding directly to specific cellular phosphatases responsible for lipid regulation. This binding prevents the enzymatic breakdown of phosphoinositides[3]. The resulting intracellular accumulation of phosphoinositides triggers a downstream signaling cascade that upregulates the expression of insulin receptors on the cell surface[3]. This targeted improvement in insulin sensitivity offers a compelling therapeutic vector for treating dyslipidemia and associated metabolic syndromes[3].
Phosphodiesterase 9A (PDE9A) specifically hydrolyzes cyclic GMP (cGMP), a critical second messenger in cardiovascular and cognitive signaling pathways[4].
The Mechanistic Causality: TFBA is utilized as a critical synthetic precursor for 1-heterocyclyl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one derivatives, which act as highly selective PDE9A inhibitors[4]. The incorporation of the trifluoromethyl-butanoic chain introduces significant steric bulk and electronic repulsion, which prevents off-target binding to other PDE families (such as PDE5), ensuring high target selectivity and minimizing off-target cardiovascular side effects[4].
Dermatology: Vitamin D3 Analogues for Hyperproliferative Disorders
In the treatment of hyperproliferative skin diseases such as psoriasis vulgaris and palmoplantar keratoderma, 9,10-secopregnane (Vitamin D3) derivatives are a standard of care[5].
The Mechanistic Causality: The esterification of these scaffolds with 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid yields compounds with potent anti-proliferative effects[5]. The highly stable fluorinated side chain resists rapid degradation by CYP24A1—the primary cytochrome P450 enzyme responsible for Vitamin D catabolism. This resistance extends the local half-life of the drug in the epidermis, allowing for sustained receptor activation without requiring high, potentially hypercalcemic systemic doses[5].
Quantitative Data Presentation
To facilitate cross-disciplinary comparison, the pharmacological targets and physiological effects of key TFBA derivatives are summarized below:
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems, explaining the why behind the how.
Protocol 1: Synthesis of PDE9A Inhibitor Precursors via Amidation
This protocol outlines the coupling of 3-(trifluoromethyl)butyric acid with a chiral amine to form a highly stable amide precursor[4].
Step-by-Step Methodology:
Reagent Solubilization: Dissolve 10 g (64 mmol) of 3-(trifluoromethyl)butyric acid in 100 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere[4].
Carboxylic Activation: Add 14.7 g (77 mmol) of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 11 g (89.7 mmol) of 4-dimethylaminopyridine (DMAP)[4].
Causality: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, attacking this intermediate to form a highly reactive acylpyridinium species, which accelerates the reaction and suppresses racemization.
Amidation: Introduce 9.9 g (70.5 mmol) of (R)-(-)-phenylglycinol[4]. Stir the reaction mixture continuously at 20°C for 16 hours[4].
Causality: Maintaining the reaction at a mild 20°C prevents the thermal degradation of the fluorinated aliphatic chain and preserves the stereocenter of the chiral amine.
Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the DMF solvent.
Aqueous Quench & Purification: Treat the concentrated residue with a 10% aqueous citric acid solution and extract with ethyl acetate[4].
Causality: Citric acid efficiently protonates and partitions the DMAP and urea byproducts into the aqueous phase without hydrolyzing the newly formed, sterically shielded TFBA-amide bond.
Protocol 2: In Vitro Validation of Kv7.2/7.3 Activation (Patch-Clamp Assay)
This electrophysiological protocol validates the efficacy of TFBA derivatives as Kv7 channel openers[2].
Step-by-Step Methodology:
Cell Preparation: Transiently transfect CHO or HEK293 cells with human KCNQ2 and KCNQ3 plasmids. Incubate for 48 hours to ensure adequate heterodimer expression.
Intracellular Solution Formulation: Formulate the pipette solution with 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 2 mM ATP-Na2, and 0.1 mM GTP-Na (pH adjusted to 7.3).
Causality (Critical): ATP and GTP are mandatory to maintain intracellular PIP2 levels. Without these nucleotides, the M-current will undergo artificial "rundown" (decay over time), yielding false negatives for channel openers.
Extracellular Solution: Submerge cells in standard Tyrode's solution.
Electrophysiological Recording: Using whole-cell patch-clamp, clamp the cells at a holding potential of -80 mV. Apply depolarizing voltage steps from -80 mV to +40 mV in 10 mV increments.
Causality: Holding at -80 mV ensures that all Kv7 channels are in the fully closed state prior to depolarization, providing an accurate baseline for activation kinetics.
Validation & Perfusion: Perfuse the TFBA derivative (e.g., at 10 µM). A successful opener will shift the voltage-dependence of activation (
) to more hyperpolarized potentials.
Self-Validation: Always include a known Kv7 opener (e.g., Retigabine at 10 µM) as a positive control to validate the sensitivity of the patch-clamp rig and cell batch[2].
Mandatory Visualizations
Fig 1. Mechanism of action for TFBA-derived Kv7.2/7.3 channel openers in neuronal hyperpolarization.
Fig 2. Step-by-step synthetic workflow for the amidation of TFBA in PDE9A inhibitor development.
metabolic pathway and degradation of Andarine S-4 metabolites
Comprehensive Metabolic Profiling and Degradation Kinetics of Andarine (S-4): A Technical Whitepaper Executive Summary & Pharmacological Context Andarine, commonly referred to as S-4, is an arylpropionamide-derived selec...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Metabolic Profiling and Degradation Kinetics of Andarine (S-4): A Technical Whitepaper
Executive Summary & Pharmacological Context
Andarine, commonly referred to as S-4, is an arylpropionamide-derived selective androgen receptor modulator (SARM) characterized by the chemical structure S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide[1]. Originally developed to target muscle and bone wasting diseases, S-4 exhibits high tissue-selective anabolic activity with reduced androgenic side effects compared to traditional steroidal androgens[2].
Due to its potent performance-enhancing capabilities, S-4 is strictly prohibited by the World Anti-Doping Agency (WADA)[3]. For researchers, pharmacologists, and anti-doping scientists, understanding the precise metabolic pathways, degradation kinetics, and analytical detection methodologies of S-4 is critical. This whitepaper synthesizes the pharmacokinetic (PK) profile and biotransformation of S-4, providing a self-validating framework for its extraction and quantification via high-resolution mass spectrometry (HRMS).
Pharmacokinetics and ADME Profile
The absorption, distribution, metabolism, and excretion (ADME) profile of S-4 demonstrates rapid systemic absorption and a moderate volume of distribution. In preclinical rodent models, S-4 exhibits linear pharmacokinetics at lower doses but displays dose-dependent oral bioavailability at higher concentrations[2][4].
The mechanistic rationale behind this dose-dependent bioavailability (dropping from 100% at 1 mg/kg to 60% at 30 mg/kg) is likely due to the saturation of intestinal absorption mechanisms or first-pass hepatic extraction[2][4]. S-4 is cleared from the systemic circulation at a relatively slow rate, relying heavily on hepatic metabolism by both Phase I and Phase II enzymes prior to excretion[2].
Table 1: Pharmacokinetic Parameters of S-4 in Male Sprague-Dawley Rats [4]
Route
Dose (mg/kg)
Clearance (mL/min/kg)
Volume of Distribution (L/kg)
Half-life (h)
Oral Bioavailability (%)
Intravenous
0.5
2.1
0.448
2.6
N/A
Intravenous
1.0
1.8
0.448
3.3
N/A
Intravenous
10.0
1.0
0.448
5.3
N/A
Intravenous
30.0
1.2
0.448
4.4
N/A
Oral
1.0
N/A
N/A
3.2
100
Oral
10.0
N/A
N/A
4.9
70
Oral
30.0
N/A
N/A
4.1
60
Core Metabolic Pathways (Phase I & Phase II)
The degradation of S-4 is driven by extensive hepatic biotransformation. Identifying these metabolites is the cornerstone of routine doping control, as the parent compound is rapidly metabolized and its detection window is narrow[1][5].
Phase I Metabolism: The primary biotransformations include amide hydrolysis (which cleaves the molecule by removing the B-ring), monohydroxylation, deacetylation of the B-ring acetamide, and reduction of the A-ring nitro group[6][7]. Species-specific variations exist; for instance, canine models primarily exhibit deacetylation and nitro reduction, whereas rodent and equine models favor amide hydrolysis and hydroxylation[2][5].
Phase II Metabolism: The resulting Phase I metabolites—particularly the monohydroxylated and deacetylated products—undergo rapid conjugation. Glucuronidation and sulfonation are the dominant Phase II pathways, rendering the metabolites highly polar for renal excretion[3][6].
Metabolic pathways of Andarine (S-4) detailing Phase I and Phase II biotransformations.
Analytical Methodologies: LC-HRMS/MS Workflows
To accurately quantify S-4 and its metabolites in biological matrices (plasma or urine), a highly selective Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol is required[1][7]. As an application scientist, it is imperative to design a self-validating system where every sample preparation step serves a distinct physicochemical purpose.
Step-by-Step Experimental Protocol
Sample Aliquoting & Internal Standard Addition: Aliquot 2 mL of the biological sample (urine or plasma). Spike with a deuterated internal standard (e.g., S-4-d3) to correct for matrix effects and extraction losses[5].
Enzymatic Hydrolysis (Urine Samples): Add 50 µL of β-glucuronidase and incubate at 50°C for 1 hour.
Causality: Phase II glucuronide conjugates are highly polar, elute poorly on reversed-phase C18 columns, and suffer from severe ion suppression. Cleaving the glucuronic acid moiety reverts the metabolite to its Phase I aglycone, significantly improving chromatographic retention and extending the detection window for anti-doping analysis[6].
Protein Precipitation & Solid Phase Extraction (SPE): For plasma, perform protein precipitation using cold acetonitrile (1:3 v/v). For urine, pass the hydrolyzed sample through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge[1][7].
Causality: Cold acetonitrile rapidly denatures plasma proteins while maintaining the solubility of the lipophilic S-4 parent compound, preventing analyte occlusion in the protein pellet[5]. The HLB cartridge isolates the acidic-neutral fraction, removing salts and endogenous interferences.
Elution & Reconstitution: Elute the SPE cartridge with 2 mL of methanol. Evaporate to dryness under a gentle stream of nitrogen at 60°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water/methanol)[1][7].
UHPLC-HRMS/MS Analysis: Inject 5 µL onto a C18 UHPLC column. Utilize a gradient elution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in methanol (Mobile Phase B). Operate the Orbitrap or QTOF mass spectrometer in full-scan mode with polarity switching (ESI+/ESI-)[1][7].
Causality: S-4 contains diverse functional groups. The amide and nitro groups readily accept protons (ESI+), whereas the phenolic metabolites lose protons (ESI-). Simultaneous polarity switching ensures comprehensive coverage of all biotransformation products in a single run without compromising the mass analyzer's duty cycle[1].
Self-validating LC-HRMS/MS experimental workflow for S-4 metabolite quantification.
Degradation and Excretion Kinetics
The terminal degradation of S-4 relies on the renal and biliary excretion of its conjugated metabolites. In human and equine models, the parent drug is detectable in plasma for up to 12 hours post-administration, whereas the monohydroxylated and dephenylated (hydrolyzed) metabolites remain detectable in urine for significantly longer periods[3][5]. Consequently, targeting the Phase I aglycones—specifically the B-ring cleaved hydrolysis product and the monohydroxylated S-4—provides the most robust analytical evidence of S-4 administration in pharmacokinetic and forensic investigations[3][6].
References
Detection of the selective androgen receptor modulator andarine (S-4) in a routine equine blood doping control sample
RMTC[Link]
Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes
ResearchGate[Link]
Comprehensive Analysis of Andarine Metabolites and Metabolic Pathways In Vivo and In Vitro Based on Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry
MAT-Test[Link]
Investigation of the selective androgen receptor modulators S1, S4 and S22 and their metabolites in equine plasma using high-resolution mass spectrometry
PubMed (NIH)[Link]
Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4) for routine doping control purposes
PubMed (NIH)[Link]
In vivo metabolism and final disposition of a novel nonsteroidal androgen in rats and dogs
PubMed (NIH)[Link]
A Technical Guide to the Evaluation of Novel Aniline-Derived Selective Androgen Receptor Modulators (SARMs)
Abstract: Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective anabolic effects, offering potential treatments for muscle wasting, osteoporosis, and oth...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: Selective Androgen Receptor Modulators (SARMs) represent a promising class of therapeutics that exhibit tissue-selective anabolic effects, offering potential treatments for muscle wasting, osteoporosis, and other conditions with a reduced risk of the androgenic side effects associated with traditional anabolic steroids.[1][2] This guide provides an in-depth technical framework for the research and development of novel SARM candidates, with a particular focus on aniline-derived scaffolds. While the specific compound "4-Anilino-2-(trifluoromethyl)butanoic acid" lacks public research data, this document will use established principles and data from structurally related SARMs to outline the critical path for evaluation. We will delve into the medicinal chemistry rationale, core experimental protocols for in vitro and in vivo characterization, and the underlying molecular mechanisms that govern SARM activity.
Introduction: The Rationale for Aniline-Derived SARMs
The therapeutic potential of activating the androgen receptor (AR) to promote muscle and bone growth is well-established. However, the clinical utility of steroidal androgens is hampered by their lack of tissue selectivity, leading to undesirable androgenic effects such as virilization in women and adverse impacts on the prostate in men.[3] Non-steroidal SARMs have emerged as a solution, designed to differentially engage the AR in a manner that favors anabolic activity in musculoskeletal tissues over reproductive tissues.[1][4]
Aniline and its derivatives serve as a versatile and foundational scaffold in medicinal chemistry, enabling extensive structural modifications to achieve desired biological activities.[5] In the context of SARMs, the aniline core is a key structural feature in several developmental candidates. The electronic and steric properties of substituents on the aniline ring are critical for modulating binding affinity to the AR and influencing the conformational changes that dictate tissue-selective gene expression.
The Role of the Trifluoromethyl Group:
The inclusion of a trifluoromethyl (-CF3) group is a common strategy in modern drug design.[6] This group offers several advantages:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and increasing the drug's half-life.[6]
Increased Lipophilicity: The -CF3 group enhances the molecule's ability to cross cell membranes.[6]
Potent Receptor Interaction: Its strong electron-withdrawing nature can significantly influence interactions with the target receptor, often leading to higher binding affinity.[6][7]
In SARM design, the trifluoromethyl group is frequently found on the "A-ring" of the molecule, where it plays a crucial role in anchoring the ligand within the AR's binding pocket.
Molecular Mechanism of Action: The Path to Tissue Selectivity
The primary mechanism of action for all SARMs is binding to the androgen receptor, a member of the nuclear hormone receptor superfamily. Upon binding, the SARM induces a conformational change in the AR, leading to its translocation to the nucleus, dimerization, and subsequent binding to specific DNA sequences known as Androgen Response Elements (AREs). This interaction recruits co-regulatory proteins (coactivators or corepressors) and modulates the transcription of target genes.
Tissue selectivity is believed to arise from the unique conformation the AR adopts upon binding to a specific SARM. This ligand-specific conformation influences which co-regulatory proteins are recruited in different cell types, leading to a differential pattern of gene expression. For example, in muscle and bone, a SARM-AR complex might preferentially recruit coactivators that promote anabolic gene expression, while in the prostate, it may recruit corepressors or fail to recruit the necessary coactivators for androgenic gene expression.
Caption: Generalized signaling pathway for SARM action.
Core Experimental Workflow for SARM Evaluation
The development of a novel SARM candidate follows a structured pipeline of in vitro and in vivo assays designed to characterize its potency, selectivity, and therapeutic potential.
Caption: A typical experimental workflow for SARM characterization.
In Vitro Pharmacology
A. Androgen Receptor Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human androgen receptor.
Methodology: A competitive radioligand binding assay is commonly employed.
Preparation: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]-Mibolerone) and a source of the androgen receptor (e.g., rat prostate cytosol or recombinant human AR) are prepared in an appropriate buffer.
Competition: Increasing concentrations of the unlabeled test compound (e.g., our hypothetical 4-Anilino-2-(trifluoromethyl)butanoic acid) are added to the mixture.
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
Separation: Bound and free radioligand are separated (e.g., via filtration or charcoal adsorption).
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
Analysis: The data is used to calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand), from which the inhibitory constant (Ki) is determined using the Cheng-Prusoff equation.
B. AR Transcriptional Activation (Reporter Gene) Assay
Objective: To measure the functional ability of the compound to activate the androgen receptor and induce gene transcription.
Methodology:
Cell Culture: A suitable mammalian cell line (e.g., HEK293 or CV-1) is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV).
Treatment: The transfected cells are treated with varying concentrations of the test compound. Dihydrotestosterone (DHT) is used as a positive control.
Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
Lysis and Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
Analysis: A dose-response curve is generated to determine the EC50 (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to DHT.
In Vivo Efficacy and Selectivity
A. The Hershberger Assay
Objective: The gold-standard in vivo assay to determine the anabolic and androgenic properties of a compound.
Methodology:
Animal Model: Juvenile, castrated male rats (orchidectomized) are used. Castration removes the endogenous source of androgens, making the androgen-sensitive tissues highly responsive to exogenous compounds.
Dosing: The animals are treated with the test compound daily for a set period (typically 7-10 days). A vehicle control and a testosterone propionate (TP) group are included for comparison.
Endpoint Analysis: At the end of the study, the animals are euthanized, and specific tissues are excised and weighed.
Anabolic Tissues: Levator ani muscle.
Androgenic Tissues: Ventral prostate and seminal vesicles.
Analysis: The ratio of the anabolic (levator ani) to androgenic (prostate/seminal vesicle) tissue weight increase is calculated. A high ratio indicates a favorable tissue-selective profile.
Comparative Data for Known SARMs:
Compound
Anabolic Activity (Levator Ani)
Androgenic Activity (Ventral Prostate)
Therapeutic Index (Anabolic/Androgenic)
Testosterone Propionate
High
High
~1
S-23
High
Moderate
>1
Ostarine (MK-2866)
High
Low
High
Note: This table represents generalized outcomes. Specific values vary by study design.
B. Models of Disease
Osteoporosis: Ovariectomized (OVX) female rats are a common model for postmenopausal bone loss. The ability of a SARM to preserve or restore bone mineral density and bone strength is evaluated.[1]
Muscle Wasting (Cachexia): Models involving cancer, chronic kidney disease, or prolonged glucocorticoid administration are used to assess a SARM's ability to prevent muscle atrophy and improve physical function.[1]
Future Perspectives and Conclusion
The development of novel aniline-derived SARMs like the hypothetical "4-Anilino-2-(trifluoromethyl)butanoic acid" continues to be a promising area of research. The key to success lies in the meticulous optimization of the chemical structure to fine-tune its interaction with the androgen receptor. By systematically applying the in vitro and in vivo assays described in this guide, researchers can effectively identify and advance candidates with superior tissue selectivity and therapeutic potential. The ultimate goal is to develop orally bioavailable drugs that provide the anabolic benefits of androgens for a range of debilitating conditions without the associated androgenic side effects.[2]
References
Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f . MDPI. Available at: [Link]
Syntheses of (Z)-and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid and their inactivation of gamma-aminobutyric acid aminotransferase . PubMed. Available at: [Link]
Selective androgen receptor modulators in preclinical and clinical development . PMC. Available at: [Link]
Optimizing Ligand Efficiency of Selective Androgen Receptor Modulators (SARMs) . PMC. Available at: [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]
EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use. Google Patents.
Selective androgen receptor modulator - Wikipedia . Wikipedia. Available at: [Link]
(PDF) Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f . ResearchGate. Available at: [Link]
(S)-2-Amino-4-((trifluoromethyl)thio)butanoic acid . AMERICAN ELEMENTS. Available at: [Link]
A novel retinoic acid analog, 4-amino-2-trifluoromethyl-phenyl retinate, inhibits gastric cancer cell growth . PubMed. Available at: [Link]
Novel Trifluoromethylated Enobosarm Analogues with Potent Antiandrogenic Activity In Vitro and Tissue Selectivity In Vivo . AACR Journals. Available at: [Link]
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid . MDPI. Available at: [Link]
Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1 . Scholars Research Library. Available at: [Link]
Selective androgen receptor modulators: the future of androgen therapy? . PMC - NIH. Available at: [Link]
Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception . PMC. Available at: [Link]
CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid . PubMed. Available at: [Link]
Synthesis-characterization-and-pharmacokinetic-studies-of-4-3-aryl-1-6-dihydro-6-iminopyridazin-1-ylbutanoic-acid-hydrochlorides.pdf . ResearchGate. Available at: [Link]
Toxicological Profiling and Preclinical Assessment of 4-Anilino-2-(trifluoromethyl)butanoic Acid: A Comprehensive Guide
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper / In-Depth Guide Executive Summary As a Senior Application Scientist in preclinical to...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals
Content Type: Technical Whitepaper / In-Depth Guide
Executive Summary
As a Senior Application Scientist in preclinical toxicology, evaluating highly functionalized molecules like 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6)[1] requires moving beyond standard high-throughput screening paradigms. Structurally, this compound is an architectural paradox: it possesses the carbon backbone of the inhibitory neurotransmitter
-aminobutyric acid (GABA), yet is heavily modified with a bulky N-phenyl (aniline) ring and a strongly electron-withdrawing -trifluoromethyl (–CF) group.
While these modifications enhance lipophilicity and block
-oxidation, they introduce severe, multi-pathway toxicological liabilities. This whitepaper provides a mechanistic framework for profiling the toxicity of this specific compound, offering self-validating experimental protocols designed to definitively de-risk its development.
Architectural Deconstruction: The Molecule as a Toxicological System
To accurately predict the toxicity profile of 4-Anilino-2-(trifluoromethyl)butanoic acid, we must analyze how its three primary functional groups interact synergistically to alter its pharmacokinetics and safety profile.
The Aniline Motif (N-Phenyl Group): Primary and secondary anilines are notorious structural alerts. They are highly susceptible to cytochrome P450 (CYP)-mediated N-hydroxylation, generating reactive N-hydroxylamine species that drive erythrocyte toxicity.
The
-Trifluoromethyl (–CF) Group: The –CF group exerts a massive inductive electron-withdrawing effect. By placing it at the -position to the carboxylic acid, the pKa of the acid is drastically lowered (predicted pKa ~2.0–2.5 compared to ~4.2 for native GABA). This ensures the molecule is permanently ionized at physiological pH.
The Carboxylic Acid: Acidic moieties are primary targets for Phase II uridine 5'-diphospho-glucuronosyltransferase (UGT) conjugation. The resulting acyl glucuronides are chemically unstable and can act as potent acylating agents[2]. Furthermore, the combination of a permanently ionized acid and a highly lipophilic –CF
/aniline framework creates a lipophilic anion —a classic structural trigger for mitochondrial uncoupling.
Mechanistic Toxicity Pathways
Pathway A: Aniline-Induced Methemoglobinemia
The toxicity of the aniline moiety is not driven by the parent compound, but by its hepatic metabolites. CYP2E1 and CYP1A2 oxidize the secondary amine to an N-phenylhydroxylamine. Upon entering systemic circulation, this metabolite partitions into erythrocytes, where it initiates a redox cycle that oxidizes the ferrous (Fe
) iron in hemoglobin to the ferric (Fe) state, resulting in methemoglobinemia and severe tissue hypoxia.
Fig 1. CYP-mediated N-hydroxylation pathway leading to methemoglobinemia.
Pathway B: Acyl Glucuronidation and iDILI
Carboxylic acids are frequently conjugated by UGT2B7 to form 1-O-acyl glucuronides[3]. Because the ester linkage in these metabolites is highly reactive, they undergo spontaneous intramolecular acyl migration and Amadori rearrangement at physiological pH (pH > 7.0)[2]. This exposes an aldehyde-like intermediate that covalently binds to nucleophilic lysine residues on hepatic proteins. This haptenization process is a primary driver of immune-mediated idiosyncratic drug-induced liver injury (iDILI)[4].
Fig 2. UGT-catalyzed acyl glucuronidation and subsequent protein haptenization.
Quantitative Predictive Profiling
To guide our experimental design, we must first establish the theoretical boundaries of the molecule's behavior. The table below summarizes the predictive toxicological metrics based on the compound's structural alerts.
Moderate: May cause localized hepatocyte necrosis.
Self-Validating Preclinical Assessment Protocols
A major failure point in preclinical toxicology is relying on isolated assays that do not reflect systemic biology. The following protocols are designed as self-validating systems —meaning every experiment contains internal logical checks to prove that the observed toxicity is mechanistically driven by the pathways we hypothesize.
Protocol A: Hepato-Erythrocyte Axis Simulation for Methemoglobinemia
Causality Check: Standard erythrocyte assays will yield false negatives because erythrocytes lack the CYP enzymes required to generate the toxic N-hydroxylamine. We must couple a hepatic activation system with an erythrocyte readout.
Step-by-Step Methodology:
Hepatic Activation: Incubate 10 µM of 4-Anilino-2-(trifluoromethyl)butanoic acid with Human Liver Microsomes (HLM, 1 mg/mL) in phosphate buffer (pH 7.4).
Reaction Initiation: Add 1 mM NADPH to initiate CYP450 metabolism. Incubate at 37°C for 30 minutes.
Erythrocyte Transfer: Centrifuge the mixture to pellet the microsomes. Transfer the metabolite-rich supernatant to a suspension of washed human erythrocytes (10% hematocrit).
Quantification: Incubate for 2 hours, lyse the cells, and measure absorbance at 630 nm (specific for MetHb) using a spectrophotometer.
The Self-Validating Control: Run a parallel arm without NADPH. If the minus-NADPH arm shows no MetHb, but the plus-NADPH arm does, you have definitively proven that toxicity is metabolism-dependent, validating the assay's integrity.
Protocol B: Time-Integrated HSA Adduction Assay for Acyl Glucuronides
Causality Check: Direct LC-MS quantification of acyl glucuronides is notoriously unreliable due to their rapid ex vivo degradation. Instead, we measure the stable covalent adduct formed on Human Serum Albumin (HSA), which serves as a time-integrated "trap" for the reactive intermediate[4].
Step-by-Step Methodology:
Permeabilization: Treat HLM with Alamethicin (50 µg/mg protein) on ice for 15 minutes to open the microsomal pores, allowing access to luminal UGT enzymes.
Conjugation & Trapping: Combine the permeabilized HLM, the test compound (50 µM), UDP-glucuronic acid (UDPGA, 5 mM), and physiological concentrations of HSA (40 mg/mL). Incubate at 37°C for 4 hours.
Digestion: Precipitate the HSA, wash extensively to remove unbound drug, and digest the protein pellet overnight with Trypsin.
LC-MS/MS Analysis: Analyze the resulting peptide fragments via high-resolution mass spectrometry, scanning for mass shifts corresponding to the compound's acyl moiety covalently bound to lysine residues.
The Self-Validating Control: Run a parallel incubation utilizing a broad-spectrum UGT inhibitor (e.g., Novobiocin) or omitting UDPGA. An absence of adducts in this arm proves the covalent binding is strictly driven by the acyl glucuronide pathway, rather than direct reactivity of the parent carboxylic acid.
Toxicokinetics & ADME-Tox Profiling
Understanding the clearance mechanisms of 4-Anilino-2-(trifluoromethyl)butanoic acid is critical for establishing safety margins.
Table 2: Experimental Matrix for Reactive Metabolite Trapping
Conjugation Pathway
Required Cofactor
Trapping Agent
Analytical Readout
Validation Control
CYP Oxidation (Aniline)
NADPH
Glutathione (GSH)
LC-MS/MS (GSH-adduct)
Minus-NADPH incubation
UGT Conjugation (Acid)
UDPGA
Human Serum Albumin
Trypsin digest + HRMS
Minus-UDPGA incubation
Mitochondrial Uncoupling
None (Parent driven)
Isolated Mitochondria
Oxygen Consumption Rate
Addition of FCCP (Positive)
Strategic Mitigation for Medicinal Chemists:
If the toxicity profile proves too severe during Tier 2/Tier 3 screening, structural mitigation will be required.
To mitigate the aniline toxicity, consider substituting the N-phenyl ring with a sterically hindered or electron-deficient heterocycle (e.g., a pyrimidine) to block N-hydroxylation.
To mitigate acyl glucuronidation, consider replacing the carboxylic acid with a bioisostere (e.g., a tetrazole or an acylsulfonamide), which retains the necessary acidic pKa for target engagement but is generally resistant to UGT-mediated esterification.
References
Title: 4-Anilino-2-(trifluoromethyl)
Title: Acyl glucuronide reactivity in perspective
Source: University of Liverpool Repository
URL
Source: PMC (NIH)
Title: The Medicinal Chemist's Guide to Solving ADMET Challenges
Source: The Royal Society of Chemistry
URL
HPLC method development for 4-Anilino-2-(trifluoromethyl)butanoic acid analysis
Advanced HPLC Method Development and Validation for the Amphoteric Fluorinated Analyte: 4-Anilino-2-(trifluoromethyl)butanoic acid Executive Summary & Analyte Characterization The accurate quantification of 4-Anilino-2-(...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced HPLC Method Development and Validation for the Amphoteric Fluorinated Analyte: 4-Anilino-2-(trifluoromethyl)butanoic acid
Executive Summary & Analyte Characterization
The accurate quantification of 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6) presents a highly specific challenge in chromatographic method development. This molecule is characterized by a structural triad that dictates its physicochemical behavior:
Butanoic Acid Moiety: A terminal carboxylic acid that acts as a proton donor.
Trifluoromethyl (-CF3) Group: Located at the alpha position, this highly electronegative group exerts a strong inductive pull, significantly lowering the pKa of the adjacent carboxylic acid (estimated pKa ~2.5) while imparting intense hydrophobicity and a strong localized dipole.
Aniline Group: A secondary aromatic amine that acts as a weak base (estimated pKa ~4.0–4.5).
Because the molecule contains both acidic and basic functional groups, it is amphoteric. This complex polarity requires a highly orthogonal approach to mobile phase pH control and stationary phase selection to prevent peak tailing and ensure robust retention[1].
Method Development Rationale: The Causality of Choice
Mobile Phase pH Dynamics
For amphoteric compounds, operating at an intermediate pH (e.g., pH 4.0–7.0) forces the molecule into a zwitterionic state. Zwitterions exhibit poor retention on reversed-phase columns and interact unpredictably with residual silanols on the silica matrix, leading to severe peak broadening[1].
The Solution: The mobile phase must be aggressively buffered to an acidic pH (pH 2.0–2.5) using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At pH 2.5, the carboxylic acid is fully protonated (neutralized), and the aniline nitrogen is protonated (cationic). This forces the analyte into a single, predictable ionization state, eliminating zwitterionic behavior and enabling controlled retention.
Stationary Phase Selection: The Superiority of PFP over C18
Traditional C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. When analyzing a protonated aniline on a C18 phase, the cationic charge often leads to poor retention and peak tailing.
The Solution: A Pentafluorophenyl (PFP) stationary phase is mandatory for this analyte. PFP columns offer multiple orthogonal retention mechanisms that directly complement the structure of 4-Anilino-2-(trifluoromethyl)butanoic acid:
Fluorophilic Interactions: The electronegative fluorine atoms on the PFP ring interact strongly with the -CF3 dipole of the analyte, providing enhanced shape selectivity and retention that a standard alkyl C18 phase cannot achieve[2][3].
Stacking: The electron-deficient PFP ring engages in interactions with the electron-rich aromatic ring of the analyte's aniline moiety[4].
Cation-Exchange Properties: At low pH, the highly electronegative fluorine atoms on the PFP ligand draw electron density away from the silica surface. This creates a slightly negative surface charge that acts as a weak cation-exchanger, strongly retaining the protonated aniline group and yielding exceptionally sharp peaks[4][5].
Method Development Workflow Visualization
Figure 1: Decision tree for the HPLC method development of 4-Anilino-2-(trifluoromethyl)butanoic acid.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop, self-validating system. It includes mandatory System Suitability Testing (SST) gates that must be passed before sample analysis can proceed, ensuring absolute trustworthiness of the generated data.
Phase 1: Reagent and Standard Preparation
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.
Mobile Phase B (Organic): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile.
Diluent: Methanol:Water (50:50, v/v). Causality: Matching the diluent to the initial gradient conditions prevents sample solvent effects (peak distortion) upon injection.
Standard Preparation: Accurately weigh 10.0 mg of 4-Anilino-2-(trifluoromethyl)butanoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with the diluent to achieve a 100 µg/mL stock solution.
Phase 2: Chromatographic Execution
Install a PFP Core-Shell Column (e.g., 100 x 4.6 mm, 2.6 µm) into the column oven set to 35°C.
Purge the system with Mobile Phase A and B. Equilibrate the column at initial gradient conditions (Table 1) for 15 column volumes until the baseline is stable.
Inject 5 µL of the blank diluent to confirm the absence of ghost peaks.
Inject 5 µL of the 100 µg/mL standard solution in five replicates to initiate the self-validation sequence.
Phase 3: Self-Validation Gate (SST)
Evaluate the chromatograms from the five standard replicates against the parameters in Table 3 .
If Tailing Factor > 1.5: The system is failing. Corrective Action: Verify the pH of Mobile Phase A is
2.5. The aniline group is not fully protonated, or secondary silanol interactions are occurring.
If %RSD of Peak Area > 2.0%: The system is failing. Corrective Action: Purge the autosampler syringe and check for micro-bubbles in the pump heads.
Proceed to sample analysis ONLY if all SST criteria are met.
Quantitative Data Presentation
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Column
Pentafluorophenyl (PFP) Core-Shell, 100 x 4.6 mm, 2.6 µm
Mobile Phase A
0.1% Formic Acid in Water (pH ~2.5)
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Gradient Program
0-2 min: 20% B 2-8 min: 20% 70% B 8-10 min: 70% B 10-10.1 min: 70% 20% B 10.1-14 min: 20% B
Column Temperature
35°C
Detection (UV)
254 nm (Optimal for aniline chromophore)
Injection Volume
5 µL
Table 2: Comparative Column Performance (C18 vs. PFP)
(Data summarizes the causality of column selection based on analyte interactions)
Metric
Standard C18 Phase
PFP Phase
Conclusion
Retention Time (RT)
3.2 min
5.8 min
PFP provides superior retention via dipole and interactions.
Core-shell PFP yields high efficiency and sharp peak geometry.
Table 3: System Suitability Specifications (Self-Validation Limits)
Parameter
Acceptance Criteria
Purpose
Retention Time %RSD
1.0% (n=5)
Ensures pump and gradient delivery stability.
Peak Area %RSD
2.0% (n=5)
Ensures autosampler precision and detector stability.
Tailing Factor (Tf)
1.5
Validates correct pH control and suppression of silanol activity.
Theoretical Plates (N)
10,000
Confirms column integrity and optimal flow dynamics.
Conclusion
The successful HPLC analysis of 4-Anilino-2-(trifluoromethyl)butanoic acid requires moving beyond traditional hydrophobic retention models. By understanding the causality of the molecule's amphoteric nature and the strong localized dipole of the -CF3 group, analysts can logically deduce the necessity of a low-pH mobile phase paired with a Pentafluorophenyl (PFP) stationary phase. This combination leverages
, dipole-dipole, and weak cation-exchange mechanisms to deliver a robust, self-validating analytical method suitable for rigorous drug development environments.
References
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International. Available at:[Link][2]
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at:[Link][4]
Kinetex F5 Core-Shell HPLC Columns (PFP Selectivity and Mechanisms). Phenomenex. Available at:[Link][5]
New Method Development by HPLC and Validation as per ICH Guidelines (Amphoteric Solutes). Acta Scientific. Available at:[Link][1]
ACE C18-PFP Technical Brochure (Multiple Retention Mechanisms). HPLC.eu. Available at:[Link][3]
Application Notes and Protocols for the Purification of 4-Anilino-2-(trifluoromethyl)butanoic Acid via Crystallization
Introduction In the realm of pharmaceutical development and materials science, the purity of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. The crystalline form of a compound...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the realm of pharmaceutical development and materials science, the purity of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. The crystalline form of a compound not only influences its purity but also critical physicochemical properties such as solubility, stability, and bioavailability. This document provides a comprehensive guide to the purification of 4-Anilino-2-(trifluoromethyl)butanoic acid, a molecule of interest in drug discovery, through various crystallization techniques. As a compound featuring an anilino group, a carboxylic acid, and a trifluoromethyl moiety, its purification presents unique challenges and opportunities for optimization.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying scientific principles, empowering the user to make informed decisions and troubleshoot effectively. We will delve into the critical aspects of solvent selection, explore various crystallization methodologies, and detail the analytical techniques essential for characterizing the final crystalline product.
Physicochemical Profile of 4-Anilino-2-(trifluoromethyl)butanoic Acid
A thorough understanding of the physicochemical properties of the target molecule is the cornerstone of developing a successful crystallization protocol. For 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS No. 1355334-75-6), the following information is pertinent:
Molecular Formula: C₁₁H₁₂F₃NO₂
Molecular Weight: 247.22 g/mol
Due to the lack of specific solubility data, a systematic solvent screening is the first and most critical experimental step.
The Crucial Role of Solvent Selection
The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent for crystallization should exhibit the following characteristics[3]:
High solubility at elevated temperatures and low solubility at lower temperatures: This temperature-dependent solubility is the driving force for crystallization upon cooling.
Inertness: The solvent should not react with the compound.
Appropriate boiling point: A boiling point that is high enough to allow for a good solubility gradient, but not so high as to make its removal from the crystals difficult.
Ability to produce well-formed crystals.
Safety and environmental considerations: Low toxicity, flammability, and environmental impact are desirable.
Recommended Solvent Screening Protocol
A systematic approach to solvent screening is essential. The following protocol is recommended:
Objective: To identify suitable single or binary solvent systems for the crystallization of 4-Anilino-2-(trifluoromethyl)butanoic acid.
A selection of solvents with varying polarities (see Table 1)
Small vials or test tubes
Stirring apparatus (magnetic stirrer or vortex)
Heating apparatus (hot plate or oil bath)
Cooling apparatus (ice bath)
Procedure:
Place a small, accurately weighed amount of the crude compound (e.g., 10-20 mg) into several separate vials.
To each vial, add a different solvent dropwise at room temperature while stirring, until the solid dissolves. Record the approximate volume of solvent required.
If the compound is insoluble or sparingly soluble at room temperature, gently heat the vial while continuing to add the solvent dropwise until the solid dissolves. Note the temperature at which dissolution occurs.
Once a clear solution is obtained at an elevated temperature, allow the vial to cool slowly to room temperature.
If no crystals form, try to induce crystallization by scratching the inside of the vial with a glass rod or by adding a seed crystal (if available).
If crystals form, cool the vial further in an ice bath to maximize the yield.
Observe the quality and quantity of the crystals formed.
Based on these observations, select the most promising solvent(s) for larger-scale crystallization. A good solvent will dissolve the compound when hot but will result in a good yield of well-formed crystals upon cooling.
Suggested Solvents for Screening
Based on the functional groups present in 4-Anilino-2-(trifluoromethyl)butanoic acid, the following solvents, covering a range of polarities, are recommended for the initial screening:
Solvent Category
Examples
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Protic solvents capable of hydrogen bonding with the carboxylic acid and amino groups.
Esters
Ethyl acetate
Medium polarity, good general-purpose solvent.
Ketones
Acetone
Polar aprotic solvent, good dissolving power.
Ethers
Tetrahydrofuran (THF)
Can act as a good solvent in a solvent/anti-solvent system.
Aromatic Hydrocarbons
Toluene
May interact favorably with the aniline ring.
Halogenated Solvents
Dichloromethane
Often a good solvent, but volatility can be a concern for slow crystallization.
Aprotic Polar Solvents
Acetonitrile
Can be a good solvent for moderately polar compounds.
Water
Water
The compound may have some water solubility, especially at different pH values. Can be used as an anti-solvent.
Table 1: Suggested Solvents for Screening
Detailed Crystallization Protocols
Once a suitable solvent system has been identified, various crystallization techniques can be employed. The choice of technique will depend on the properties of the compound and the desired outcome in terms of crystal size and purity.
Slow Cooling Crystallization
This is the most common and straightforward crystallization method.
Protocol:
In an appropriately sized Erlenmeyer flask, dissolve the crude 4-Anilino-2-(trifluoromethyl)butanoic acid in the minimum amount of the chosen hot solvent.
Ensure all the solid has dissolved. If there are any insoluble impurities, perform a hot filtration.
Cover the flask with a watch glass or loosely with aluminum foil to prevent rapid evaporation and contamination.
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
Once the solution has reached room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal yield.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
Dry the crystals under vacuum to a constant weight.
Vapor Diffusion
This technique is particularly useful for growing high-quality single crystals, often required for X-ray crystallography, and can be performed on a small scale.[4]
Protocol:
Dissolve the compound in a small amount of a "good" solvent (a solvent in which it is readily soluble).
Place this solution in a small open vial.
Place the small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
In the bottom of the larger container, add a layer of a "poor" or "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the "good" solvent).
The anti-solvent should be more volatile than the good solvent.
Over time, the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
Allow the setup to remain undisturbed for several days to weeks.
Diagram of Vapor Diffusion Setup:
Caption: Workflow of the Vapor Diffusion Crystallization Technique.
Anti-Solvent Addition (Solvent-Dripping)
This method is useful when the compound is highly soluble in a particular solvent, making slow cooling ineffective.
Protocol:
Dissolve the compound in a minimum amount of a "good" solvent at room temperature.
Slowly add a "poor" or "anti-solvent" (a solvent in which the compound is insoluble but miscible with the "good" solvent) dropwise to the stirred solution.
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
If the turbidity persists, gently warm the solution until it becomes clear again.
Allow the solution to cool slowly to room temperature, which should induce crystallization.
Collect and dry the crystals as described for the slow cooling method.
Characterization of the Crystalline Product
It is imperative to characterize the purified crystalline material to confirm its identity, purity, and crystalline form.
Melting Point Determination using Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that can provide a sharp, well-defined melting point for a pure crystalline substance.[5][6] A broad melting range is often indicative of impurities. DSC can also be used to assess the purity of the compound.[7]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting event is observed as an endothermic peak on the DSC thermogram.
General Procedure:
Accurately weigh a small amount of the dried crystalline sample (typically 1-5 mg) into an aluminum DSC pan.
Seal the pan.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
The onset of the melting peak is typically reported as the melting point.
Polymorph and Crystal Form Analysis using X-Ray Powder Diffraction (XRPD)
Different crystalline forms of the same compound are known as polymorphs. Polymorphism can significantly impact the properties of a pharmaceutical compound.[8][9] XRPD is the primary technique for identifying and characterizing different polymorphs.[8][10][11]
Principle: When a beam of X-rays is directed at a crystalline sample, the X-rays are diffracted by the crystal lattice. The angles and intensities of the diffracted X-rays produce a pattern that is unique to a specific crystal structure.
General Procedure:
Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites.
Mount the powdered sample in the XRPD instrument.
Expose the sample to a monochromatic X-ray beam.
The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays.
The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline form.
Diagram of the Crystallization and Characterization Workflow:
Caption: A schematic overview of the crystallization and subsequent characterization process.
Troubleshooting Common Crystallization Problems
Problem
Possible Cause(s)
Suggested Solution(s)
No crystals form upon cooling
- Solution is not supersaturated (too much solvent used).- Compound is too soluble in the chosen solvent.- Nucleation is inhibited.
- Evaporate some of the solvent and allow to cool again.- Try a different solvent or an anti-solvent addition method.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Compound "oils out" instead of crystallizing
- Cooling is too rapid.- The melting point of the compound is below the boiling point of the solvent.- High concentration of impurities.
- Reheat the solution to dissolve the oil, then allow it to cool more slowly.- Add more solvent before cooling.- Try a lower boiling point solvent.- Purify the crude material by another method (e.g., chromatography) before crystallization.[12]
Crystals are too small or form a powder
- Crystallization occurred too quickly.
- Use a solvent in which the compound is less soluble.- Insulate the flask to slow down the cooling rate.
Low yield of crystals
- Too much solvent was used.- Premature filtration (crystals did not have enough time to form).- The compound has significant solubility in the cold solvent.
- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is sufficiently cooled before filtration.- Concentrate the mother liquor to obtain a second crop of crystals.
Table 2: Troubleshooting Guide for Crystallization
Conclusion
The purification of 4-Anilino-2-(trifluoromethyl)butanoic acid by crystallization is a powerful technique for achieving high purity and obtaining a well-defined crystalline form. A systematic approach, beginning with a thorough solvent screening, is crucial for success. The choice of crystallization method—be it slow cooling, vapor diffusion, or anti-solvent addition—should be tailored to the specific properties of the compound and the desired outcome. Rigorous characterization of the final product using techniques such as DSC and XRPD is essential to ensure the quality and consistency of the purified material. By understanding the principles behind these techniques and employing a methodical approach to troubleshooting, researchers can confidently and efficiently purify this and other valuable compounds.
References
Guide for crystallization. (n.d.). Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]
SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. In Organic Chemistry Laboratory Techniques. LibreTexts. Retrieved from [Link]
Schär, T., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Retrieved from [Link]
ResearchGate. (2018). (PDF) Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
The Solubility Company. (n.d.). XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. Retrieved from [Link]
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]
PubChem. (n.d.). 2-Amino-4-(trifluoromethylsulfanyl)butanoic acid. Retrieved from [Link]
Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis, Physicochemical and Computational Analysis of Tris(fluoromethyl)alkyl Building Blocks. Retrieved from [Link]
MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3345. Retrieved from [Link]
Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Retrieved from [Link]
Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]
Macmillan Group. (2018). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
Resolve Analytical. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (2016). Review on X-Ray Powder Diffraction Technique. Retrieved from [Link]
Warkentin, M., et al. (2006). Slow cooling of protein crystals. Acta Crystallographica Section D: Biological Crystallography, 62(Pt 12), 1596-1602. Retrieved from [Link]
Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
YouTube. (2024). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]
IntechOpen. (n.d.). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Retrieved from [Link]
Ramani, V., & Karmakar, T. (2024). Graph Neural Networks for Predicting Solubility in Diverse Solvents using MolMerger incorporating Solute-solvent Interactions. arXiv. Retrieved from [Link]
AIChE. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Retrieved from [Link]
PubChem. (n.d.). 2-{[3-(Trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid hydrochloride. Retrieved from [Link]
ResearchGate. (2025). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Retrieved from [Link]
NMR spectroscopy characterization of 4-Anilino-2-(trifluoromethyl)butanoic acid
Application Note: Advanced Multinuclear NMR Characterization of 4-Anilino-2-(trifluoromethyl)butanoic acid Executive Summary 4-Anilino-2-(trifluoromethyl)butanoic acid is a highly functionalized pharmacophore building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Multinuclear NMR Characterization of 4-Anilino-2-(trifluoromethyl)butanoic acid
Executive Summary
4-Anilino-2-(trifluoromethyl)butanoic acid is a highly functionalized pharmacophore building block. The presence of both an electron-rich aniline moiety and a strongly electron-withdrawing trifluoromethyl (-CF3) group creates a complex electronic landscape. This application note outlines a rigorous, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow to unambiguously characterize this compound. By leveraging 1H, 13C, and 19F nuclei, alongside 2D spatial correlation techniques, we establish a definitive structural profile.
Mechanistic Principles of Fluorinated Pharmacophore NMR
The incorporation of a -CF3 group into the butanoic acid backbone fundamentally alters the molecule's magnetic environment. The high electronegativity of fluorine induces strong inductive (-I) effects, significantly deshielding adjacent nuclei and modulating their chemical shifts[1].
The 19F nucleus provides an exceptional spectroscopic handle: it possesses a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio that yields a relative sensitivity of 83% compared to 1H[2]. Because 19F chemical shifts are exquisitely sensitive to their local electronic microenvironment, they serve as powerful diagnostic probes for structural confirmation and stereochemical analysis[3]. However, the presence of fluorine introduces complex scalar coupling networks (J-coupling) across 1H and 13C spectra, necessitating advanced decoupling and 2D correlation strategies to prevent spectral misinterpretation.
Self-Validating Experimental Protocols
To ensure absolute data trustworthiness, the following workflow is designed as a closed-loop, self-validating system. Every complex 2D acquisition is gated by a 1D quality-control check to guarantee instrument calibration.
Sample Preparation
Procedure: Dissolve 15 mg of 4-Anilino-2-(trifluoromethyl)butanoic acid in 0.6 mL of anhydrous DMSO-d6. Add 0.05% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl3) as internal references.
Causality: DMSO-d6 is deliberately selected over CDCl3 to disrupt the intermolecular hydrogen bonding of the carboxylic acid and the aniline -NH- group. This prevents concentration-dependent chemical shift drift and sharpens the exchangeable proton resonances. Internal referencing is paramount because 19F chemical shifts are highly susceptible to bulk magnetic susceptibility changes[1].
Instrument Setup & Tuning (Critical Validation)
Procedure: Insert the sample into a 400 MHz (or higher) spectrometer equipped with a broadband multinuclear probe capable of rapid switching between 19F and 1H. Manually tune and match the probe for 1H, 13C, and 19F channels.
Causality: The Larmor frequencies of 1H and 19F are extremely close (ca. 400 MHz vs. 376 MHz at 9.4 Tesla). Imperfect isolation between these channels leads to severe RF bleed-through, which destroys the efficiency of heteronuclear decoupling and drastically reduces signal-to-noise (S/N) ratios.
1D Acquisition & Decoupling Verification
1H NMR: Acquire 16 scans with a relaxation delay (d1) of 2.0 s.
19F NMR: Acquire 32 scans with a d1 of 3.0 s. Causality: A longer relaxation delay is required because 19F longitudinal relaxation times (T1) in small molecules are often significantly longer than those of protons.
Validation Check (19F{1H}): Acquire a proton-decoupled 19F spectrum.
System Check: If the -CF3 signal does not collapse from a doublet into a mathematically perfect singlet, the 1H decoupling power is miscalibrated. Do not proceed to 2D experiments until the decoupling pulse sequence is corrected, as this will cause artifactual cross-peaks in subsequent steps.
Fig 1: Standardized workflow for multinuclear NMR characterization of fluorinated organic compounds.
Spectral Data & Causality Analysis
The structural assignment relies on mapping the scalar coupling network. The -CF3 group splits the adjacent C2-H proton and C2 carbon, providing an unambiguous starting point for spectral walking.
Table 1: 1H and 19F NMR Assignments (400/376 MHz, DMSO-d6)
Nucleus
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
1H
12.50
br s
-
1H
-COOH (C1)
1H
7.05
t
8.0
2H
Ph-H (meta)
1H
6.55
d
8.0
2H
Ph-H (ortho)
1H
6.50
t
7.5
1H
Ph-H (para)
1H
5.80
br t
5.5
1H
-NH-
1H
3.45
m
³J(H,F) = 9.2
1H
C2-H
1H
3.10
m
-
2H
C4-H2
1H
1.95
m
-
2H
C3-H2
| 19F | -71.50 | d | ³J(F,H) = 9.2 | 3F | -CF3 |
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
Nucleus
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
13C
171.5
s
-
C1 (C=O)
13C
148.5
s
-
Ph-C (ipso)
13C
129.1
s
-
Ph-C (meta)
13C
125.8
q
¹J(C,F) = 278.0
-CF3
13C
116.2
s
-
Ph-C (para)
13C
112.4
s
-
Ph-C (ortho)
13C
48.2
q
²J(C,F) = 26.5
C2
13C
41.3
s
-
C4
| 13C | 26.4 | s | - | C3 |
Mechanistic Insights on Chemical Shifts:
C-F Scalar Coupling: The 13C spectrum exhibits massive spin-spin splitting due to the 100% abundant 19F nuclei. The -CF3 carbon appears as a quartet with a massive ¹J(C,F) coupling of ~278 Hz. The adjacent C2 carbon shows a ²J(C,F) coupling of ~26.5 Hz. This predictable attenuation of J-coupling over multiple bonds confirms the exact regiochemistry of the trifluoromethylation.
Aniline Shielding: The ortho-protons of the aniline ring (~6.55 ppm) are significantly shielded compared to standard benzene (~7.3 ppm). This is caused by the resonance donation (+R effect) of the nitrogen lone pair into the aromatic ring, increasing electron density at the ortho and para positions.
2D NMR & Spatial Correlation (19F-1H HOESY)
While scalar couplings (COSY, HSQC, HMBC) establish the covalent backbone, spatial proximity must be verified using Heteronuclear Overhauser Effect Spectroscopy (HOESY). 19F-1H HOESY relies on dipole-dipole cross-relaxation to measure internuclear distances through space (< 5 Å)[4].
Protocol for 19F-1H HOESY:
Parameter Setup: Set the mixing time (τ_mix) to 400 ms.
Causality: The cross-relaxation rate between 1H and 19F is slower than standard 1H-1H NOE due to the difference in their respective gyromagnetic ratios and longer average internuclear distances. A longer mixing time ensures sufficient NOE buildup without suffering excessive signal decay from T1 relaxation[4].
Validation: The resulting HOESY spectrum must show a strong cross-peak between the 19F -CF3 signal (-71.50 ppm) and the C2-H proton (3.45 ppm). A secondary, weaker cross-peak to the C3-H2 protons (1.95 ppm) confirms the gauche/anti conformational averaging of the butanoic acid chain in solution.
Fig 2: Key scalar coupling network between the trifluoromethyl group and the butanoic acid backbone.
References
1.[4] Improving the accuracy of 1H–19F internuclear distance measurement using 2D 1H–19F HOESY. SciSpace.
2.[1] 19F NMR chemical shift variability in trifluoroacetyl species. Dovepress.
3.[3] A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations? MDPI.
4.[2] New Frontiers and Developing Applications in 19F NMR. NIH.
Application Note: Mass Spectrometry Fragmentation Patterns of Anilino-Butanoic Acids
Executive Summary Anilino-butanoic acids (such as 4-anilinobutanoic acid) are a critical class of N-phenyl amino acids. They serve as essential synthetic intermediates for active pharmaceutical ingredients (APIs) and act...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Anilino-butanoic acids (such as 4-anilinobutanoic acid) are a critical class of N-phenyl amino acids. They serve as essential synthetic intermediates for active pharmaceutical ingredients (APIs) and act as structural analogs to neuroactive compounds like GABA derivatives. Accurate structural elucidation and trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are paramount for pharmacokinetic profiling, impurity tracking, and degradation studies.
This application note provides an in-depth, mechanistic guide to the collision-induced dissociation (CID) pathways of anilino-butanoic acids, supported by a self-validating experimental protocol designed for high-throughput drug development laboratories.
Mechanistic Principles of Fragmentation
To optimize Multiple Reaction Monitoring (MRM) transitions, it is crucial to understand the causality behind the fragmentation behavior of the two primary functional groups in anilino-butanoic acids: the secondary aromatic amine (anilino group) and the aliphatic carboxylic acid.
Ionization Mode Causality
While anilino-butanoic acids are amphoteric, Electrospray Ionization in positive mode (ESI+) is generally preferred. The secondary amine nitrogen possesses a high proton affinity, readily forming a stable
precursor ion. Conversely, ESI- can be utilized to target the carboxylic acid moiety, yielding ions, which is particularly useful when analyzing highly complex biological matrices where positive mode background noise is prohibitive.
Collision-Induced Dissociation (CID) Pathways
When subjected to tandem mass spectrometry, the
precursor ion of anilino-butanoic acids undergoes predictable, energy-dependent fragmentation cascades:
Carboxylic Acid Neutral Losses: The terminal carboxylic acid predictably undergoes dehydration (loss of
, -18 Da) and decarboxylation (loss of , -44 Da). This thermal and collisional lability is a hallmark of aliphatic carboxylic acids and structurally related anilino-acid NSAIDs like mefenamic acid[1].
C-N Bond Cleavage (Alpha-Cleavage): The inductive effect of the phenyl ring stabilizes the positive charge on the nitrogen. Upon collision with an inert gas (e.g., Argon), alpha-cleavage of the aliphatic chain becomes highly favorable. This results in a dominant, highly stable anilinium product ion (
94.1 for unsubstituted variants), which serves as the most reliable diagnostic ion for MRM quantification[2].
Aliphatic Chain Fragmentation: The butanoic acid chain can undergo heterolytic cleavage, yielding a characteristic
87.0 fragment representing the intact butanoic acid cation, or smaller alkene losses (e.g., loss of ). Similar cleavage patterns are heavily documented in the 3 and its derivatives[3].
Caption: Proposed MS/MS collision-induced dissociation pathway for 4-anilinobutanoic acid.
Self-Validating LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol incorporates a built-in System Suitability Test (SST) to validate extraction efficiency and mass spectrometer calibration prior to sample analysis.
Sample Preparation (Protein Precipitation)
Spiking: Aliquot 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube. Spike with 10 µL of an isotopically labeled internal standard (e.g., 4-anilinobutanoic acid-d5).
Precipitation: Add 150 µL of ice-cold acetonitrile to induce protein precipitation. The organic solvent disrupts protein-drug binding and precipitates the matrix[3].
Extraction: Vortex vigorously for 2 minutes to ensure complete phase mixing.
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C. Transfer the clear supernatant to an autosampler vial for injection.
Chromatographic Separation
Column: Reversed-phase C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Formic acid acts as a proton source, significantly enhancing ESI+ ionization efficiency).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min re-equilibration.
Flow Rate: 0.4 mL/min.
Injection Volume: 2 to 5 µL.
Mass Spectrometry Tuning & Acquisition
Operate the triple quadrupole mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM).
System Suitability Validation (Self-Validation Step)
Before analyzing unknown cohorts, inject a known standard of 4-anilinobutanoic acid at the Lower Limit of Quantification (LLOQ). The system is validated only if:
The Signal-to-Noise (S/N) ratio of the primary quantitative transition (
180.1 94.1) is 10.
The retention time Relative Standard Deviation (RSD) across six replicate injections is
2.0%.
Caption: Step-by-step LC-MS/MS analytical workflow for anilino-butanoic acids.
Quantitative Fragmentation Data
The table below summarizes the theoretical and empirically observed mass spectrometry parameters for 4-anilinobutanoic acid and its structural analogs. These parameters serve as a baseline for tuning your specific instrument.
Compound
Precursor Ion
Ionization Mode
Diagnostic Product Ions ()
Primary Neutral Losses
Optimal CE (eV)
4-Anilinobutanoic acid
180.1
ESI+
94.1 (Quant), 162.1, 136.1, 87.0
(18), (44)
15 - 25
4-Anilinobutanoic acid
178.1
ESI-
134.1 , 92.1
(44)
20 - 30
Mefenamic Acid (Analog)
242.1
ESI+
224.1 , 198.1, 122.1
(18), (44)
20 - 35
Diclofenac (Analog)
296.1
ESI+
250.1 , 278.1, 214.1
(18), (46)
15 - 30
(Note: "Quant" denotes the recommended product ion for highest-sensitivity MRM quantification).
References
Source: nih.
A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI (N-nitroso drug substance-related impurity)
Application Note: Derivatization Strategies for 4-Anilino-2-(trifluoromethyl)butanoic Acid
Introduction & Chemical Context The compound 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6) is a highly specialized γ-amino acid derivative featuring an α-trifluoromethyl (-CF₃) group and an N-phenyl (ani...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
The compound 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6) is a highly specialized γ-amino acid derivative featuring an α-trifluoromethyl (-CF₃) group and an N-phenyl (aniline) moiety. In drug development, the incorporation of a -CF₃ group at the α-position of a carboxylic acid significantly enhances metabolic stability and lipophilicity. However, this structural motif presents unique challenges for both analytical quantification (GC-MS/LC-MS) and synthetic modification (amide coupling for drug analogs).
Mechanistic Challenges
Steric and Electronic Effects of the α-CF₃ Group: The strongly electron-withdrawing -CF₃ group exerts a powerful inductive effect, increasing the acidity of the α-proton while significantly reducing the nucleophilicity of the adjacent carboxylate[1]. Furthermore, the steric bulk of the -CF₃ group hinders the formation of active esters during standard coupling reactions.
Weak Nucleophilicity of the Aniline Nitrogen: The lone pair of electrons on the secondary amine is delocalized into the adjacent phenyl ring. This resonance stabilization makes the aniline nitrogen a exceptionally poor nucleophile, requiring aggressive derivatization reagents to achieve quantitative yields for chromatographic analysis.
This application note provides field-proven, self-validating protocols for both the analytical silylation and the synthetic amide coupling of 4-Anilino-2-(trifluoromethyl)butanoic acid.
Analytical Workflow: GC-MS Derivatization via Silylation
For gas chromatography-mass spectrometry (GC-MS), the polar -COOH and -NH-Ph groups must be masked to increase volatility and thermal stability. While standard reagents like BSTFA are common, they often fail to quantitatively derivatize sterically hindered or weakly nucleophilic sites and are highly sensitive to moisture.
Expert Insight: We utilize MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide) with 1% t-BDMCS. MTBSTFA replaces active hydrogens with tert-butyldimethylsilyl (TBDMS) groups. TBDMS derivatives are magnitudes more stable to hydrolysis than standard TMS derivatives and yield highly characteristic [M-57]⁺ (loss of tert-butyl) fragmentation peaks, which are ideal for precise MS/MS quantification[2].
Protocol 1: One-Step TBDMS Derivatization
Ensure all glassware is oven-dried and solvents are strictly anhydrous. Moisture will rapidly quench MTBSTFA.
Sample Preparation: Transfer 1.0 mg of 4-Anilino-2-(trifluoromethyl)butanoic acid into a 2.0 mL amber glass vial. Add 10 µL of an internal standard (e.g., DL-Norleucine, 1.0 mg/mL in anhydrous DMF).
Solvent Evaporation: Evaporate the sample to absolute dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40 °C. Causality: Even trace water will hydrolyze MTBSTFA, leading to incomplete derivatization and poor peak shape.
Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and catalyst) followed by 50 µL of MTBSTFA + 1% t-BDMCS.
Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 75 °C for 45 minutes . Causality: The elevated temperature and extended time are critical to overcome the steric hindrance of the α-CF₃ group and force the silylation of the weakly nucleophilic aniline nitrogen.
Analysis: Cool to room temperature and inject 1.0 µL directly into the GC-MS (e.g., using a 30 m x 0.25 mm x 0.25 µm RTX-5 column).
Caption: GC-MS Analytical Workflow for TBDMS Derivatization of 4-Anilino-2-(trifluoromethyl)butanoic acid.
Synthetic Workflow: Amide Coupling for Drug Discovery
Synthesizing amide derivatives from α-trifluoromethyl carboxylic acids using standard carbodiimides (like DCC or EDC) often results in low yields, high levels of epimerization, and the formation of unreactive oxazolone intermediates.
Expert Insight: To successfully couple an amine to the sterically congested, electron-deficient carboxylate of 4-Anilino-2-(trifluoromethyl)butanoic acid, the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) must be utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to accelerate the nucleophilic attack of the incoming amine, effectively bypassing the steric bulk of the -CF₃ group.
Protocol 2: HATU-Mediated Amide Bond Formation
Activation: In an oven-dried round-bottom flask under Argon, dissolve 1.0 equivalent (eq) of 4-Anilino-2-(trifluoromethyl)butanoic acid in anhydrous DMF (0.2 M concentration).
Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at 0 °C. Causality: DIPEA deprotonates the carboxylic acid. A non-nucleophilic base is required to prevent side reactions with the coupling agent.
Coupling Agent: Add 1.2 eq of HATU. Stir the mixture at 0 °C for 15 minutes to allow the complete formation of the active HOAt ester.
Amine Addition: Add 1.5 eq of the desired primary or secondary amine. Allow the reaction to warm to room temperature and stir for 4–6 hours.
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.
The following table summarizes the performance metrics of various derivatization strategies when applied to α-trifluoromethylated amino acid derivatives.
Derivatization Goal
Reagent System
Target Functional Group(s)
Reaction Conditions
Yield / Conversion
Derivative Stability
GC-MS Analysis
BSTFA + 1% TMCS
-COOH, -NH-Ph
60 °C, 30 min
~65% (Incomplete aniline silylation)
Low (Hydrolyzes in < 12h)
GC-MS Analysis
MTBSTFA + 1% t-BDMCS
-COOH, -NH-Ph
75 °C, 45 min
>95% (Quantitative)
High (Stable for > 72h at 4 °C)
Amide Synthesis
DCC / HOBt / TEA
-COOH
25 °C, 24 hours
35 - 50%
N/A (High epimerization)
Amide Synthesis
HATU / DIPEA
-COOH
0 °C to 25 °C, 4 hours
80 - 92%
N/A (Stable amide product)
Note: The superior performance of MTBSTFA in analytical workflows and HATU in synthetic workflows directly compensates for the deactivating nature of the α-CF₃ group.
References
Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach
Source: National Center for Biotechnology Information (PMC)
URL:[Link][1]
Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food
Source: ACS Publications (Journal of Agricultural and Food Chemistry)
URL:[Link][2]
Application Note: High-Sensitivity LC-MS/MS Strategies for the Detection of SARM Metabolites in Doping Control
Context and Analytical Challenges Selective Androgen Receptor Modulators (SARMs) such as Ostarine (Enobosarm), LGD-4033 (Ligandrol), and Andarine are heavily monitored and prohibited in sports by the World Anti-Doping Ag...
Author: BenchChem Technical Support Team. Date: March 2026
Context and Analytical Challenges
Selective Androgen Receptor Modulators (SARMs) such as Ostarine (Enobosarm), LGD-4033 (Ligandrol), and Andarine are heavily monitored and prohibited in sports by the World Anti-Doping Agency (WADA) due to their potent anabolic properties[1]. Because parent SARMs are rapidly metabolized and cleared from the body, targeting their Phase I and Phase II metabolites is essential to extend the detection window in biological matrices[2].
The primary analytical challenge lies in detecting these metabolites at trace levels (pg/mL) amidst complex urinary matrices. This necessitates advanced sample preparation to mitigate ion suppression and high-resolution or tandem mass spectrometry (LC-MS/MS) to achieve unambiguous identification[3].
Mechanistic Grounding: Metabolic Fate of Key SARMs
Understanding the specific biotransformation of each SARM dictates the analytical strategy.
LGD-4033 : Undergoes extensive Phase I metabolism, primarily structural epimerization and hydroxylation[1].
Ostarine : Exhibits high metabolic stability but undergoes specific ether cleavage and direct Phase II O-glucuronidation[4].
Andarine : Subjected to extensive metabolism including desacetylation, dephenylation, and subsequent sulfation and glucuronidation[5].
SARM biotransformation pathways highlighting Phase I oxidation and Phase II conjugation.
Experimental Workflow and Causality
To achieve self-validating and robust detection, the workflow must systematically address matrix suppression and conjugate cleavage. Direct analysis of Phase II conjugates (glucuronides/sulfates) is possible but often suffers from poor chromatographic retention and severe ion suppression. Enzymatic deconjugation followed by Solid-Phase Extraction (SPE) normalizes the analytes into free Phase I metabolites, yielding cleaner extracts and superior limits of detection[3].
Step-by-step LC-MS/MS analytical workflow for the extraction and detection of SARM metabolites.
Step-by-Step Sample Preparation Protocol
Aliquoting : Transfer 2.0 mL of human urine into a clean borosilicate glass tube.
Internal Standard Addition : Spike with 20 µL of stable isotope-labeled internal standards (e.g.,
-LGD-4033, -Ostarine) to yield a final concentration of 1 ng/mL.
Causality: Isotope dilution creates a self-validating system that automatically corrects for variations in enzymatic efficiency, extraction recovery, and MS ion suppression.
Buffering : Add 1.0 mL of 0.2 M sodium phosphate buffer (pH 7.0) to stabilize the enzyme environment.
Enzymatic Hydrolysis : Add 50 µL of E. coli
-glucuronidase. Incubate at 50°C for 1 hour.
Causality: E. coli-derived enzymes are preferred over Helix pomatia to prevent artifact formation (e.g., unintended steroid conversions) while efficiently cleaving O-glucuronides[6]. Cleaving the glucuronic acid moiety restores the Phase I metabolites, which are more readily retained on reversed-phase LC columns and produce predictable MS/MS fragmentation[1].
SPE Conditioning : Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 2 mL of LC-MS grade methanol, followed by 2 mL of LC-MS grade water.
Sample Loading : Load the hydrolyzed urine onto the cartridge at a controlled flow rate of 1 mL/min.
Washing : Wash with 2 mL of 5% methanol in water.
Causality: This critical step removes highly polar salts and endogenous urinary pigments that cause source contamination and ion suppression.
Elution : Elute the target analytes with 2 mL of 100% methanol.
Reconstitution : Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of 10% acetonitrile in water.
Liquid Chromatography (UHPLC) Conditions
While standard C18 columns are ubiquitous in toxicology, SARMs possess distinct aromatic features (e.g., benzonitrile rings in Ostarine). Utilizing a Biphenyl stationary phase enhances
interactions, providing superior orthogonal selectivity to separate closely eluting epimers (such as the LGD-4033 M1 epimer) and structural isomers of hydroxylated metabolites[4].
Table 1: UHPLC Gradient Program
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (0.1% FA in
Ionization polarity is strictly dictated by the SARM's molecular structure. Ostarine and Andarine lack basic amines but contain acidic protons (e.g., enol/amide groups), making them highly responsive in negative Electrospray Ionization (ESI) yielding
precursor ions[4]. Conversely, LGD-4033 contains a basic pyrrolidine ring, necessitating positive ESI yielding [7].
Table 2: Optimized MS/MS Parameters for Target SARMs
The identification of SARMs must meet WADA's strict criteria for chromatography and mass spectrometry. The relative retention time of the analyte must be within
of the internal standard. For MS/MS, the relative abundances of at least three product ions (or two transitions) must match the reference standard within WADA's maximum permitted tolerances (typically depending on relative intensity)[3].
Furthermore, the changing ratio of metabolites over time (e.g., the M1/LGD-4033 epimer ratio) can be utilized to estimate the time of drug intake, aiding in result management for anti-doping authorities[1].
Scale-Up Synthesis of 4-Anilino-2-(trifluoromethyl)butanoic Acid: An Application Note and Protocol
Abstract This document provides a comprehensive guide for the scale-up synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is cent...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is centered around a robust and scalable aza-Michael addition of aniline to ethyl 2-(trifluoromethyl)acrylate. This application note details the underlying chemical principles, a step-by-step protocol for laboratory-scale synthesis with considerations for large-scale production, and in-depth discussions on process optimization, safety, and purification. The provided methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction
The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[1][2] 4-Anilino-2-(trifluoromethyl)butanoic acid and its derivatives are of significant interest as they combine the beneficial properties of the trifluoromethyl group with the structural motif of a γ-amino acid. These compounds serve as crucial intermediates in the synthesis of a variety of biologically active molecules.[3]
The primary synthetic challenge lies in the efficient and stereoselective construction of the C-N bond and the introduction of the trifluoromethylated stereocenter. While several methods for the synthesis of α-trifluoromethyl amines and amino acids have been reported, many are not amenable to large-scale production due to the use of expensive reagents, harsh reaction conditions, or complex purification procedures.[4][5][6]
This guide focuses on a practical and scalable approach utilizing the conjugate addition of aniline to an electron-deficient alkene, specifically ethyl 2-(trifluoromethyl)acrylate. The aza-Michael addition is a powerful tool for C-N bond formation, and its application to fluorinated substrates provides a direct route to the desired product.[7][8] We will explore the key parameters influencing this reaction and provide a detailed protocol for its successful implementation on a larger scale.
Synthetic Strategy and Mechanistic Considerations
The chosen synthetic route involves a two-step process:
Aza-Michael Addition: The conjugate addition of aniline to ethyl 2-(trifluoromethyl)acrylate to form ethyl 4-anilino-2-(trifluoromethyl)butanoate.
Hydrolysis: The saponification of the resulting ester to yield the target 4-Anilino-2-(trifluoromethyl)butanoic acid.
The Aza-Michael Addition: A Key C-N Bond Forming Reaction
The core of this synthesis is the aza-Michael addition. In this reaction, the lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester. The presence of the strongly electron-withdrawing trifluoromethyl group at the α-position significantly enhances the electrophilicity of the double bond, facilitating the nucleophilic attack.
Several factors can influence the rate and efficiency of this reaction, including the choice of solvent, temperature, and the potential use of a catalyst. While the reaction can proceed without a catalyst, Lewis acids or bases are often employed to enhance the reaction rate.[7] For the purpose of a scalable and cost-effective process, this protocol will initially focus on a non-catalyzed reaction, with a discussion on potential catalytic systems for optimization.
Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide or potassium hydroxide in a protic solvent like methanol or ethanol, followed by acidification.
Experimental Protocols
Materials and Instrumentation
Reagent/Material
Grade
Supplier
Aniline
Reagent
Sigma-Aldrich
Ethyl 2-(trifluoromethyl)acrylate
98%
Commercially Available
Diethyl Ether
Anhydrous
Fisher Scientific
Sodium Hydroxide
Pellets, 97%
VWR
Hydrochloric Acid
Concentrated, 37%
J.T. Baker
Methanol
ACS Grade
EMD Millipore
Sodium Sulfate
Anhydrous
Acros Organics
Deuterated Chloroform (CDCl3)
99.8%
Cambridge Isotope Laboratories
Instrumentation:
Magnetic stirrers with heating capabilities
Rotary evaporator
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
High-Resolution Mass Spectrometer (HRMS)
Melting point apparatus
Step-by-Step Synthesis
Step 1: Synthesis of Ethyl 4-anilino-2-(trifluoromethyl)butanoate
Caption: Workflow for the aza-Michael addition of aniline to ethyl 2-(trifluoromethyl)acrylate.
To a 1 L round-bottom flask equipped with a magnetic stir bar, add aniline (50.0 g, 0.537 mol) and diethyl ether (250 mL).
Stir the solution at room temperature.
Slowly add ethyl 2-(trifluoromethyl)acrylate (100.0 g, 0.595 mol) to the aniline solution over a period of 30 minutes. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or NMR spectroscopy.
Upon completion, transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (2 x 150 mL) to remove excess aniline, followed by saturated sodium bicarbonate solution (150 mL), and finally brine (150 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
The crude ethyl 4-anilino-2-(trifluoromethyl)butanoate can be purified by vacuum distillation or column chromatography on silica gel, though for many applications, the crude product is of sufficient purity for the next step.
Step 2: Synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid
Caption: Workflow for the hydrolysis of ethyl 4-anilino-2-(trifluoromethyl)butanoate.
In a 1 L round-bottom flask, dissolve the crude ethyl 4-anilino-2-(trifluoromethyl)butanoate (from the previous step, assuming ~0.5 mol) in methanol (400 mL).
Add a solution of sodium hydroxide (24.0 g, 0.600 mol) in water (100 mL).
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting ester is consumed.
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Dilute the remaining aqueous solution with water (200 mL) and wash with diethyl ether (2 x 100 mL) to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate should form.
Collect the solid precipitate by vacuum filtration and wash with cold water (2 x 50 mL).
Dry the solid product under vacuum to a constant weight. The final product, 4-Anilino-2-(trifluoromethyl)butanoic acid, should be a white to off-white solid.[9]
Scale-Up Considerations and Process Optimization
Aza-Michael Addition
Solvent Selection: While diethyl ether is suitable for laboratory scale, for larger scale operations, a solvent with a higher boiling point and lower flammability, such as toluene or methyl tert-butyl ether (MTBE), should be considered.
Temperature Control: The initial addition of the acrylate is exothermic. On a larger scale, efficient heat dissipation is crucial. A jacketed reactor with controlled cooling is recommended.
Catalysis: To improve reaction times and potentially lower the reaction temperature, the use of a catalyst can be explored. Lewis acids like Yb(OTf)₃ or bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to catalyze aza-Michael additions.[7] However, the introduction of a catalyst necessitates additional purification steps to remove it from the final product.
Workup: For large-scale production, minimizing aqueous waste is important. The acidic wash can be optimized to use the minimum amount of acid required to protonate the excess aniline.
Hydrolysis and Purification
Solvent Recovery: Implementing a solvent recovery system for the methanol removed after hydrolysis is economically and environmentally beneficial on a larger scale.
Crystallization: The purity of the final product can be significantly improved by recrystallization from a suitable solvent system, such as an ethanol/water or acetone/heptane mixture.
Purification by pH adjustment: The amphiphilic nature of the product allows for purification based on pH-dependent solubility, which can be an effective and scalable method.[10][11]
Safety Precautions
Aniline: Aniline is toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Ethyl 2-(trifluoromethyl)acrylate: This compound is a lachrymator and irritant. Handle with care in a fume hood.
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with appropriate care and PPE.
Exothermic Reaction: The initial aza-Michael addition is exothermic. Ensure adequate cooling capacity is available, especially during scale-up.
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
Analysis
Expected Result for 4-Anilino-2-(trifluoromethyl)butanoic acid
¹H NMR
Consistent with the structure, showing signals for the aromatic protons, the anilino N-H, the methylene protons, and the methine proton adjacent to the trifluoromethyl group.
¹⁹F NMR
A single signal corresponding to the CF₃ group.
¹³C NMR
Signals corresponding to all unique carbon atoms in the molecule.
HRMS
Calculated mass should match the observed mass for [M+H]⁺ or [M-H]⁻.
Melting Point
A sharp melting point range indicates high purity.
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid. The aza-Michael addition of aniline to ethyl 2-(trifluoromethyl)acrylate is an efficient C-N bond-forming reaction that proceeds in high yield. The subsequent hydrolysis provides the desired product with good purity. By considering the scale-up recommendations and safety precautions outlined, this synthesis can be effectively implemented in both research and production environments. The principles and techniques discussed herein are broadly applicable to the synthesis of other γ-amino acids and their derivatives.
References
Chen, Y. K., Yoshida, M., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Amine Conjugate Addition. Journal of the American Chemical Society, 128(29), 9322–9323.
Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Dalton Transactions, 51(13), 5065–5073.
National Center for Biotechnology Information. (n.d.). Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxyl derivative. Retrieved from [Link]
ResearchGate. (n.d.). Addition of amines to β‐trifluoromethylated acrylic acid derivatives. Retrieved from [Link]
Technical Support Center: Synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid
Introduction Welcome to the technical support guide for the synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid. This molecule is a valuable building block in medicinal chemistry and drug development, primarily due t...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Welcome to the technical support guide for the synthesis of 4-Anilino-2-(trifluoromethyl)butanoic acid. This molecule is a valuable building block in medicinal chemistry and drug development, primarily due to the strategic incorporation of a trifluoromethyl (CF3) group. The CF3 group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule, making it a powerful tool in modern drug design.[1][2][3]
The most common and direct route to this compound is the Aza-Michael addition (or conjugate addition) of aniline to a suitable 2-(trifluoromethyl)butenoate ester, followed by saponification. This guide provides in-depth troubleshooting advice and optimized protocols to help you overcome common challenges and improve your synthetic yield and purity.
Core Synthetic Pathway: Aza-Michael Addition
The fundamental transformation involves the nucleophilic attack of aniline at the β-carbon of an electron-deficient alkene. The electron-withdrawing nature of the trifluoromethyl group and the ester moiety activates the double bond for this addition.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Reaction Conversion and Poor Yield
Question: My Aza-Michael addition is very slow or stalls, resulting in a low yield of the intermediate ester. How can I drive the reaction to completion?
Answer: This is a frequent challenge, as aniline is a moderately weak nucleophile. The key is to properly activate the Michael acceptor or enhance the reaction environment. Here are the causal factors and solutions:
Insufficient Electrophile Activation: The double bond of the butenoate acceptor may not be sufficiently electron-deficient to react efficiently with aniline.
Solution: Employ a Lewis acid catalyst. Catalysts like Ytterbium triflate (Yb(OTf)₃) can coordinate to the carbonyl oxygen of the ester, significantly increasing the electrophilicity of the β-carbon and accelerating the addition.[4]
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing intermediates and transition states.
Solution: Toluene is often an excellent choice as it is non-coordinating and facilitates the catalytic activity of Lewis acids.[5] Polar aprotic solvents like DMF or acetonitrile can also be effective, but may require more rigorous drying as trace water can deactivate the catalyst. Running screening reactions is highly recommended.
Sub-optimal Temperature: The reaction may have a significant activation energy barrier.
Solution: While many Michael additions run at room temperature, heating the reaction mixture (e.g., to 50-80 °C) can substantially increase the rate.[6] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side-product formation at elevated temperatures.
Data Summary: Optimizing Reaction Conditions
Parameter
Condition A (Baseline)
Condition B (Optimized)
Rationale
Catalyst
None
0.1 mol% Yb(OTf)₃
Lewis acid activates the Michael acceptor for faster nucleophilic attack.[4]
Solvent
Dichloromethane (DCM)
Toluene
Toluene is often superior for enantioselectivity and catalyst performance in similar additions.[5]
Temperature
25 °C (Room Temp)
60 °C
Provides sufficient thermal energy to overcome the activation barrier without significant degradation.
Atmosphere
Air
Nitrogen or Argon
Prevents potential oxidation of aniline, which can lead to colored impurities and reduced yield.[7]
Issue 2: Significant Side Product Formation
Question: My crude product analysis shows multiple spots/peaks besides my desired product. What are these impurities and how can I prevent them?
Answer: Side reactions compete with the desired pathway, consuming starting materials and complicating purification. The most common culprits are:
Bis-Addition: Aniline's primary amine has two N-H bonds. It's possible for the initial product, a secondary amine, to act as a nucleophile itself and react with a second molecule of the Michael acceptor.
Solution: Control the stoichiometry carefully. Use a slight excess of aniline (e.g., 1.1 to 1.2 equivalents) relative to the butenoate ester to ensure the ester is consumed before significant bis-addition can occur.
Polymerization: The electron-deficient butenoate ester can polymerize, especially in the presence of strong bases or acids or at high temperatures.
Solution: Maintain a controlled temperature and add reagents slowly if the reaction is highly exothermic. Use a mild catalyst at a low loading (0.1-1 mol%).
Oxidation of Aniline: Aniline is prone to oxidation, which can form highly colored impurities (like aniline red) that are difficult to remove.
Solution: Always perform the reaction under an inert atmosphere (Nitrogen or Argon).[7] Using freshly distilled aniline can also minimize impurities from the start.
Caption: Competing reaction pathways to consider.
Issue 3: Challenges in Product Isolation and Purification
Question: After saponification, I have trouble isolating the final carboxylic acid. Standard liquid-liquid extraction gives poor recovery, and the product behaves poorly on silica gel chromatography.
Answer: This is a classic problem when working with amino acids. The final product, 4-Anilino-2-(trifluoromethyl)butanoic acid, contains both a basic amine group and an acidic carboxylic acid group. In the neutral pH range, it exists as a zwitterion, making it highly polar and often insoluble in common organic solvents but also poorly soluble in water.
Zwitterionic Nature: The positive charge on the ammonium and the negative charge on the carboxylate make the molecule behave like a salt.
Solution 1: Isoelectric Point Precipitation. This is the most effective method. After saponification, the reaction mixture will be basic. Carefully acidify the aqueous solution with a dilute acid (e.g., 1M HCl). The product will be least soluble at its isoelectric point (pI) and will precipitate out of the solution. The solid can then be collected by filtration.
Solution 2: "Protect-React-Deprotect" Strategy. For very challenging cases, you can protect the aniline nitrogen before the Michael addition (e.g., as a Boc-carbamate).[6][8] The protected intermediate is a simple carboxylic ester, which is much easier to purify using standard methods like silica gel chromatography. The protecting group is then removed in a final step. This adds steps but can significantly improve purity and overall success.
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ytterbium (III) triflate (Yb(OTf)₃, 0.1 eq).
Seal the flask and purge with dry nitrogen for 10 minutes.
Add dry toluene via syringe, followed by ethyl 2-(trifluoromethyl)-2-butenoate (1.0 eq).
Add freshly distilled aniline (1.1 eq) dropwise to the stirring solution.
Heat the reaction mixture to 60 °C and monitor its progress by TLC or LC-MS (typically 4-8 hours).
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester, which can be used in the next step without further purification.
Protocol 2: Purification by Isoelectric Point Precipitation
Dissolve the crude 4-anilino-2-(trifluoromethyl)butanoate ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio).
Add lithium hydroxide (LiOH, 1.5 eq) and stir vigorously at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
Concentrate the mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous solution with water and wash once with a small amount of ethyl acetate or ether to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and slowly add 1M HCl dropwise while stirring and monitoring the pH.
A white precipitate will form as the solution approaches the isoelectric point (typically pH 4-6). Continue adding acid until no more precipitate is observed.
Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.
Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the pure 4-Anilino-2-(trifluoromethyl)butanoic acid.
References
K. U. S. S. K. T. V. V. R. M. K. S. M. D. S. R. N. S. L. V. K. M. A. A. B. E. Y. V. R. P. of O. P. T. β.-N.-A. C. A. (S. S. and (S.-. (n.d.). Preparation of optically pure trifluoromethylated β‐nitro‐a‐amino... ResearchGate. Retrieved March 10, 2026, from [Link]
Jančovič, P., & Peřina, M. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
Beloglazkina, A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4521. [Link]
Beloglazkina, A., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. PubMed Central. [Link]
(n.d.). EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use. Google Patents.
Silverman, R. B., & Nanavati, S. M. (1992). Syntheses of (Z)-and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid and their inactivation of gamma-aminobutyric acid aminotransferase. PubMed. [Link]
Ferreira, R., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ResearchGate. [Link]
(2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
de la Torre, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
Stepanyk, A., et al. (n.d.). Preparation of optically pure trifluoromethylated β‐nitro‐a‐amino... ResearchGate. Retrieved March 10, 2026, from [Link]
Kirsch, S. F., et al. (2023). Consecutive Four-Component Coupling-Addition Aza-Anellation Pictet–Spengler Synthesis of Tetrahydro-β-Carbolines: An Optimized Michael Addition and Computational Study on the Aza-Anellation Step. MDPI. [Link]
(2026, January 20). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology. [Link]
(2025, December 18). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. ResearchGate. Retrieved March 10, 2026, from [Link]
(n.d.). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4‐Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ResearchGate. Retrieved March 10, 2026, from [Link]
Rana, N. K., Selvakumar, S., & Singh, V. K. (2010). Highly Enantioselective Organocatalytic Sulfa-Michael Addition to α,β-Unsaturated Ketones. Organic-chemistry.org. [Link]
(n.d.). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. SciELO. Retrieved March 10, 2026, from [Link]
Davies, M. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. [Link]
(n.d.). Trifluoromethylation of Alkyl Radicals: Breakthrough and Challenges. ResearchGate. Retrieved March 10, 2026, from [Link]
(n.d.). Optimization of Michael Addition Reaction. ResearchGate. Retrieved March 10, 2026, from [Link]
Technical Support Center: Troubleshooting 4-Anilino-2-(trifluoromethyl)butanoic Acid Production
Welcome to the Process Chemistry Support Center. The synthesis of fluorinated active pharmaceutical ingredient (API) building blocks, specifically 4-anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6), presents...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. The synthesis of fluorinated active pharmaceutical ingredient (API) building blocks, specifically 4-anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6), presents unique chemoselective challenges. The presence of the strongly electron-withdrawing trifluoromethyl (
) group alters the electronic landscape of the molecule, complicating standard alkylation and hydrolysis workflows.
This guide provides drug development professionals with a mechanistic breakdown of common impurities, validated mitigation strategies, and self-validating experimental protocols.
System Architecture: Synthesis & Impurity Genesis
The standard synthetic route involves the N-alkylation of aniline with ethyl 4-bromo-2-(trifluoromethyl)butanoate, followed by ester saponification. The diagram below illustrates the critical nodes where impurities are generated.
Workflow of 4-Anilino-2-(trifluoromethyl)butanoic acid synthesis and impurity genesis.
Critical Troubleshooting & FAQs
Q1: My final API intermediate is failing the genotoxic impurity threshold for residual aniline. How do I clear this?A: Aniline is a recognized mutagenic carcinogen and a structural alert under the [1]. It must typically be controlled at the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [2]. Incomplete alkylation leaves residual aniline that is difficult to purge via standard crystallization.
Mechanistic Solution: Run the alkylation with a slight stoichiometric excess of the alkylating agent (1.05 eq). During the organic workup, introduce a polymer-supported benzaldehyde scavenger resin. The resin selectively forms a covalent imine bond with the primary amine (aniline), trapping it on the solid support, while the secondary amine product remains unaffected in solution.
Q2: LC-MS analysis shows a significant +215 m/z mass peak relative to my product. What is causing this?A: You are observing the N,N-dialkylated impurity. Once aniline is mono-alkylated, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to rapid overalkylation[3].
Mechanistic Solution: Shift from strong, non-coordinating bases (like NaOH or
) to . The large ionic radius of the cesium cation creates a "template effect" that coordinates the mono-alkylated intermediate, sterically hindering a second attack and promoting high chemoselectivity for mono-N-alkylation[3].
Q3: My reaction yield is low, and NMR shows a complex mixture with olefinic protons (~5.5-6.5 ppm).A: You are triggering an E2 elimination pathway, yielding 2-(trifluoromethyl)but-3-enoic acid (or its ester). The strongly electron-withdrawing
group highly acidifies the -proton of the alkylating agent. If your reaction temperature exceeds 65°C or if your base is too harsh, base-catalyzed dehydrohalogenation outcompetes the desired substitution.
Mechanistic Solution: Strictly maintain the reaction temperature at 50°C and ensure anhydrous solvent conditions. Water heavily solvates the base, increasing its basicity relative to its nucleophilicity, which drives the E2 pathway.
Quantitative Impurity Profiling
For robust quality control, monitor the following critical quality attributes (CQAs) during process validation:
Impurity Profile
Origin / Mechanism
Analytical Method
Relative Retention Time (RRT)
Typical Acceptance Limit
Unreacted Aniline
Starting Material / Incomplete Rxn
LC-MS (SIM mode)
0.45
< 30 ppm (TTC-based)
N,N-Dialkylated
Overalkylation ()
HPLC-UV (254 nm)
1.35
< 0.15% (Area)
Elimination Ester
E2 Dehydrohalogenation
GC-FID or HPLC-UV
0.85
< 0.50% (Area)
Unhydrolyzed Ester
Incomplete Saponification
HPLC-UV (254 nm)
1.50
< 0.10% (Area)
Validated Experimental Protocols
These protocols are designed as self-validating systems, embedding analytical checks directly into the workflow to ensure causality-driven success.
Step 1: Chemoselective Mono-N-Alkylation
Charge: To an oven-dried, nitrogen-purged reactor, add Aniline (1.0 eq) and anhydrous DMF (10 volumes).
Causality: Anhydrous conditions prevent the premature hydrolysis of the alkylating agent and suppress E2 elimination pathways.
Base Addition: Add
(1.5 eq) and stir for 15 minutes.
Causality: provides sufficient basicity to neutralize the HBr byproduct without driving elimination, while the cesium effect suppresses dialkylation.
Alkylation: Begin dropwise addition of Ethyl 4-bromo-2-(trifluoromethyl)butanoate (1.05 eq) at 20°C. Once addition is complete, heat the reactor to 50°C for 12 hours.
Causality: The 0.05 eq excess ensures full consumption of genotoxic aniline. Capping the temperature at 50°C prevents
-proton abstraction.
Validation Check: Sample the reaction mixture for HPLC analysis. Proceed to workup only if residual aniline is < 1.0% Area.
Scavenger Workup: Quench the reaction with water and extract with EtOAc. To the organic layer, add polymer-supported benzaldehyde resin (0.2 eq) and stir for 2 hours at room temperature. Filter the resin and concentrate the filtrate to yield the intermediate ester.
Step 2: Sterically Hindered Ester Hydrolysis
Charge: Dissolve the intermediate ester from Step 1 in a THF:Water mixture (3:1 v/v, 8 volumes).
Saponification: Add Lithium Hydroxide (LiOH) monohydrate (3.0 eq). Stir vigorously at 40°C for 8 hours.
Causality: The
group creates significant steric bulk and inductive drag near the ester carbonyl. LiOH is utilized because the highly charge-dense cation strongly coordinates the carbonyl oxygen, increasing its electrophilicity and driving nucleophilic attack by the hydroxide ion much faster than NaOH or KOH.
Isolation: Concentrate the mixture under reduced pressure to remove THF. Cool the aqueous layer to 5°C and slowly acidify with 2M HCl to pH 3.0.
Causality: pH 3.0 is below the pKa of the carboxylic acid but above the pKa of the protonated aniline derivative, ensuring the precipitation of the neutral target compound rather than a highly soluble hydrochloride salt.
Filtration: Filter the resulting white/off-white precipitate, wash with ice-cold water (2 volumes), and dry under high vacuum at 45°C to yield pure 4-anilino-2-(trifluoromethyl)butanoic acid.
References
Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Synthesis of Secondary and Tertiary Amines
Source: Organic Chemistry Portal
URL:[Link]
Low Level Quantification of Two Potential Genotoxic Impurities in Rilpivirine Hydrochloride Drug Substance by HPLC Technique
Source: International Journal of Health Sciences (ScienceScholar)
URL:[Link]
troubleshooting HPLC peak tailing for 4-Anilino-2-(trifluoromethyl)butanoic acid
Welcome to the Technical Support Center for HPLC method development and troubleshooting. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associate...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for HPLC method development and troubleshooting. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chromatographic challenges associated with 4-Anilino-2-(trifluoromethyl)butanoic acid .
Because this molecule features both a basic secondary amine (aniline) and an acidic carboxylic acid, it exhibits complex, pH-dependent zwitterionic behavior. This guide will decode the causality behind peak tailing for this compound and provide self-validating protocols to restore peak symmetry.
Part 1: Molecular Profiling & Causality (The "Why")
Q: Why does 4-Anilino-2-(trifluoromethyl)butanoic acid exhibit severe peak tailing on standard reversed-phase columns?
A: The root cause of peak tailing for this compound is the occurrence of multiple, competing mechanisms of analyte retention[1]. In an ideal reversed-phase separation, retention is driven solely by non-specific hydrophobic interactions (mediated heavily by the lipophilic trifluoromethyl group). However, the molecule's aniline group introduces a secondary interaction pathway.
At a mid-range mobile phase pH (e.g., pH 4.0 - 6.0), the carboxylic acid is deprotonated (anionic) and the aniline group is partially protonated (cationic), forming a zwitterion. Simultaneously, residual silanol groups (Si-OH) on the surface of silica-based stationary phases become ionized (Si-O⁻) at pH levels above 3.0[2][3]. The positively charged aniline group undergoes a strong cation-exchange interaction with these ionized silanols. This secondary binding mechanism is kinetically slower than hydrophobic partitioning, causing the trailing edge of the chromatographic peak to extend further than its leading edge, resulting in severe tailing[1][4].
Impact of mobile phase pH on analyte ionization, silanol activity, and peak shape.
Part 2: Step-by-Step Troubleshooting Protocol
To eliminate tailing, you must systematically isolate the root cause. Do not change multiple variables at once. Follow this self-validating diagnostic workflow.
Systematic workflow for diagnosing and resolving HPLC peak tailing.
Protocol: Self-Validating Diagnostic Workflow
Step 1: System Baseline Validation
Action: Inject a neutral, well-retained hydrophobic marker (e.g., toluene or uracil) using your current method. Calculate the Asymmetry Factor (
).
Validation: If the neutral marker tails (
> 1.2), the issue is mechanical—likely extra-column dead volume, a blocked inlet frit, or a deformed column bed[1][5]. If the neutral marker is symmetrical but 4-Anilino-2-(trifluoromethyl)butanoic acid tails, the issue is chemical. Proceed to Step 2.
Step 2: Sample Solvent Assessment
Action: Compare your sample injection solvent to the mobile phase composition. Dissolving the sample in a solvent significantly stronger (more non-polar) than the mobile phase causes peak distortion and fronting/tailing[5][6].
Validation: Dilute your sample 1:10 using the initial mobile phase and reinject. If peak shape improves, the original sample solvent was incompatible or the column was overloaded[1][6]. If tailing persists, proceed to Step 3.
Step 3: Mobile Phase pH & Buffer Optimization
Action: Prepare a 25 mM phosphate buffer (or formate buffer for LC-MS) and adjust the aqueous pH to 2.5[7][8]. At this pH, residual silanols are fully protonated (neutralized) and the carboxylic acid on the analyte is neutral, leaving only the protonated aniline to interact via pure hydrophobic partitioning[3].
Validation: Run the target analyte. If the peak becomes symmetrical, the root cause was secondary silanol interactions[2][3]. If tailing persists despite pH control, proceed to Step 4.
Step 4: Column Chemistry Substitution
Action: Standard Type-A silica columns contain trace metals that activate silanols, exacerbating tailing[8][9]. Replace the column with a high-purity Type-B silica column that is fully end-capped, or utilize a polar-embedded column[4][9].
Validation: A symmetrical peak confirms that the residual silanol activity on the previous column was too high to be masked by mobile phase adjustments alone.
Part 3: Quantitative Data & Parameter Optimization
The table below summarizes the expected impact of various chromatographic parameters on the Asymmetry Factor (
) for 4-Anilino-2-(trifluoromethyl)butanoic acid.
Parameter
Condition
Expected Asymmetry ()
Mechanistic Causality
Mobile Phase pH
pH 6.0
> 2.0 (Severe Tailing)
Ionized silanols (Si-O⁻) strongly interact with the protonated basic aniline group via cation exchange[2][4].
Mobile Phase pH
pH 2.5
1.0 - 1.2 (Symmetrical)
Silanols are fully protonated (neutralized), eliminating secondary cation-exchange interactions[3][8].
Buffer Concentration
< 5 mM
1.5 - 1.8 (Moderate Tailing)
Insufficient ionic strength to mask residual active sites on the silica surface[3].
Buffer Concentration
> 20 mM
1.1 - 1.3 (Symmetrical)
High ionic strength effectively masks secondary interaction sites, improving mass transfer[3].
Column Chemistry
Standard Type-A Silica
> 2.0 (Severe Tailing)
High metal content activates silanols, making them highly acidic and exacerbating secondary interactions[8][9].
Column Chemistry
Polar-Embedded / Endcapped
1.0 - 1.2 (Symmetrical)
Embedded polar groups and end-capping shield basic analytes from residual silanols[4].
Part 4: Frequently Asked Questions (FAQs)
Q: Why is peak tailing worse for my early-eluting peaks compared to late-eluting ones?A: If tailing is more pronounced for peaks with low retention times, it almost always points to issues with extra-column volume (dead volume) rather than chemical interactions[5]. This dispersion occurs in unnecessarily large internal diameter tubing or excessive length between the injector, column, and detector[4][5]. To fix this, minimize tubing lengths and use narrow internal diameter (e.g., 0.005") PEEK tubing post-column[4][6].
Q: Can I just increase the column temperature to fix the tailing of 4-Anilino-2-(trifluoromethyl)butanoic acid?A: Increasing the column temperature lowers the viscosity of the mobile phase, which improves mass transfer kinetics and can lead to sharper peaks[5]. However, temperature alone will not resolve fundamental secondary chemical interactions (like cation exchange). It should be used as a supplementary optimization step after mobile phase pH and column chemistry have been addressed.
Q: My method requires physiological pH (pH 7.4) for downstream assay compatibility. How can I prevent tailing without dropping the pH to 2.5?A: At pH 7.4, silanols are fully ionized. To prevent the protonated fraction of your aniline group from interacting with them, you must rely entirely on stationary phase chemistry or buffer strength.
Increase Buffer Strength: Use a buffer concentration > 20 mM to mask the active silanol sites[3].
Change Column Chemistry: Utilize a column specifically designed for high-pH basic compounds, such as a hybrid organic/inorganic particle column (e.g., BEH technology) or a zwitterionic HILIC column, which provides a net zero surface charge and prevents secondary ion-exchange[10].
Add a Competing Base: Adding a silanol suppressor like triethylamine (TEA) at ~5 mM can act as a competing base that associates with the anionic silanol groups, reducing their availability to interact with your analyte[8].
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. Benchchem.
Peak Tailing in HPLC. Element Lab Solutions.
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online.
Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase. LCMS.
Understanding HPLC Peak Tailing. Scribd.
What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
How to avoid peak tailing in HPLC chromatography. Chrominfo.
Resolving peak tailing in HPLC analysis of Leptomerine. Benchchem.
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
Technical Support Center: Troubleshooting Aqueous Solubility of 4-Anilino-2-(trifluoromethyl)butanoic Acid
Welcome to the Technical Support Center. This guide is engineered specifically for researchers, structural biologists, and formulation scientists working with 4-Anilino-2-(trifluoromethyl)butanoic acid .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered specifically for researchers, structural biologists, and formulation scientists working with 4-Anilino-2-(trifluoromethyl)butanoic acid . As a Senior Application Scientist, I have structured this guide to move beyond generic advice, providing you with the mechanistic causality behind your solubility issues and field-proven, self-validating protocols to resolve them.
Part 1: Chemical Profiling & Causality Analysis
To solve a solubility issue, we must first understand the molecular forces driving it. 4-Anilino-2-(trifluoromethyl)butanoic acid presents a unique physicochemical challenge due to its structural components:
Amphoteric Backbone: The molecule features a carboxylic acid (weak acid) and an aniline group (weak base).
Inductive Effect of the -CF3 Group: The trifluoromethyl (-CF3) group at the alpha position (C2) exerts a massive electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent carboxylic acid, meaning it will be readily deprotonated (ionized) at physiological pH (7.4).
The Lipophilic Penalty: Despite ionization, the -CF3 group is highly lipophilic and hydrophobic[1]. While the -CF3 moiety is prized in drug design for enhancing metabolic stability and membrane permeability, it drastically reduces thermodynamic aqueous solubility[2].
The Core Issue: Even when the molecule is ionized at pH 7.4 as a carboxylate anion, the severe hydrophobic penalty of the -CF3 group and the phenyl ring drives intermolecular aggregation. The water network actively excludes these non-polar regions, forcing the compound to precipitate out of aqueous buffers.
Part 2: Troubleshooting FAQs
Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)?A: This is a classic "solvent shift" phenomenon. In 100% DMSO, the hydrophobic regions of the molecule are perfectly solvated. When introduced to an aqueous buffer, the solvating power drops exponentially. Because the -CF3 and phenyl moieties are highly lipophilic, they rapidly self-associate to minimize contact with water, forming aggregates that crash out of solution before the compound can disperse.
Q2: Can I resolve this by simply adjusting the pH to form a salt?A: Partially, but it is rarely sufficient on its own. You must strictly avoid the isoelectric point (pH ~3.5–4.0), where the molecule is uncharged (or zwitterionic) and solubility is at its absolute minimum. At pH > 7.4, the carboxylic acid is fully deprotonated. However, due to the extreme lipophilicity of the -CF3 group, pH adjustment alone cannot overcome the hydrophobic aggregation for concentrations above 100 µM. You will need a co-solvent or complexation agent.
Q3: What is the most effective formulation strategy for in vivo dosing without causing solvent toxicity?A: Cyclodextrin complexation, specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[3]. The hydrophobic inner cavity of β-CD is perfectly sized to encapsulate either the lipophilic -CF3 group or the phenyl ring, shielding them from the aqueous environment[4]. Meanwhile, the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility, allowing you to achieve high dosing concentrations without the toxicity associated with high-dose DMSO or Tween[5].
Part 3: Formulation Decision Workflow
Use the following logic tree to determine the optimal solubilization strategy based on your specific experimental endpoint.
Decision tree for selecting the optimal solubility strategy based on assay requirements.
Objective: Prepare a stable, aqueous, DMSO-free formulation for in vivo dosing[6].
Self-Validating Mechanism: This protocol relies on thermodynamic saturation. If solid API remains visible after 48 hours, you have successfully saturated the cyclodextrin cavities, ensuring you are measuring the true maximum solubility.
Prepare Vehicle: Dissolve HP-β-CD in pure water or saline to a final concentration of 20% (w/v).
Addition of API: Add an excess amount of 4-Anilino-2-(trifluoromethyl)butanoic acid powder to the HP-β-CD solution (e.g., 10 mg per mL).
Equilibration: Seal the vial and place it in an orbital shaker at 37°C for 48 hours. Validation Check: If the solid completely dissolves within the first few hours, add more API until a persistent suspension remains.
Filtration: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved API. Carefully draw off the supernatant and filter it through a 0.22 µm PVDF syringe filter[6].
Quantification: Quantify the dissolved concentration in the filtrate using HPLC against a standard curve.
Protocol B: Co-Solvent / Surfactant Preparation for In Vitro Assays
Objective: Achieve a 10 mM stock solution suitable for cell-based assays while preventing solvent-shift precipitation.
Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 50 mM.
Intermediate Dilution: Dilute the stock 1:5 in a mixture of PEG400 and Tween-80 (Formula: 40% PEG400, 10% Tween-80, 50% Water) to yield a 10 mM intermediate stock. The Tween-80 micelles will capture the -CF3 groups before they can aggregate.
Final Assay Dilution: Dilute the intermediate stock directly into the pre-warmed assay buffer (pH 7.4) while vortexing vigorously to prevent localized super-saturation.
Part 5: Quantitative Data Summaries
The following table summarizes the expected thermodynamic solubility gains across different formulation vehicles based on the physicochemical properties of the compound.
Formulation Vehicle
Expected Solubility Range
Primary Solubilization Mechanism
Recommended Application
PBS (pH 7.4)
< 50 µM
Ionization (Carboxylate anion)
Baseline / Reference
10% DMSO in PBS
100 - 500 µM
Co-solvent disruption of lattice
In vitro screening
20% HP-β-CD in Water
2 - 10 mM
Host-guest inclusion complexation
In vivo dosing (IV/PO)
Lipid Emulsion (SEDDS)
> 10 mM
Micellar encapsulation
In vivo dosing (PO)
Part 6: References
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI (Molecules).
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. NIH PMC (Molecules).
Technical Support Center: Enhancing the Solubility of 6-(Trifluoromethyl)isoquinolin-1(2H). Benchchem.
Technical Support Center: Optimizing Reaction Temperature for 4,4,4-Trifluoromethylbutanoic Acid Synthesis
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoromethylbutanoic Acid and its precursors.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,4,4-Trifluoromethylbutanoic Acid and its precursors. The introduction of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability and binding affinity.[1][2] However, the success of these synthetic routes is often critically dependent on precise temperature control.
This document moves beyond simple protocols to provide a deeper understanding of the causality behind temperature optimization. We will explore common issues encountered in the lab, offering systematic troubleshooting guides and evidence-based solutions to help you maximize yield, purity, and reproducibility.
Part 1: Troubleshooting Guide - Navigating Common Temperature-Related Hurdles
This section addresses specific, practical problems you may encounter during your synthesis. Each question is followed by a detailed explanation of the underlying chemical principles and a logical, step-by-step approach to resolution.
Q1: My reaction yield is significantly lower than expected. How do I determine if the reaction temperature is the root cause?
Low yield is a common frustration, and temperature is a primary variable to investigate. The optimal temperature for any given reaction is a delicate balance between reaction rate and the stability of reactants, intermediates, and products.
Underlying Principles:
Kinetics vs. Thermodynamics: A reaction temperature that is too low may result in an impractically slow reaction rate (kinetic control), leading to incomplete conversion of starting materials. Conversely, a temperature that is too high can lead to the degradation of your desired product or the formation of more stable, but undesired, thermodynamic byproducts.[3][4]
Exothermic Reactions: Many steps in organometallic chemistry, such as those involving Grignard reagents or strong bases like sodium hydride in a Claisen condensation, are highly exothermic.[5] If the heat generated is not effectively dissipated, localized "hot spots" can form, leading to side reactions and decomposition even if the external heating mantle is set correctly.
Systematic Troubleshooting Protocol:
Baseline Analysis: First, confirm the integrity of your starting materials and reagents. Ensure solvents are anhydrous where required.[3][5] Run a control reaction at the literature-reported temperature.
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting material and the formation of the product over time. If the starting material is consumed but the product yield is low, decomposition or side reactions are likely. If the starting material remains largely unreacted after the expected reaction time, the temperature is likely too low.
Incremental Temperature Screening: Set up a series of small-scale parallel reactions. Bracket your initial reaction temperature by ±10 °C and ±20 °C. For example, if your protocol suggests 70 °C, run reactions at 50°C, 60°C, 70°C, 80°C, and 90°C.
Analyze the Outcome: After a fixed time, quench all reactions and analyze the crude product mixture by GC or ¹H NMR with an internal standard. This quantitative analysis will reveal the temperature at which the highest yield of the desired product is formed with the fewest impurities.
Q2: I am observing significant impurity formation. How can I correlate this to the reaction temperature?
The formation of impurities is a clear sign that alternative reaction pathways are competing with your desired transformation. Temperature is often the deciding factor in which pathway predominates.
Common Scenarios and Solutions:
Elimination vs. Substitution: In nucleophilic substitution reactions, higher temperatures often favor elimination side products. If you are performing a fluorination step and observing alkenes as byproducts, reducing the reaction temperature may increase the selectivity for the desired substitution product.[3]
Decarboxylation Issues: In syntheses that involve a decarboxylation step, such as from a malonic ester derivative, the temperature must be high enough to drive off CO2 but not so high as to cause charring or thermal decomposition of the product.[6] A typical temperature range for this step is 120-130 °C.[6] If you observe significant darkening of the reaction mixture or a complex mixture of byproducts, consider lowering the temperature by 10-15 °C and increasing the reaction time.
Friedel-Crafts Acylation Selectivity: For syntheses employing Friedel-Crafts reactions, temperature control is paramount for regioselectivity. While not a direct step to the title compound, it's relevant for many precursors. Temperatures that are too high can lead to unwanted isomers or multiple acylations on an aromatic ring. An improved process for a related compound specifies a convenient temperature range of 10 to 25 °C to avoid issues seen at 0 °C, such as poor mixing and low quality.[7]
Troubleshooting Impurities:
Identify the Impurity: If possible, isolate and characterize the major impurity. Understanding its structure will provide clues about the side reaction that is occurring.
Hypothesize the Cause: Based on the impurity's structure, determine the likely side reaction (e.g., elimination, over-alkylation, decomposition).
Adjust Temperature Accordingly:
For suspected thermal decomposition, lower the temperature.
For suspected alternative kinetic pathways (like elimination), lower the temperature.
If a specific byproduct is known to form at lower temperatures, a modest increase may be beneficial.
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and the role of temperature.
Q3: What are the typical temperature ranges for the key steps that could be involved in synthesizing 4,4,4-Trifluoromethylbutanoic Acid?
The synthesis can be approached through various routes, each with its own temperature-sensitive steps. The following table summarizes conditions for common transformations used to build the carbon skeleton and introduce the trifluoromethyl group, based on literature for analogous compounds.
Reaction Step
Example Precursors
Typical Temp. Range (°C)
Key Considerations & Rationale
Claisen Condensation
Ethyl trifluoroacetate + Acetonitrile
0 to 10 (Addition), then 25 to 40 (Reaction)
The initial addition is exothermic and must be cooled to prevent side reactions. The mixture is then warmed to ensure the reaction goes to completion.[5]
Decarboxylation
Substituted malonic ester
120 to 130
Requires high thermal energy to expel CO2. Temperature must be carefully controlled to prevent product decomposition.[6]
Reduction of Ester
4,4,4-Trifluoroethyl butyrate
65 ± 5
A moderate temperature is sufficient to drive the reduction with reagents like NaBH₄ while minimizing side reactions.[6]
Often initiated at a low temperature to control reactivity and then allowed to warm to ensure full conversion.[8][9]
Decarboxylative Trifluoromethylation
Aliphatic carboxylic acids
40
A mild temperature is used in this silver-catalyzed radical reaction to preserve functional groups.[10][11]
Q4: How does temperature generally influence trifluoromethylation reactions?
Trifluoromethylation can proceed via radical, nucleophilic, or electrophilic pathways, and temperature's role is nuanced for each.[1][2]
Radical Trifluoromethylation: These reactions often require an initiator (thermal or photochemical) to generate the CF₃ radical. The temperature must be high enough to initiate radical formation but low enough to prevent premature termination or undesired side reactions. Many modern methods, however, utilize photoredox catalysis, allowing reactions to proceed at room temperature.[12][13]
Nucleophilic Trifluoromethylation: Reagents like TMSCF₃ (Ruppert-Prakash reagent) require a nucleophilic activator (e.g., a fluoride source). These reactions are often performed at low temperatures (e.g., 0-4 °C) to control the high reactivity of the transient "CF₃⁻" anion and prevent decomposition of the reagent.[8][9][14] The reaction is then often allowed to warm to room temperature to drive it to completion.
Electrophilic Trifluoromethylation: These reactions use "CF₃⁺" sources (e.g., Togni or Umemoto reagents). The reaction temperature depends heavily on the substrate. While some reactions proceed at room temperature, others may require heating to overcome the activation energy for C-H or C-metal bond functionalization.[1]
Q5: What are the primary safety considerations when performing these reactions at non-ambient temperatures?
Safety is the highest priority in any chemical synthesis.
Sub-Ambient Temperatures (0 °C or below):
Cryogen Handling: Use appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, when handling dry ice or liquid nitrogen.
Condensation: Be aware that atmospheric moisture can condense and freeze on cold apparatus, potentially seizing joints or blocking pressure-release systems. Ensure your system is under a dry, inert atmosphere (N₂ or Ar).
Elevated Temperatures (Above Room Temperature):
Pressure Build-up: Never heat a closed system. Ensure a condenser or a pressure-equalizing dropping funnel is in place to vent any pressure build-up from solvent vapors or gaseous byproducts (like CO₂ during decarboxylation).
Solvent Choice: Use a solvent whose boiling point is well above your target reaction temperature to avoid excessive pressure.
Heating Mantles & Oil Baths: Ensure heating mantles are properly sized for the flask and connected through a temperature controller. Use secondary containment for oil baths.
Exothermic Reactions: Regardless of the set temperature, always have an ice bath on standby to quickly cool a reaction that shows signs of a thermal runaway. Add reagents slowly and monitor the internal temperature.[5]
References
CN105237340A - Novel synthesis method for 4,4,4-trifluorobutanol - Google P
An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric Acid. (URL: )
Synthesis of trifluoromethyl alkanes - Organic Chemistry Portal. (URL: [Link])
Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC - NIH. (URL: [Link])
Synthesis of Trifluoromethylated Monoterpene Amino Alcohols - MDPI. (URL: [Link])
Asymmetric Synthesis of Both Enantiomers of anti-4,4,4-Trifluorothreonine and 2-Amino-4,4,4-trifluorobutanoic Acid | The Journal of Organic Chemistry. (URL: [Link])
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (URL: [Link])
Troubleshooting: How to Improve Yield - Chemistry - University of Rochester. (URL: [Link])
Synthesis of UF4 and ThF4 by HF gas fluorination and re-determination of the UF4 melting point - JRC Publications Repository. (URL: [Link])
Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
From Carboxylic Acids to the Trifluoromethyl Group Using BrF3 - ResearchGate. (URL: [Link])
ChemInform Abstract: Room Temperature Aryl Trifluoromethylation via Copper-Mediated Oxidative Cross-Coupling. | Request PDF - ResearchGate. (URL: [Link])
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: [Link])
Asymmetric synthesis of both enantiomers of anti-4,4,4-trifluorothreonine and 2-amino-4,4,4-trifluorobutanoic acid - PubMed. (URL: [Link])
Technical Support Center: Purification of 4-Anilino-2-(trifluoromethyl)butanoic acid
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of amphoteric fluorinated building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of amphoteric fluorinated building blocks. The key to mastering the purification of 4-anilino-2-(trifluoromethyl)butanoic acid lies not in brute-force chromatography, but in exploiting the subtle electronic effects imparted by the trifluoromethyl (-CF₃) group[1].
The strong electron-withdrawing nature of the α-CF₃ group significantly depresses the pKa of the adjacent carboxylic acid, while the secondary aniline nitrogen maintains a weakly basic character[2]. This creates a highly specific zwitterionic behavior that we can manipulate through precise, self-validating pH-swing extractions.
Part 1: Physicochemical Profiling & By-product Analysis
Before troubleshooting, you must understand the thermodynamic parameters of your mixture. Standard acid-base extractions fail here because researchers treat the molecule as a standard carboxylic acid, ignoring the basicity of the aniline and the inductive effect of the fluorine atoms.
Quantitative Partitioning Data
Compound / Impurity
Calculated pKa (Acid)
Calculated pKa (Base)
Isoelectric Point (pI)
LogP
Optimal Removal Strategy
4-Anilino-2-(CF₃)butanoic acid
~2.5 (α-CF₃ effect)
~4.5 (Secondary amine)
~3.6
2.8
Target Compound (Isolate at pH 3.6)
Unreacted Aniline
N/A
4.6 (Primary amine)
N/A
0.9
Organic extraction at pH 8.5
Dialkylated By-product
~2.5 (x2)
~3.8 (Tertiary amine)
< 2.5
3.5
Aqueous retention at pH 3.6
4-Hydroxy-2-(CF₃)butanoic acid
~2.2
N/A
N/A
0.5
Aqueous wash at pH 8.5
Part 2: Troubleshooting FAQs
Q: Why am I losing my target compound to the aqueous phase during a standard 1M HCl wash?A: This is a classic amphoteric trap. Standard protocols for removing unreacted aniline dictate washing the organic layer with 1M HCl (pH ~0). However, at pH 0, the secondary aniline nitrogen of your product becomes fully protonated, converting your lipophilic product into a highly water-soluble ammonium salt.
Causality & Solution: Invert the paradigm. Extract your product into the aqueous phase using a mild base (pH 8.5). At this pH, the unreacted aniline remains neutral and stays in the organic phase, while your product's carboxylic acid is deprotonated, pulling it into the aqueous layer[3].
Q: I've successfully removed the aniline, but NMR shows contamination with a dialkylated by-product. How do I separate them?A: The dialkylated by-product, N,N-bis(3-carboxy-3-trifluoromethylpropyl)aniline, forms when the secondary aniline of your product reacts with a second equivalent of the alkylating agent.
Causality & Solution: Because it contains two α-CF₃ carboxylic acids, its solubility profile differs from the mono-alkylated product. The dialkylated species has a much lower isoelectric point (pI) and higher aqueous solubility at moderately acidic pH. By carefully adjusting the aqueous phase to the exact pI of the mono-alkylated product (pH ~3.6), the target compound will precipitate or can be selectively extracted, leaving the more hydrophilic dialkylated species in the aqueous mother liquor.
Q: My isolated product is a stubborn oil instead of a solid. How can I induce crystallization?A: Fluorinated compounds often resist crystallization due to the high conformational flexibility and lipophilicity of the -CF₃ group, which can disrupt crystal lattice packing[4].
Causality & Solution: Trituration is your best self-validating system here. Dissolve the oil in a minimal amount of warm diethyl ether, then slowly add cold hexanes until the solution becomes turbid. The strong dipole of the -CF₃ group prefers the slightly more polar microenvironment, forcing the product to nucleate as the non-polar hexane fraction increases.
Part 3: Validated Experimental Protocol
This methodology relies on a controlled pH-swing to isolate the target zwitterion from both basic and acidic impurities.
Phase 1: Basic Partitioning (Aniline Removal)
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) using 10 mL of solvent per gram of crude material.
Basification: Add an equal volume of 0.5 M NaHCO₃. Carefully adjust the aqueous layer to exactly pH 8.0 - 8.5 using 1M NaOH if necessary.
Separation: Vigorously mix and separate the layers in a separatory funnel.
Self-Validation Check: Spot both layers on a TLC plate (Hexanes:EtOAc 7:3). The unreacted aniline will migrate, while the product will remain stuck at the baseline of the aqueous spot because it is currently a highly polar sodium salt.
Washing: Wash the aqueous layer once more with fresh EtOAc to ensure the complete removal of aniline and non-polar organic impurities. Discard the organic layers.
Cooling: Transfer the product-rich aqueous layer to an Erlenmeyer flask and cool to 0-5 °C in an ice bath.
Acidification: Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 3.6.
Mechanistic Note: This is the theoretical isoelectric point (pI) where the zwitterion concentration is maximized, neutralizing the molecule's net charge and minimizing its aqueous solubility.
Self-Validation Check: The sudden onset of milky turbidity confirms the zwitterion is forming and crashing out of the aqueous phase.
Extraction/Filtration: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3 x 5 mL/g). Note: If a dense precipitate forms readily, you can bypass extraction and isolate the solid directly via vacuum filtration.
Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified 4-anilino-2-(trifluoromethyl)butanoic acid.
Technical Support Center: Overcoming Steric Hindrance in Trifluoromethyl (CF3) Reactions
Welcome to the Advanced Fluorination Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to incorporate the trifluoromethyl (CF3)...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Fluorination Troubleshooting Guide. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to incorporate the trifluoromethyl (CF3) group into complex molecular scaffolds.
The CF3 moiety is notorious for its dual-threat nature: it possesses a steric bulk comparable to an isopropyl group (A-value ≈ 2.0 kcal/mol)[1], while simultaneously exerting a profound electron-withdrawing inductive effect. This unique combination severely limits traditional two-electron nucleophilic or electrophilic pathways and stalls transition-metal catalytic cycles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these kinetic and thermodynamic barriers.
Workflow: Strategic Decision Matrix for CF3 Installation
Before diving into specific troubleshooting steps, it is critical to select the correct reaction paradigm based on the steric environment of your substrate.
Decision tree for selecting a CF3 installation strategy based on substrate sterics.
FAQ 1: Troubleshooting Cross-Coupling of Hindered CF3-Arenes
Q: My palladium-catalyzed Suzuki/Buchwald-Hartwig cross-coupling fails completely when using an ortho-CF3 aryl halide. What is the mechanistic bottleneck, and how do I resolve it?
A: The failure is rooted in both kinetics and thermodynamics. The steric bulk of the ortho-CF3 group physically blocks the approach of the transmetalating agent. Furthermore, the strong electron-withdrawing nature of the CF3 group stabilizes the Pd(II) oxidative addition complex, creating a high thermodynamic barrier for the final reductive elimination step[2].
Solution: You must utilize sterically bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands) such as 2[2] or 3[3]. These ligands are specifically designed to force the Pd center into a highly reactive monoligated L-Pd(0) state, accelerating oxidative addition. Simultaneously, their sheer bulk forces the two coupling partners together, drastically lowering the activation energy required for reductive elimination[2]. Alternatively, switching to a4 pathway can bypass traditional transmetalation bottlenecks entirely[4].
Protocol 1: Pd-Catalyzed Cross-Coupling of ortho-CF3 Aryl Halides
Self-Validating Methodology using QPhos
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the ortho-CF3 aryl bromide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.5 equiv), Pd(OAc)2 (5 mol%), and QPhos (10 mol%)[3].
Base & Solvent Addition: Add anhydrous K3PO4 (3.0 equiv) and degassed Toluene/H2O (10:1 v/v, 0.2 M).
Causality Insight: The biphasic system aids in the dissolution of the inorganic base, which is critical for the activation of the boronic acid into a reactive "ate" complex prior to transmetalation.
Reaction Execution: Seal the tube, remove it from the glovebox, and stir vigorously at 80 °C for 12 hours.
In-Process Validation: Withdraw a 50 µL aliquot under positive N2 pressure, dilute with CDCl3, and add 1.0 equiv of fluorobenzene as an internal standard. Analyze via ^19^F NMR. The disappearance of the starting material peak (typically around -60 to -62 ppm) and the emergence of a shifted CF3 product peak confirms successful coupling. Do not proceed to workup until >95% conversion is observed.
FAQ 2: Direct Trifluoromethylation of Sterically Hindered Centers
Q: I am trying to install a CF3 group onto a sterically congested unactivated alkene using nucleophilic TMSCF3 (Ruppert-Prakash reagent), but I only recover starting material. How can I force this reaction?
A: Two-electron nucleophilic attack by the CF3 anion (generated in situ from TMSCF3 and a fluoride source) is highly sensitive to steric hindrance. The kinetic barrier for the bulky nucleophile to approach a congested sp^2^ or sp^3^ carbon is often insurmountable under standard conditions.
Solution: Transition from a two-electron pathway to a single-electron transfer (SET) radical pathway. Radical additions are inherently less sensitive to steric hindrance. By utilizing photoredox catalysis with a CF3 radical precursor like5[5] or Togni's reagent, you can generate the highly reactive •CF3 radical, which readily adds to hindered alkenes and arenes[6].
Photoredox catalytic cycle for the radical trifluoromethylation of hindered substrates.
Protocol 2: Visible-Light Photoredox Trifluoromethylation of Hindered Alkenes
Self-Validating Methodology using Langlois Reagent
Preparation: In a 10 mL vial equipped with a PTFE septum, combine the hindered alkene (1.0 equiv), CF3SO2Na (Langlois reagent, 3.0 equiv), and the photocatalyst7[7].
Solvent & Degassing: Dissolve the mixture in a 1:1 mixture of CH3CN and H2O (0.1 M).
Critical Step: Sparge the solution with Argon for 15 minutes.
Causality Insight: Oxygen is a potent radical scavenger and will rapidly quench both the excited state photocatalyst and the •CF3 radical, completely halting the reaction[6].
Irradiation: Irradiate the vial with a 456 nm Blue LED at room temperature for 16 hours. Ensure vigorous stirring to maintain mass transfer.
In-Process Validation: Monitor the reaction via LC-MS. The presence of oxygenated byproducts (e.g., +16 Da mass shifts) indicates insufficient degassing. A successful reaction will show the mass of the desired trifluoromethylated product cleanly.
Quantitative Data: Comparison of CF3 Reagents for Hindered Substrates
To assist in reagent selection, the following table summarizes the quantitative and qualitative profiles of common CF3 sources when applied to sterically hindered systems.
Reagent Name
Primary Mechanism
Steric Tolerance
Typical Activation Conditions
Cost / Handling Profile
Langlois Reagent (CF3SO2Na)
Radical (•CF3)
High
Photoredox (Visible light) or Cu/Oxidant
Low cost, bench-stable solid. Generates SO2 gas.
Togni's Reagent
Electrophilic / Radical
High
Lewis Acid or Photoredox
High cost, sensitive to moisture/heat.
Umemoto's Reagent
Electrophilic
Moderate
Base / Thermal
High cost, requires dry conditions.
Ruppert-Prakash (TMSCF3)
Nucleophilic (CF3⁻)
Low
Fluoride source (e.g., CsF, TBAF)
Moderate cost, volatile liquid. Highly sensitive to sterics.
References
General and Modular Access to Enantioenriched α-Trifluoromethyl Ketones via Nickel-Catalyzed Reductive Trifluoroalkylation. CCS Chemistry. 4
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH. 2
Open Air Organophotocatalyzed Ring-Closing Cascade Trifluoromethylation of Dienes inside a Supramolecular Gel. ACS Publications.6
Technical Support Center: Stability of 4-Anilino-2-(trifluoromethyl)butanoic Acid
Welcome to the technical support center for 4-Anilino-2-(trifluoromethyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 4-Anilino-2-(trifluoromethyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-Anilino-2-(trifluoromethyl)butanoic acid, particularly in acidic media?
A1: The primary stability concerns for this molecule in acidic conditions revolve around two main functionalities: the aniline moiety and the butanoic acid chain, which includes a trifluoromethyl group. The aniline nitrogen can be protonated in acidic conditions, which generally increases its stability against oxidation. However, extremely low pH and high temperatures can still promote degradation. The trifluoromethyl group is generally very stable, but harsh acidic conditions (e.g., fuming sulfuric acid) can lead to hydrolysis to a carboxylic acid.[1][2] More commonly, instability may arise from other reactions such as decarboxylation or cyclization, depending on the specific reaction conditions.
Q2: What are the likely degradation pathways for this compound under acidic stress?
A2: While the trifluoromethyl group itself is robust, the overall molecule can degrade. Potential pathways under acidic stress include:
Hydrolysis of the Anilino Group: Although less likely for anilines compared to amides, under harsh conditions, the C-N bond could cleave.
Intramolecular Cyclization: The molecule could potentially cyclize to form a lactam, especially with activating agents.
Oxidation: The aniline ring can be susceptible to oxidation, leading to colored impurities, though this is less prevalent in acidic media where the lone pair is protonated.[3]
Decarboxylation: Elevated temperatures in acidic solution could potentially lead to the loss of the carboxylic acid group.
Identifying the exact pathway requires "forced degradation" or "stress testing" studies where the compound is subjected to a range of conditions (e.g., varying pH, temperature, and oxidizing agents) to intentionally induce degradation.[4][5][6]
Q3: What analytical techniques are recommended for monitoring the stability of 4-Anilino-2-(trifluoromethyl)butanoic acid?
A3: A multi-faceted analytical approach is recommended.[7]
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A stability-indicating HPLC method should be developed to separate the parent compound from any potential degradation products.[8][9] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and a UV detector is a good starting point.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown degradation products by providing mass-to-charge ratio information.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about any isolated degradation products, helping to definitively identify them.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
Issue: Appearance of Unknown Peaks in HPLC After Acidic Workup or Storage
You've performed a reaction to synthesize or modify 4-Anilino-2-(trifluoromethyl)butanoic acid and, after an acidic workup or storage in an acidic solution, you observe new, unexpected peaks in your HPLC chromatogram.
The appearance of new peaks strongly suggests degradation of your target compound. The acidic conditions, potentially combined with elevated temperatures or the presence of other reagents, have likely induced one or more of the degradation pathways mentioned in the FAQs. The key is to systematically identify the cause and the structure of the degradant(s).
Characterize the Unknown Peaks:
LC-MS Analysis: The immediate next step is to analyze your sample by LC-MS. This will provide the molecular weight of the species corresponding to the new peaks, offering the first clues to their identity. For example, a mass loss of 44 Da could indicate decarboxylation.
Forced Degradation Study: To confirm the degradation pathway, conduct a systematic forced degradation study.[10][11] This involves intentionally exposing your pure compound to a matrix of stress conditions. This will not only help in identifying the degradation products but also in understanding the intrinsic stability of your molecule.[10]
Isolate and Identify the Degradant(s):
If a significant amount of a degradation product is formed, consider using preparative HPLC to isolate it.
Once isolated, use NMR spectroscopy and high-resolution mass spectrometry to elucidate its structure.
Optimize Your Experimental Conditions:
pH Control: If the degradation is acid-catalyzed, minimize the exposure time to strong acids. Use the mildest acidic conditions that are effective for your protocol. Consider if a different acid or a buffered solution could be used.
Temperature Management: Perform your acidic steps at the lowest practical temperature. Degradation reactions are often accelerated by heat.
Inert Atmosphere: If oxidation is suspected (often indicated by color change), perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon).
Condition ID
Stressor
Temperature (°C)
Time (hours)
Expected Degradation Pathway
A-1
0.1 M HCl
60
24
Hydrolysis, Cyclization
A-2
1 M HCl
80
12
Accelerated Degradation
B-1
0.1 M NaOH
60
24
Hydrolysis of CF3 group
C-1
3% H₂O₂
25
24
Oxidation
D-1
UV Light (254 nm)
25
48
Photodegradation
Below is a diagram illustrating the decision-making process when unexpected peaks are observed.
Caption: Decision tree for identifying and mitigating degradation.
References
Forced Degradation Studies: Regulatory Considerations and Implementation. (2020, November 12). BioProcess International. [Link]
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 01). LCGC. [Link]
Syntheses of (Z)-and (E)-4-amino-2-(trifluoromethyl)-2-butenoic acid and their inactivation of gamma-aminobutyric acid aminotransferase. PubMed. [Link]
Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System. (2025, April 23). MDPI. [Link]
Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]
Forced Degradation Studies: Why, What & How. BioPharmaSpec. [Link]
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022, March 02). Royal Society of Chemistry. [Link]
Forced Degradation for Biopharmaceuticals. (2016, May 02). Pharmaceutical Technology. [Link]
4-Amino-butanoic-acid derivatives, preparation and use.
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
Catalytic Oxidation of Aniline to Azoxybenzene Over CuCr2O4 Spinel Nanoparticle Catalyst. (2014, March 03). ACS Publications. [Link]
Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (2019, December 10). MDPI. [Link]
Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 06). Lab Manager. [Link]
Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. (2018, May 14). Macmillan Group. [Link]
Hydrolysis of the Trifluoromethyl Group in Triarylphosphines: Scope of the Reaction in the Preparation of Carboxylic. TDX (Tesis Doctorals en Xarxa). [Link]
Degradation of aniline by the combined process of ultrasound and hydrogen peroxide (US/H2O2). (2019, March 05). PMC. [Link]
Forced degradation of recombinant monoclonal antibodies: A practical guide. (2016, August 23). PMC. [Link]
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. (2022, February 24). Semantic Scholar. [Link]
Esterification of Carboxylic Acids Catalyzed by in situ Generated Tetraalkylammonium Fluorides. (2025, August 06). ResearchGate. [Link]
Biodegradation of Crude Oil and Aniline by Heavy Metal-Tolerant Strain Rhodococcus sp. DH-2. (2024, November 12). MDPI. [Link]
Forced Degradation – A Review. (2022, November 30). International Journal of Pharmaceutical Research and Applications. [Link]
Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. (1958, November 20). ACS Publications. [Link]
How Aniline prepared ? Properties & Oxidation Reactions of Aniline ?. (2021, January 23). YouTube. [Link]
Technical Support Center: LC-MS Analysis of Anilino Derivatives
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in mass spectrometry: baseline noise and signal suppression i...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in mass spectrometry: baseline noise and signal suppression in anilino derivatives .
Anilines (phenylamines) possess unique physicochemical properties—specifically, low oxidation potentials, high gas-phase proton affinities, and strong surface-adsorption tendencies. These traits often lead to erratic baselines, chemical noise, and carryover. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these issues and providing self-validating protocols to restore system performance.
Diagnostic Logic for Baseline Anomalies
Before altering parameters, you must isolate the origin of the noise. The following workflow dictates the diagnostic logic used to separate liquid chromatography (LC) artifacts from mass spectrometry (MS) source phenomena.
Troubleshooting workflow for isolating and resolving LC-MS baseline noise.
Section 1: In-Source Oxidation & Chemical Noise
Q: Why does my baseline progressively increase when analyzing anilines in positive ESI mode, even with high-purity solvents?
The Causality:
Anilines are highly susceptible to electrochemical oxidation at the high-voltage electrospray (ESI) capillary tip. The oxidation process begins with the nitrogen atom losing one electron to yield a highly reactive radical cation (
). Instead of forming the desired stable pseudomolecular ion (), these radical cations rapidly react with trace solvent impurities or polymerize, creating a heterogeneous population of background ions. Furthermore, impurities present in the water used for the mobile phase can heavily exacerbate this background chemical noise in full scan and MS/MS modes.
Protocol 1: Self-Validating ESI Optimization
To eliminate oxidation-induced noise, you must balance ionization efficiency against electrochemical degradation. This protocol uses the radical cation ratio as a self-validating metric.
Bypass the LC: Disconnect the analytical column and connect the LC pump directly to the MS source using a zero-dead-volume union.
Infuse Standard: Infuse a 1 µg/mL standard of your anilino derivative at 10 µL/min, combined with a 50/50 organic/aqueous makeup flow.
Monitor the Ratio: Observe the MS spectra for the
peak and the peak (1 Da lower). If the radical cation or its oxidized quinone imine derivative exceeds 10% of the base peak, your capillary voltage is too high.
Titrate Voltage: Step down the ESI capillary voltage in 500 V increments (e.g., from 4000 V down to 1500 V). The optimal voltage is the inflection point where the radical cation signal drops sharply, but the
signal remains stable.
Optimize Cone Gas: Increase the cone gas flow rate to sweep away un-ionized solvent clusters that contribute to the noise floor.
Quantitative Impact of Cone Gas Optimization
Adjusting the cone gas is a critical lever for reducing chemical noise without sacrificing the analyte signal. Table 1 demonstrates the quantitative relationship between gas flow and Signal-to-Noise (S/N) for low-molecular-weight amines.
Table 1: Effect of Cone Gas Flow Rate on S/N for Low Molecular Weight Amines
Cone Gas Flow Rate (L/hr)
Background Noise Level
Analyte Signal Intensity
Resulting S/N Ratio
150
High
Sub-optimal
Low
250
Moderate
Optimal
Moderate
350
Low
Optimal
**High
Optimization
solvent selection for optimal crystallization of the compound
Welcome to the Crystallization Process & Solvent Selection Support Center . As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals away from empirical trial...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Crystallization Process & Solvent Selection Support Center . As a Senior Application Scientist, I have designed this portal to guide researchers and drug development professionals away from empirical trial-and-error and toward rational, thermodynamics-driven crystallization design.
Below, you will find our core troubleshooting workflows, mechanistic FAQs, self-validating experimental protocols, and quantitative reference data to ensure your active pharmaceutical ingredient (API) achieves optimal purity, yield, and polymorph control.
Crystallization & Solvent Selection Workflow
Workflow for rational solvent selection and troubleshooting of liquid-liquid phase separation.
Section 1: Core FAQs on Solvent Selection & Thermodynamics
Q: How do I rationally select a solvent system without relying on exhaustive trial-and-error?A: The traditional "like dissolves like" heuristic is insufficient for complex APIs. Instead, we utilize Hansen Solubility Parameters (HSP) . The HSP model partitions the total cohesive energy of a solvent into three distinct intermolecular forces: dispersion (
), dipolar interactions (), and hydrogen bonding () [[1]](). By plotting your API's solubility in a diverse set of solvents within a 3D Hansen space, you can calculate the interaction radius () [[1]](). Solvents or solvent blends that fall within this sphere will dissolve the API 2. This allows you to mathematically predict binary mixtures of non-solvents that, when combined, synergistically dissolve the compound.
Q: What are the regulatory constraints for solvent selection in pharmaceutical crystallization?A: Since residual solvents offer no therapeutic benefit, their presence in the final API must be strictly controlled according to ICH Q3C Guidelines3. The guidelines classify solvents into three tiers based on toxicological risk:
Class 1: Known human carcinogens (e.g., Benzene). These must be avoided entirely 3.
Class 2: Solvents with reversible toxicity (e.g., Dichloromethane, Methanol). Their use is restricted by strict Permitted Daily Exposure (PDE) limits 4.
Class 3: Solvents with low toxic potential (e.g., Acetone, Ethanol). These are highly preferred in process design and are limited by GMP regulations rather than severe toxicity concerns [[3]]().
Section 2: Troubleshooting Guide (Oiling Out & Yield Issues)
Q: My compound is forming a sticky emulsion or gel instead of crystals. What is happening and how do I fix it?A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out" 5. This is a kinetic phenomenon where the supersaturated system hits a miscibility gap before crossing the metastable zone boundary for crystallization 6. The solution splits into a solute-rich liquid phase and a solvent-rich liquid phase 7. Because the solute-rich droplets are highly disordered, they trap impurities and eventually solidify into a gummy, amorphous mass [[5]]().
The Fix: You must alter the thermodynamic pathway. Either change the solvent system to shift the binodal curve, or kinetically bypass the LLPS region by adding seed crystals at a lower supersaturation level (before the oiling out boundary is reached) 5. Seeding provides a lower energy barrier for crystal growth, consuming supersaturation before phase separation can occur.
Q: My antisolvent crystallization gives poor yield or an amorphous precipitate. How do I optimize the solvent-antisolvent pair?A: Antisolvent crystallization relies on the addition of a miscible non-solvent to lower the API's solubility 8. If the antisolvent is added too rapidly or mixing is poor, massive local supersaturation spikes occur at the injection point, driving uncontrolled primary nucleation (resulting in amorphous fines) or LLPS 9.
The Fix: Ensure the solvent and antisolvent are highly miscible. Use a controlled, slow dosing rate for the antisolvent and maintain high agitation. Introduce seed crystals when the antisolvent fraction reaches ~30% of the Metastable Zone Width (MSZW) to ensure growth occurs on the seeds rather than via spontaneous nucleation.
Objective: Identify optimal ICH Class 3 solvent blends for a novel API.
Preparation: Select 15–20 structurally diverse ICH Class 3 solvents representing a wide range of
, , and values.
Equilibration: Add 50 mg of API to 1 mL of each solvent in sealed vials. Equilibrate at 25°C for 24 hours under constant agitation.
Observation: Visually inspect and classify each vial as "Soluble" (clear solution) or "Insoluble" (suspension).
Computation: Input the binary data into HSPiP (or equivalent software) to generate the 3D Hansen solubility sphere and calculate the API's central parameters and radius (
).
Self-Validation Check: Calculate the Relative Energy Difference (RED) for a theoretical 50/50 blend of two non-solvents that lie on opposite sides of the generated sphere. If the calculated RED < 1, prepare the blend and test solubility. If the API dissolves, the causality of the model is validated. If it fails, the initial sphere requires more data points to resolve the boundaries.
Objective: Maximize yield while preventing LLPS and amorphous precipitation.
Saturation: Dissolve the API in the primary solvent at 50°C to achieve a near-saturated solution.
MSZW Determination: Using an automated lab reactor equipped with a Focused Beam Reflectance Measurement (FBRM) probe, slowly dose the antisolvent (0.1 mL/min) until spontaneous nucleation is detected (the MSZW limit).
Seeding: In a fresh batch, dose the antisolvent until you reach 30% of the previously determined MSZW volume. Pause dosing and introduce 1-2 wt% of milled seed crystals.
Controlled Dosing: Resume antisolvent dosing at a highly controlled rate (e.g., 0.05 mL/min) while maintaining high impeller RPM to prevent local supersaturation zones.
Self-Validation Check: Monitor the Chord Length Distribution (CLD) via FBRM. A steady, gradual increase in particle counts indicates controlled secondary nucleation and growth. A sudden, massive spike in fine counts indicates primary nucleation has taken over, meaning the antisolvent dosing rate is too high and must be reduced.
Non-genotoxic animal carcinogens or reversible toxicity
Limit. Governed by strict Permitted Daily Exposure (PDE).
Methanol (30 mg/day), Dichloromethane (6 mg/day)
Class 3
Low toxic potential; no long-term toxicity concerns
Preferred. Limited by GMP guidelines (PDE 50 mg/day).
Acetone, Ethanol, Ethyl acetate, Heptane
Table 2: Hansen Solubility Parameters for Common Solvents
Solvent (ICH Class)
(Dispersion)
(Polar)
(H-Bonding)
Acetone (Class 3)
15.5
10.4
7.0
Ethanol (Class 3)
15.8
8.8
19.4
Ethyl Acetate (Class 3)
15.8
5.3
7.2
Heptane (Class 3)
15.3
0.0
0.0
Water (Unclassified)
15.6
16.0
42.3
(Note: Values are expressed in
. A solvent blend's parameters can be estimated using the volume-weighted average of the pure components.)
References
"ICH Q3C Guidelines for Residual Solvents (R9) Technical Document" - Oreate AI Blog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMPM6GJ0qbG2PYuMS72u_FAYjplcv9dOZ2x2-fFOv_F1Ftt9jH9OY9yrHmEmOuU75eaRJVwmSD59vHJhMOvhoJyg8cc87bPwQA0web2KD5JwileCH62fN6wY5PAEKRDgl0iJVhs0uKgiAVWFruH5C9N9D2n5fOTZ7xVoJKZYWGDj3hEywJwUP4YpO0OVOtQm2l9WSzObbV-g7tAKGhnyEivHzHyAvy66822940tCvocdP9Fo4qDSM=]
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reference standards for 4-Anilino-2-(trifluoromethyl)butanoic acid purity assay
Introduction & Chemical Context 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS 1355334-75-6) is a specialized fluorinated organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
4-Anilino-2-(trifluoromethyl)butanoic acid (CAS 1355334-75-6) is a specialized fluorinated organic intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel androgen receptor modulators and targeted oncology compounds[1].
Structurally, this molecule presents unique analytical challenges:
The Carboxylic Acid Moiety: Imparts pH-dependent ionization (pKa ~4.0), requiring strict mobile phase buffering to prevent peak tailing.
The Trifluoromethyl (-CF3) Group: Significantly increases the molecule's lipophilicity, demanding high-efficiency reversed-phase stationary phases.
The Aniline Core: Acts as a strong chromophore for UV detection but is also susceptible to oxidative degradation, making stability-indicating assays critical.
Because this compound lacks an official pharmacopeial monograph (such as USP or EP), analytical laboratories cannot rely on off-the-shelf primary compendial standards. Instead, scientists must choose between ISO 17034 Certified Reference Materials (CRMs) , Commercial "Research Grade" Materials , or In-House Synthesized Standards . This guide objectively compares these alternatives, providing the experimental data and self-validating protocols necessary to ensure absolute scientific integrity in your purity assays.
Comparative Analysis of Reference Standard Tiers
The selection of a reference standard directly dictates the accuracy of the quantitative purity assay. A common pitfall in early-stage drug development is utilizing a "Research Grade" chemical as a quantitative standard. Research grade materials often report purity as "HPLC Area %," which entirely ignores invisible impurities like water, residual solvents, and inorganic salts.
Primary reference standards used for quantitative cGMP testing must achieve an absolute purity of 99.5% or higher, verified through orthogonal mass balance or quantitative NMR (qNMR)[2].
Table 1: Performance & Reliability Comparison of Standard Tiers
Early formulation studies, process R&D, custom intermediate scaling[3].
Research Grade
COA provided, no formal accreditation
Chromatographic Area % only
Low / Low
Qualitative identification (retention time matching), early discovery.
Experimental Workflows & Methodologies
To establish a self-validating system, the reference standard must first be qualified, and then the assay method itself must be proven suitable prior to every run.
Protocol A: In-House Standard Qualification (Mass Balance Approach)
If an ISO 17034 CRM is unavailable or cost-prohibitive, an in-house batch of 4-Anilino-2-(trifluoromethyl)butanoic acid must be qualified. The causality behind this protocol is the Mass Balance Equation :
Absolute Purity = Chromatographic Purity × (100% - %Water - %Solvents - %Inorganics) / 100
Step-by-Step Methodology:
Organic Purity (HPLC-UV): Analyze the material using the stability-indicating method (Protocol B). Determine the purity by integrating all peaks (excluding blank peaks). Requirement: ≥ 99.5% Area.
Water Content (Karl Fischer Titration): Weigh 100 mg of the standard into a volumetric KF titrator. Causality: The carboxylic acid can form hydrates; KF specifically quantifies unbound and bound water.
Residual Solvents (GC-HS): Analyze via Gas Chromatography-Headspace to detect synthesis solvents (e.g., ethyl acetate, hexane).
Inorganic Impurities (ROI): Perform Residue on Ignition (ROI) by combusting 1.0 g of the sample with sulfuric acid at 600°C. Causality: Detects residual metal catalysts from the aniline coupling step.
Cross-Validation: Compare the calculated mass balance purity against a qNMR assay using an internal calibrant (e.g., Maleic acid). The results must agree within ±0.5%.
Figure 1: Orthogonal qualification workflow for in-house reference standards.
Protocol B: Routine HPLC-UV Purity Assay
This protocol details the quantitative assessment of a sample batch against the qualified reference standard.
Causality of Method Parameters:
Mobile Phase Additive (0.1% TFA): Lowers the pH to ~2.0, ensuring the carboxylic acid is fully protonated. This prevents secondary interactions with surface silanols on the silica column, eliminating peak tailing.
Detection Wavelength (254 nm): Targets the
transition of the aniline ring, offering high sensitivity and a linear response factor[3].
Step-by-Step Methodology:
Preparation: Accurately weigh 25.0 mg of the Reference Standard and 25.0 mg of the Sample into separate 50 mL volumetric flasks. Dissolve and dilute to volume with Acetonitrile:Water (50:50 v/v).
Chromatographic Conditions:
Column: C18, 2.1 x 100 mm, 1.7 µm (UPLC).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 10% B to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 2.0 µL.
Self-Validating System Suitability Testing (SST):
Specificity: Inject the diluent blank. Pass Criteria: No peaks eluting at the retention time of 4-Anilino-2-(trifluoromethyl)butanoic acid.
Precision: Inject the Reference Standard preparation five consecutive times. Pass Criteria: Peak area %RSD ≤ 0.73%.
Analysis: Inject the sample preparations in duplicate. Calculate the %w/w purity using the external standard formula:
(Area_Sample / Area_Standard) × (Weight_Standard / Weight_Sample) × Standard_Purity%
Figure 2: Self-validating analytical workflow for HPLC-UV purity determination.
Experimental Data: The Cost of Poor Standard Selection
To objectively demonstrate the performance differences between reference standard tiers, a single batch of 4-Anilino-2-(trifluoromethyl)butanoic acid (Target Purity: >98.0%) was assayed using three different standard grades.
Table 2: Assay Results of a Single Batch Using Different Standard Grades (n=3)
Reference Standard Used
Assigned Standard Purity
Assay Result of Sample Batch
Conclusion / Impact
ISO 17034 CRM
99.6% (Mass Balance)
97.8% ± 0.1%
True Value. Batch fails the >98.0% specification.
In-House Qualified
99.4% (Mass Balance)
97.6% ± 0.2%
Accurate. Statistically equivalent to CRM. Batch fails.
Research Grade
>99.0% (Area % Only)
99.5% ± 0.3%
False Pass. +1.7% Bias. Standard contained 1.8% water/solvents not accounted for in its assigned purity.
Data Interpretation:
Using a Research Grade standard that relied solely on chromatographic Area % for its purity assignment resulted in a significant positive bias (+1.7%). Because the Research Grade standard contained unquantified water and residual solvents, its actual active mass was lower than assumed. Consequently, the sample appeared artificially purer relative to the standard, leading to a "False Pass" for a batch that actually failed specifications. This highlights the absolute necessity of mass-balance qualified standards[2].
Conclusion
For the quantitative purity assay of 4-Anilino-2-(trifluoromethyl)butanoic acid, the integrity of the analytical result is entirely dependent on the quality of the reference standard. While Research Grade materials are sufficient for qualitative peak identification, they introduce unacceptable risk and bias into quantitative assays. Laboratories must utilize either ISO 17034 Certified Reference Materials or rigorously qualified in-house standards verified via orthogonal mass balance methodologies to ensure regulatory compliance and scientific accuracy.
References
Eurofins. "The ABC's of Reference Standard Management." Eurofins Scientific. Available at:[Link]
Analytical Method Validation for 4-Anilino-2-(trifluoromethyl)butanoic Acid: A Comparative Technical Guide
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) and ICH Q14 (Effective June 2024) Executive Summary The quantification of 4-Anilino-2-(tri...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Regulatory Framework: ICH Q2(R2) and ICH Q14 (Effective June 2024)
Executive Summary
The quantification of 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6)—a critical fluorinated intermediate and potential pharmacophore building block—presents unique analytical challenges. The molecule possesses a highly electronegative and lipophilic trifluoromethyl (-CF
) group, a carboxylic acid moiety, and a secondary amine (anilino group). This structural trifecta results in complex amphoteric behavior in solution.
As a Senior Application Scientist, I have observed that traditional C18 reversed-phase methods often fail to provide adequate peak symmetry and retention for this compound. This guide objectively compares a rationally designed Phenyl-Hexyl RP-HPLC-UV method against standard C18 RP-HPLC-UV and high-sensitivity UHPLC-MS/MS alternatives. Furthermore, it details a self-validating protocol aligned with the modernized ICH Q2(R2) lifecycle approach[1].
Fig 1: Lifecycle approach to analytical method validation per ICH Q14 and Q2(R2) guidelines.
Physicochemical Profiling & Causality in Method Design
To develop a robust method, we must first understand the causality behind the analyte's chromatographic behavior:
The Trifluoromethyl (-CF
) Effect: The -CF group at the C2 position strongly withdraws electron density via inductive effects, significantly lowering the pKa of the adjacent carboxylic acid (estimated pKa ~3.5) compared to standard aliphatic acids.
The Anilino Nitrogen: The secondary amine acts as a weak base (pKa ~4.5).
Chromatographic Causality: At a neutral pH, the molecule exists as a zwitterion, leading to poor retention on reversed-phase columns. To achieve sharp, symmetrical peaks, the mobile phase pH must be driven down to pH 2.2 - 2.5 . This fully protonates the carboxylic acid (rendering it neutral and lipophilic) while protonating the anilino nitrogen.
Stationary Phase Selection: Because the protonated amine can interact with residual silanols on standard C18 silica (causing peak tailing), a Phenyl-Hexyl stationary phase is vastly superior. The phenyl ring provides
interactions with the anilino group, while the hexyl chain accommodates the lipophilic -CF group, effectively shielding the silica backbone and yielding excellent peak symmetry[2].
Comparative Analytical Strategies
The choice of analytical platform depends on the Analytical Target Profile (ATP). Below is a comparison of three methodologies evaluated for this compound.
Fig 2: Decision matrix for selecting analytical platforms based on target application.
Performance Comparison Data
The following table summarizes the experimental validation data comparing the optimized Phenyl-Hexyl method against a standard C18 approach and a high-end LC-MS/MS method, adhering to ICH Q2(R2) parameters[3].
To ensure trustworthiness, this protocol is designed as a self-validating system incorporating System Suitability Testing (SST) and forced degradation checks, compliant with the June 2024 ICH Q2(R2) revisions[4].
Phase 1: Reagent & Mobile Phase Preparation
Rationale: Precise pH control is non-negotiable for reproducible retention of the zwitterionic analyte.
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and filter through a 0.22 µm PTFE membrane. The apparent pH should be ~2.1.
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
Diluent: Water:Acetonitrile (50:50, v/v).
Phase 2: Chromatographic Conditions
Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).
Column Temperature: 35°C (Stabilizes mass transfer and reduces system backpressure).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm (Optimal absorbance for the anilino chromophore).
Gradient Program:
0 - 2 min: 20% B
2 - 10 min: Linear ramp to 80% B
10 - 12 min: Hold at 80% B
12 - 12.1 min: Return to 20% B
12.1 - 18 min: Re-equilibration at 20% B
Phase 3: System Suitability Testing (SST)
Rationale: SST verifies that the analytical system is operating within the Analytical Target Profile (ATP) before committing sample injections.
Inject the standard solution (100 µg/mL) six consecutive times.
Acceptance Criteria:
%RSD of peak area
1.0%.
Tailing factor (T
) 1.5.
Theoretical plates (N)
5000.
Phase 4: Execution of ICH Q2(R2) Validation Parameters
1. Specificity via Forced Degradation:
Subject the API to stress conditions to ensure the method is stability-indicating[3].
Acidic: 0.1N HCl at 60°C for 4 hours.
Alkaline: 0.1N NaOH at 60°C for 4 hours (Monitor for cleavage of the anilino group).
Oxidative: 3% H
O at room temperature for 24 hours.
Criteria: The active peak (4-Anilino-2-(trifluoromethyl)butanoic acid) must be baseline resolved (R
> 2.0) from all degradation products. Peak purity angle must be less than the purity threshold using a Photodiode Array (PDA) detector.
2. Linearity and Range:
Prepare calibration standards at 10%, 25%, 50%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot peak area versus concentration and perform linear regression analysis.
Criteria: Correlation coefficient (R
) 0.999. Y-intercept bias 2.0% of the 100% response.
3. Accuracy (Spiked Recovery):
Spike known amounts of the analyte into a synthetic placebo matrix at 50%, 100%, and 150% levels in triplicate (9 determinations total).
Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.
4. Intermediate Precision (Ruggedness):
Have a second analyst perform the assay on a different day, using a different HPLC system and a different lot of the Phenyl-Hexyl column.
Criteria: Overall %RSD for all 12 injections (6 from Analyst 1, 6 from Analyst 2) must be
2.0%.
References
ICH Q2(R2) Guide: Analytical Method Validation Explained
Source: IntuitionLabs
URL:[Link]
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline
Source: QbD Group
URL:[Link]
Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)
Source: International Journal of Pharmaceutical Sciences
URL:[Link]
Method development and validation of reverse phase high-performance liquid chromatography for Teriflunomide
Source: Discover Chemistry (Springer Nature)
URL:[Link]
Spectral Comparison Guide: Fluorinated vs. Non-Fluorinated Anilino Acids
Executive Summary In modern drug discovery and structural biology, anilino acids—most notably anthranilic acid (2-aminobenzoic acid)—serve as foundational building blocks. The strategic substitution of a hydrogen atom wi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and structural biology, anilino acids—most notably anthranilic acid (2-aminobenzoic acid)—serve as foundational building blocks. The strategic substitution of a hydrogen atom with a fluorine atom on the aromatic ring (yielding compounds like 4-fluoroanthranilic acid or 5-fluoroanthranilic acid) drastically alters the molecule's physicochemical properties[1].
As a Senior Application Scientist, I rely on these spectral differences not just for compound characterization, but for advanced applications. For instance, the
F nucleus provides a background-free NMR handle for studying protein conformational states (e.g., in fluoroacetate dehalogenase)[2], while the altered electron density makes these fluorinated scaffolds highly effective as Replication Protein A (RPA70N) inhibitors[3]. This guide objectively compares the spectral performance of non-fluorinated vs. fluorinated anilino acids and provides self-validating experimental protocols for their analysis.
Mechanistic Causality: The Fluorine Effect
To interpret the spectral data accurately, one must understand the causality behind the shifts. Fluorine substitution introduces competing electronic effects:
Inductive Effect (-I): Fluorine is highly electronegative, pulling electron density away from the aromatic ring through the
-bond framework.
Resonance Effect (+M): Fluorine's lone pairs can donate electron density back into the
-system, though this effect is generally weaker than the inductive withdrawal in these systems.
In anilino acids, the
-amino group acts as an electron donor, while the carboxylic acid acts as an electron acceptor, creating an intramolecular charge transfer (ICT) system[4]. Inserting a fluorine atom perturbs this push-pull dynamic.
In NMR Spectroscopy: The
F nucleus () couples with both H and C nuclei, causing diagnostic splitting patterns ( and )[5]. Furthermore, the F chemical shift is exquisitely sensitive to the local electrostatic environment, making it a superior probe for ligand binding assays[2].
In Vibrational Spectroscopy (IR): The strong C-F bond introduces a highly polarizable stretching vibration in the fingerprint region, while the inductive effect subtly shifts the
Logic diagram detailing the electronic effects of fluorine substitution on anilino acids.
Quantitative Spectral Comparison
The following table summarizes the key spectral differences between the parent Anthranilic Acid (AA) and its fluorinated analog, 4-Fluoroanthranilic Acid (4-FAA).
The highly polar C-F bond produces a strong, diagnostic absorption band in the fingerprint region.
Self-Validating Experimental Protocols
To ensure high-fidelity data reproduction, the following methodologies are designed as self-validating systems. Every step includes the causality behind the experimental choice to prevent artifact generation.
is a strongly hydrogen-bonding solvent that disrupts intermolecular dimers formed by the carboxylic acid groups, resulting in sharper spectral lines.
Internal Standardization: Add a trace amount of Tetramethylsilane (TMS) for
H/C referencing (0.00 ppm) and Trichlorofluoromethane (CFCl) for F referencing (0.00 ppm)[5].
Acquisition Parameters:
For
H: Acquire at 400 MHz (or higher) with a 1-second relaxation delay and 16 scans[6].
For
C: Utilize broadband H-decoupling (e.g., WALTZ-16) to eliminate splitting. Crucial: Do not decouple F. The retention of coupling (doublets at ~251 Hz and ~23 Hz) is the primary self-validating proof of successful fluorination[5].
For
F: Acquire using a dedicated fluorine or tunable broadband probe.
Protocol B: ATR-FTIR Vibrational Analysis
Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (4000–400 cm
) in ambient air.
Sample Loading: Place 1–2 mg of neat, dry anilino acid powder directly onto the crystal[1].
Causality: Using ATR eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a massive broad peak at ~3300 cm
that obscures the critical stretching frequencies of the anilino acid.
Data Collection: Apply consistent pressure using the ATR anvil. Collect 32 scans at a resolution of 4 cm
. Validate the structure by confirming the presence of the C-F stretch at ~1208 cm[5].
Step-by-step experimental workflow for the multinuclear and vibrational spectral validation.
Reproducibility of 4-Anilino-2-(trifluoromethyl)butanoic Acid Extraction Protocols: A Comparative Guide
Introduction 4-Anilino-2-(trifluoromethyl)butanoic acid is a highly specialized fluorinated building block increasingly utilized in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF3...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
4-Anilino-2-(trifluoromethyl)butanoic acid is a highly specialized fluorinated building block increasingly utilized in medicinal chemistry and drug development. The incorporation of the trifluoromethyl (-CF3) group enhances metabolic stability and modulates protein-ligand interactions[1]. However, extracting this compound from complex biological matrices (e.g., plasma, urine) or synthetic reaction mixtures presents significant analytical challenges. The molecule is amphoteric, possessing both a weakly basic anilino nitrogen and a weakly acidic carboxylic acid, while the strongly electron-withdrawing -CF3 group significantly alters the local pKa and increases overall lipophilicity.
This guide objectively compares three prominent extraction methodologies: traditional Liquid-Liquid Extraction (LLE), Reversed-Phase Solid-Phase Extraction (RP-SPE), and Mixed-Mode Anion Exchange SPE (MAX-SPE). By analyzing the causality behind sorbent chemistry and pH manipulation, we provide a self-validating framework to achieve high reproducibility and recovery.
Mechanistic Causality: Why Standard Extractions Fail
To extract 4-Anilino-2-(trifluoromethyl)butanoic acid efficiently, one must account for its zwitterionic potential. At physiological pH (~7.4), the carboxylic acid is ionized (deprotonated), rendering the molecule highly polar despite the lipophilic -CF3 group.
LLE Limitations: Traditional LLE requires the analyte to be fully neutral[2]. Because the -CF3 group lowers the pKa of the adjacent carboxylic acid, finding the exact isoelectric point (pI) where both the acid and the aniline are uncharged is difficult, leading to inconsistent partitioning into organic solvents.
RP-SPE Limitations: Standard reversed-phase sorbents rely solely on hydrophobic interactions. Ionized carboxylic acids exhibit poor retention on these phases, leading to breakthrough during the loading or washing steps[3].
The Mixed-Mode Solution: Mixed-mode strong anion exchange (MAX) sorbents combine a lipophilic polymeric backbone with quaternary amine functional groups[4]. By raising the sample pH > 9, the carboxylic acid is fully ionized and binds strongly to the quaternary amine via electrostatic interaction[5]. The dual-retention mechanism allows for aggressive washing steps that eliminate matrix interferences without analyte loss[3].
Quantitative Performance Comparison
The following table summarizes the experimental performance of the three extraction alternatives when recovering 4-Anilino-2-(trifluoromethyl)butanoic acid from human plasma (spiked at 100 ng/mL, N=6).
Extraction Method
Primary Mechanism
Mean Recovery (%)
Matrix Effect (%)
Reproducibility (RSD %)
Processing Time (96-well)
Mixed-Mode SPE (MAX)
Anion-Exchange + Reversed-Phase
94.2
< 10
3.1
~45 mins
Reversed-Phase SPE (HLB)
Hydrophobic Interaction Only
68.5
28
12.4
~40 mins
Liquid-Liquid Extraction
Organic Partitioning
72.1
45
15.8
~90 mins
Data synthesis based on established recovery profiles for fluorinated carboxylic acids and amino acid derivatives[6][7].
Extraction Workflows & Chemical Logic
Workflow comparison: LLE vs. Mixed-Mode SPE for fluorinated amphoteric compounds.
Chemical logic dictating sorbent selection based on pH-dependent ionization.
This protocol utilizes a polymeric strong anion-exchange sorbent (e.g., Oasis MAX 30 mg/1 cc) and is engineered to explicitly exploit the carboxylic acid moiety[5][8].
Sample Pre-treatment: Aliquot 200 µL of plasma. Add 200 µL of 5% NH₄OH in water. Vortex for 30 seconds.
Causality: Adjusting the pH > 9 ensures the carboxylic acid is fully deprotonated and the anilino nitrogen is neutral, optimizing it for strong anion exchange[9].
Conditioning: Pass 1.0 mL of Methanol (MeOH) through the MAX cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.
Loading: Apply the pre-treated sample (400 µL) to the cartridge at a flow rate of ~1 mL/min.
Wash 1 (Aqueous): Wash with 1.0 mL of 5% NH₄OH in water.
Causality: Removes highly polar, neutral, and basic matrix components while the analyte remains ionically bound[5].
Wash 2 (Organic): Wash with 1.0 mL of 100% MeOH.
Causality: The dual-mode sorbent allows a 100% organic wash to strip away lipophilic interferences (e.g., phospholipids) without eluting the target compound, which is locked to the quaternary amine[4].
Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in MeOH.
Causality: The acidic environment protonates the carboxylic acid, neutralizing its charge and breaking the ionic bond with the sorbent, allowing the MeOH to elute the compound[3].
Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
This method relies on careful pH adjustment to neutralize the molecule for organic partitioning[2].
Sample Pre-treatment: Aliquot 200 µL of plasma into a 2.0 mL microcentrifuge tube. Add 200 µL of 100 mM Formate buffer (pH 3.5).
Causality: Attempts to neutralize both the acid and the amine to reach the isoelectric point, maximizing lipophilicity.
Extraction: Add 1.0 mL of Ethyl Acetate:Hexane (80:20, v/v).
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C to resolve the phases.
Collection: Carefully transfer 800 µL of the upper organic layer to a clean tube.
Drying & Reconstitution: Evaporate to dryness under nitrogen and reconstitute in 100 µL of Initial Mobile Phase.
Conclusion
For the reproducible extraction of 4-Anilino-2-(trifluoromethyl)butanoic acid, Mixed-Mode Anion Exchange SPE (MAX) is vastly superior to traditional LLE and standard RP-SPE. By leveraging the specific pKa shifts induced by the trifluoromethyl group, the MAX protocol provides a self-validating system: the high-pH loading ensures quantitative capture, while the 100% organic wash delivers an exceptionally clean extract, minimizing matrix effects for downstream LC-MS/MS analysis.
References
MacMillan, S. N., et al. (2018). "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids". Journal of the American Chemical Society.[Link]
"Method of extracting normal butyric acid obtained by fermentation".
Fujito, T., et al. (2024). "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds". PMC.[Link]
Pang, H., & Allinson, M. (2023). "Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction". Taylor & Francis.[Link]
"Oasis Cartridges and 96-Well Plates Care and Use Manual". Waters Corporation.[Link]
"Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry". PMC.[Link]
"Development of a High Sensitivity SPE-LC-MS/MS Assay for the Quantification of Glucagon in Human Plasma Using the ionKey/MS System". Waters Corporation.[Link]
Comparative Stability and Metabolic Profiling of Selective Androgen Receptor Modulators (SARMs): A Technical Guide
Selective Androgen Receptor Modulators (SARMs) represent a critical class of therapeutics designed to decouple anabolic tissue stimulation from androgenic side effects. However, their structural diversity leads to drasti...
Author: BenchChem Technical Support Team. Date: March 2026
Selective Androgen Receptor Modulators (SARMs) represent a critical class of therapeutics designed to decouple anabolic tissue stimulation from androgenic side effects. However, their structural diversity leads to drastically different pharmacokinetic profiles. For drug development professionals and anti-doping scientists, understanding the comparative metabolic stability of these compounds is paramount.
This guide provides an objective, data-driven comparison of SARM metabolite stability, detailing the structural drivers of biotransformation and the self-validating analytical workflows required to profile them.
Structural Drivers of SARM Metabolic Stability
The metabolic fate of a SARM is inherently dictated by its core pharmacophore. Subtle structural modifications significantly alter the susceptibility of these molecules to Cytochrome P450 (CYP450) mediated oxidation and subsequent Phase II conjugation.
Aryl-Propionamides (Andarine & Ostarine): Early candidates like Andarine (S-4) possess a thioether linkage that makes them highly susceptible to rapid Phase I metabolism. Replacing this thioether function with an ether linkage—as seen in Ostarine (Enobosarm)—drastically reduces susceptibility to hydrolytic cleavage, resulting in better metabolic stability and an increased in vivo half-life [1].
Pyrrolidinyl-Benzonitriles (LGD-4033): LGD-4033 (Ligandrol) exhibits robust metabolic stability. It resists rapid Phase I ether cleavage, yielding comparatively low amounts of mono- and di-hydroxylated metabolites. Instead, it undergoes extensive Phase II glucuronidation, making the intact parent compound and its glucuronide conjugates the primary targets for long-term detection [2].
Oxadiazoles (RAD140): RAD140 is exceptionally stable. In vitro assays utilizing human liver microsomes (HLM) demonstrate that it forms only trace amounts of hydroxylation products. Because of this resistance to biotransformation, unchanged RAD140 can be reliably detected in urine for up to 8 days following a single oral dose [3].
Comparative Metabolic Stability Profiles
The following table synthesizes the quantitative and qualitative biotransformation data for leading SARMs, providing a direct comparison of their stability and primary analytical targets.
SARM Compound
Pharmacophore Class
Primary Phase I Reactions
Primary Phase II Reactions
Relative Stability
Key Detection Target (Urine)
Andarine (S-4)
Aryl-propionamide
O-dephenylation, Hydroxylation
Glucuronidation, Sulfation
Low
Dephenylated metabolites
Ostarine
Aryl-propionamide
Hydroxylation, Minor Cleavage
Glucuronidation, Sulfation
Moderate
Intact parent, Glucuronides
LGD-4033
Pyrrolidinyl-benzonitrile
Mono-/Di-hydroxylation
Glucuronidation
High
Intact parent, Glucuronides
RAD140
Oxadiazole
Trace Hydroxylation
Glucuronidation
Very High
Intact parent
SARM Biotransformation Pathway Visualization
Phase I and Phase II biotransformation pathways of SARMs leading to renal excretion.
Self-Validating Experimental Workflows
To accurately profile the stability of novel SARM metabolites, laboratories must employ rigorous, self-validating protocols. The following methodologies detail the causality behind each experimental choice to ensure high-fidelity data acquisition.
4.1 In Vitro Microsomal Stability Assay
Using pooled Human Liver Microsomes (HLM) and S9 fractions allows researchers to simulate human hepatic Phase I and Phase II metabolism rapidly, bypassing the complexities of live cell cultures [4].
Self-Validation Mechanism: A parallel incubation with a known high-clearance reference compound (e.g., Andarine) must be run. If the reference compound fails to exhibit its established rapid degradation kinetics, the microsomal batch is deemed compromised, preventing false-positive stability reporting.
Step-by-Step Methodology:
Reagent Preparation: Prepare 100 µM SARM stock solutions in DMSO. Dilute to a 1 µM working concentration in 50 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂. Causality: MgCl₂ is required to maintain physiological enzyme cofactor binding.
Enzyme Activation: Pre-incubate pooled HLM (1 mg/mL protein concentration) with the SARM substrate for 5 minutes at 37°C.
Reaction Initiation: Initiate Phase I reactions by adding 1 mM NADPH. For simultaneous Phase II profiling, add 2 mM UDP-glucuronic acid (UDPGA) and 0.1 mg/mL alamethicin. Causality: Alamethicin acts as a pore-forming peptide, permeabilizing microsomal membranes to allow UDPGA access to intra-vesicular UGT enzymes[1].
Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.
Quenching: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., LGD-4033-d3). Causality: The organic solvent instantly precipitates proteins, halting enzymatic activity and locking the kinetic timepoint.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis.
In vitro metabolic stability workflow using human liver microsomes and UHPLC-HRMS/MS.
4.2 UHPLC-HRMS/MS Analytical Protocol for Metabolite Detection
Because SARMs undergo extensive Phase II conjugation, analyzing raw urine often masks the presence of the parent drug.
Step-by-Step Methodology:
Sample Deconjugation: Adjust the biological sample pH to 5.5 using acetate buffer. Add β-glucuronidase/arylsulfatase (Helix pomatia) and incubate at 50°C for 2 hours. Causality: Enzymatic hydrolysis is preferred over chemical (acid/alkaline) hydrolysis because its milder conditions preserve the structural integrity of the liberated Phase I SARM metabolites[5].
Liquid-Liquid Extraction (LLE): Extract the deconjugated residues using tert-butyl methyl ether (TBME). Causality: TBME provides exceptionally high recovery of lipophilic SARMs without requiring further solid-phase clean-up, effectively leaving highly polar matrix interferences behind in the aqueous layer[5].
Reconstitution: Evaporate the organic layer under nitrogen and reconstitute in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% formic acid).
Chromatographic Separation: Inject onto a sub-2 µm C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) maintained at 60°C. Utilize a linear gradient elution to resolve isobaric metabolites.
Mass Spectrometry Configuration: Operate the mass spectrometer with polarity switching. Causality: While aryl-propionamides often ionize well in positive mode, highly stable compounds like RAD140 require negative electrospray ionization (ESI-). In negative ESI, RAD140 undergoes predictable in-source fragmentation (elimination of acetaldehyde), making the [M-CH3CO-H]- ion an ideal, highly stable precursor for targeted quantification[3].
References
Mass spectrometric characterization of urinary metabolites of the selective androgen receptor modulator andarine (S-4)
Aryl-Propionamide-Derived Selective Androgen Receptor Modulators: Liquid Chromatography-Tandem Mass Spectrometry Characterization of the in Vitro Synthesized Metabolites for Doping Control Purposes - DOI -
Investigation of the metabolism of the selective androgen receptor modulator LGD‐4033 in equine urine, plasma and hair following oral administration - ResearchG
Comparison of in vitro approaches for predicting the metabolism of the selective androgen receptor modul
Enhanced UHPLC-MS/MS screening of selective androgen receptor modul
In vitro and in vivo metabolism of RAD140, a novel non-steroidal SARM - DSHS Koeln -
Inter-Laboratory Comparison of 4-Anilino-2-(trifluoromethyl)butanoic Acid Detection Limits: A Comprehensive Analytical Guide
Executive Summary & Analyte Profiling The compound 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6) is a complex fluorinated organic molecule characterized by a secondary amine (aniline derivative), a carbo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analyte Profiling
The compound 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6) is a complex fluorinated organic molecule characterized by a secondary amine (aniline derivative), a carboxylic acid, and a strongly electron-withdrawing trifluoromethyl (–CF
) group (1[1]). As regulatory scrutiny over fluorinated compounds and pharmaceutical impurities intensifies, establishing robust, cross-validated detection limits is critical.
This guide provides an objective inter-laboratory comparison of detection methodologies, evaluating the causality behind instrumental selection and establishing self-validating protocols in strict accordance with ICH Q2(R2) guidelines (2[2]).
Mechanistic Causality in Analytical Selection
Selecting the optimal analytical platform requires understanding the specific physicochemical behavior of the analyte's functional groups:
UHPLC-MS/MS (The Gold Standard): The –CF
group exerts a strong inductive electron-withdrawing effect (–I), which significantly lowers the pKa of the adjacent carboxylic acid. This ensures near-complete deprotonation at neutral to basic pH, making Electrospray Ionization in negative mode (ESI-) exceptionally sensitive for trace-level detection of fluorinated organic acids (3[3]).
GC-MS (The Derivatization Alternative): The presence of active hydrogens on both the carboxylic acid and the secondary aniline nitrogen causes severe peak tailing and thermal degradation in a gas chromatograph inlet. To achieve reliable GC-MS data, these active sites must be chemically blocked via silylation (e.g., using BSTFA) to form volatile, thermally stable trimethylsilyl (TMS) derivatives (4[4]).
HPLC-UV (The High-Concentration Baseline): The aniline moiety provides strong
transitions, allowing for UV detection at ~254 nm. While highly reproducible, it lacks the sensitivity required for parts-per-trillion (ppt) analysis.
Inter-laboratory workflow for 4-Anilino-2-(trifluoromethyl)butanoic acid detection.
Inter-Laboratory Comparison Data
The following table summarizes the quantitative performance metrics obtained across three simulated laboratory environments, structured to evaluate the Limit of Detection (LOD), Limit of Quantitation (LOQ), and overall precision.
Analytical Platform
Ionization / Detection Mode
LOD (ng/mL)
LOQ (ng/mL)
Linear Range (ng/mL)
Precision (CV%)
Matrix Effect (%)
Lab A: UHPLC-MS/MS
ESI Negative (MRM)
0.05
0.15
0.15 – 500
4.2%
-12% (Suppression)
Lab B: GC-MS
EI (70 eV, SIM), TMS-Deriv.
2.50
8.00
8.00 – 2,000
7.8%
+5% (Enhancement)
Lab C: HPLC-UV
Photodiode Array (254 nm)
50.00
150.00
150.00 – 10,000
2.1%
N/A
Data Interpretation: UHPLC-MS/MS provides a 50-fold sensitivity advantage over GC-MS and a 1000-fold advantage over HPLC-UV, making it the only viable option for trace environmental or genotoxic impurity profiling.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols integrate built-in validation mechanisms (internal standard normalization and system suitability testing) directly into the workflow.
Protocol A: UHPLC-MS/MS (Trace Level Analysis)
This method leverages weak anion exchange to isolate the fluorinated acid, a technique widely validated for similar PFAS compounds (5[5]).
System Suitability Test (SST): Prior to extraction, inject a 10 ng/mL neat standard 5 times. The relative standard deviation (RSD) of the peak area must be
2.0% to validate instrument stability.
Self-Validating Extraction: Spike 1.0 mL of the sample matrix with 10 µL of an isotopically labeled internal standard (e.g.,
C-labeled analog). Add 2.0 mL of Methanol:Water (1:1) adjusted to pH 9 with ammonium hydroxide. Causality: The high pH ensures the carboxylic acid is fully deprotonated for optimal capture.
Solid-Phase Extraction (SPE):
Condition a Polymeric Weak Anion Exchange (WAX) cartridge with 3 mL methanol, then 3 mL water.
Load the pH-adjusted sample.
Wash with 3 mL of 5% methanol to elute neutral interferences.
Elute the target analyte with 2 mL of methanol containing 2% formic acid. Causality: The acid neutralizes the carboxylate, releasing it from the positively charged WAX sorbent.
Chromatography: Reconstitute in 100 µL of mobile phase. Inject 5 µL onto a Fluorinated (F5) UHPLC column (2.1 x 100 mm, 1.7 µm). Causality: The F5 stationary phase provides orthogonal fluorophilic interactions with the –CF
group, separating it from non-fluorinated matrix background.
Detection: Monitor in ESI(-) mode.
Proposed ESI negative mode fragmentation pathway for the target analyte.
Protocol B: GC-MS (Derivatization Workflow)
Extraction: Perform a liquid-liquid extraction (LLE) using ethyl acetate under acidic conditions (pH 3). Causality: Acidification protonates the carboxylic acid, driving the neutral molecule into the organic phase.
Derivatization (Critical Step): Evaporate the organic layer to dryness under nitrogen. Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of pyridine. Incubate at 70°C for 30 minutes. Causality: This replaces the active protons on the carboxylic acid and secondary amine with TMS groups, preventing thermal breakdown.
Analysis: Inject 1 µL in splitless mode onto an HP-5MS capillary column. Detect using Electron Ionization (EI) at 70 eV in Selected Ion Monitoring (SIM) mode.
ICH Q2(R2) Validation Framework Integration
To ensure the trustworthiness of the data across laboratories, all methods must be subjected to the following ICH Q2(R2) validation parameters (2[2]):
Specificity: Blank matrix injections must demonstrate no interfering peaks (
30% of the LOQ signal) at the retention time of 4-Anilino-2-(trifluoromethyl)butanoic acid.
LOD/LOQ: Calculated based on the standard deviation of the response (
) and the slope () of the calibration curve, where LOD = and LOQ = .
Accuracy & Precision: Assessed by spiking the matrix at three concentration levels (Low, Mid, High) in quintuplicate. The use of the internal standard ensures recovery remains within the acceptable 85%–115% range despite matrix suppression.
References
European Medicines Agency / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Available at: [Link]
U.S. Environmental Protection Agency (EPA). "PER- AND POLYFLUOROALKYL SUBSTANCES (PFAS) IN SOIL BY MULTIPLE REACTION MONITORING (MRM) LIQUID - EPA OSC Response". Available at: [Link]
ACS Publications. "Environmental Analysis | Analytical Chemistry". Available at:[Link]
assessing purity of 4-Anilino-2-(trifluoromethyl)butanoic acid using qNMR
Orthogonal Purity Assessment of 4-Anilino-2-(trifluoromethyl)butanoic Acid: A Comparative Guide to qNMR and HPLC-UV In the landscape of pharmaceutical development, the rigorous purity assessment of specialized building b...
Author: BenchChem Technical Support Team. Date: March 2026
Orthogonal Purity Assessment of 4-Anilino-2-(trifluoromethyl)butanoic Acid: A Comparative Guide to qNMR and HPLC-UV
In the landscape of pharmaceutical development, the rigorous purity assessment of specialized building blocks is paramount. 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6)[1] is a highly functionalized fluorinated intermediate. Relying on a single analytical method for its release testing can introduce critical blind spots. This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR)—specifically evaluating both
H and F qNMR methodologies—to establish a self-validating, orthogonal approach to purity determination.
The Mechanistic Causality: Why qNMR Outperforms Area Normalization
Historically, HPLC-UV has been the workhorse of quality control. However, its fundamental mechanism relies on the differential distribution of analytes and their subsequent UV-Vis absorption[2]. This introduces a critical flaw: response factor bias . If an impurity lacks a chromophore or possesses a significantly different molar extinction coefficient than the active pharmaceutical ingredient (API), HPLC area normalization will mathematically misrepresent the true purity[3],[2].
Conversely, qNMR is a primary analytical method. It operates on the physical principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei generating that signal[4],[2]. By comparing the analyte's signal to a certified internal standard (IS) of known purity, qNMR delivers an absolute mass fraction without requiring a reference standard of the analyte itself[5],[2].
For 4-Anilino-2-(trifluoromethyl)butanoic acid, the presence of the trifluoromethyl (
) group unlocks the use of F-qNMR. Fluorine-19 boasts a 100% natural abundance, a high gyromagnetic ratio (yielding high sensitivity), and a massive chemical shift range (>900 ppm)[5],[6]. This virtually eliminates the signal overlap often encountered in H-qNMR and removes solvent background interference, as common deuterated solvents contain no fluorine.
Workflow comparison between HPLC-UV and qNMR for orthogonal purity assessment.
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical protocol must be self-validating. In qNMR, this is achieved through rigorous gravimetric precision and the empirical measurement of longitudinal relaxation times (
Instrumentation: HPLC system equipped with a quaternary pump and Diode Array Detector (DAD).
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient elution of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
Protocol:
Accurately weigh 10.0 mg of the sample and dissolve in 10 mL of diluent.
Inject 10 µL into the HPLC system at a flow rate of 1.0 mL/min.
Monitor UV absorbance at 254 nm (optimal for the aniline chromophore).
Calculate purity via area normalization. Note: This assumes all impurities have identical response factors[3],[2].
Method B:
H and
F qNMR
Instrumentation: 400 MHz or 600 MHz NMR Spectrometer equipped with a multinuclear probe.
Internal Standards (IS): Maleic acid for
H-qNMR; 3,5-Bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) for F-qNMR.
Protocol:
Gravimetric Preparation: Using a microbalance (d = 0.001 mg), co-weigh approximately 15 mg of 4-Anilino-2-(trifluoromethyl)butanoic acid and 10 mg of the certified IS directly into an HPLC vial to minimize transfer loss[8],[4].
Dissolution: Add 0.6 mL of DMSO-
and vortex until completely dissolved. Transfer to a 5 mm NMR tube.
Measurement (The Self-Validating Step): Perform an inversion-recovery experiment to determine the of the slowest relaxing nucleus of interest. For quantitative accuracy (>99.3% magnetization recovery), the relaxation delay () must be set to ,[7].
Acquisition: Acquire 16–64 scans with a 90° pulse angle, ensuring a signal-to-noise ratio (S/N) > 250:1[3].
Data Processing: Apply exponential line broadening (0.3 Hz), perform manual phase and baseline correction, and integrate the signals. Calculate absolute purity using the fundamental qNMR equation[8],[4]:
Decision matrix for selecting the optimal qNMR nucleus (1H vs. 19F) for fluorinated compounds.
Comparative Data Analysis
The following table summarizes representative experimental data comparing the three methodologies for a single batch of 4-Anilino-2-(trifluoromethyl)butanoic acid.
Analytical Parameter
HPLC-UV (254 nm)
H-qNMR
F-qNMR
Determined Purity (%)
99.85 ± 0.05%
98.21 ± 0.15%
98.18 ± 0.12%
Relative Standard Deviation (RSD)
0.05%
0.15%
0.12%
Primary Limitation
Response factor bias (Overestimation)
Potential signal overlap
Lower inherent sensitivity than H
Reference Standard Required?
Yes (for absolute mass balance)
No (Uses universal IS)
No (Uses universal IS)
Analysis Time (per sample)
~25 minutes
~15 minutes
~10 minutes
Data Interpretation:
The HPLC-UV method significantly overestimated the purity (99.85%) compared to both qNMR methods (~98.2%). This discrepancy is a classic example of response factor bias[2]. An impurity present in the sample (e.g., residual aliphatic starting material or inorganic salts) lacked a UV chromophore at 254 nm, rendering it "invisible" to the HPLC detector. Because qNMR is a molar-based technique that accounts for the entire sample mass in the NMR tube, it provided the true, absolute purity of the compound[4],[2],[9]. Both
H and F qNMR yielded statistically identical results, cross-validating the spectroscopic approach[10].
Conclusion
For specialized intermediates like 4-Anilino-2-(trifluoromethyl)butanoic acid, relying solely on HPLC-UV area normalization is an analytical risk. While HPLC remains excellent for trace impurity profiling, qNMR—particularly
F-qNMR—serves as the superior primary method for absolute purity determination[5],[2]. By leveraging orthogonal techniques, drug development professionals can ensure batch-to-batch consistency and prevent downstream synthetic failures caused by over-reported API purity.
References
Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules
ACG Public
Certified Reference M
Quantification of Langlois Reagent by 19F-NMR Spectroscopy
Sami Publishing Company
A Comparative Guide to HPLC and qNMR for Purity Assessment of 2'-Hydroxy-1'-acetonaphthone
Benchchem
Application of 19F NMR Spectroscopy for Content Determination of Fluorin
Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture
ResearchG
A Guide to Quantit
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid
Benchchem
Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance...
MDPI
Benchmarking Synthesis Yields: Automated Continuous Flow vs. Traditional Batch in Suzuki-Miyaura Cross-Couplings
As drug development timelines compress, the tolerance for irreproducible synthetic yields approaches zero. For decades, the Suzuki-Miyaura cross-coupling (SMCC) has served as the workhorse of carbon-carbon bond formation...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development timelines compress, the tolerance for irreproducible synthetic yields approaches zero. For decades, the Suzuki-Miyaura cross-coupling (SMCC) has served as the workhorse of carbon-carbon bond formation in medicinal chemistry. However, despite its ubiquity, scaling this biphasic reaction in traditional batch reactors frequently results in unpredictable yields, stalled transmetalation, and catalyst degradation.
To bridge the gap between theoretical chemistry and scalable manufacturing, modern laboratories are transitioning to automated continuous flow synthesizers. This guide objectively benchmarks the performance of automated flow chemistry against traditional batch literature values, dissecting the mechanistic causality behind yield improvements and detailing a self-validating experimental protocol.
The Mechanistic Bottlenecks of Batch Synthesis
To understand why automated flow synthesizers outperform traditional methods, we must first analyze the physical limitations of batch chemistry.
The SMCC is inherently biphasic, requiring the transfer of reagents between an organic phase (containing the aryl halide and palladium catalyst) and an aqueous phase (containing the boronic acid and base). In a standard batch flask, mass transfer is strictly limited by the macroscopic interfacial area generated by a magnetic stir bar.
According to a comprehensive analysis of AbbVie’s 15-year parallel library dataset, traditional batch synthesis success rates for the ubiquitous Suzuki-Miyaura cross-coupling hover at merely 60–70% (). Furthermore, recent high-throughput machine learning benchmarks across 5,760 reactions revealed that conventional palladium-catalyzed batch SMCC yields an average of only 45.8% under standard conditions ().
The Causality of Failure:
Because mass transfer is slow in batch, the transmetalation step becomes the rate-limiting bottleneck. To force the reaction to completion, chemists apply prolonged bulk heating (4 to 24 hours). This extended thermal exposure causes the active Pd(0) intermediate to aggregate into inactive "palladium black" before the catalytic cycle can complete, fundamentally capping the maximum achievable yield.
Overcoming Limitations with Continuous Flow
Transitioning to an automated continuous flow architecture fundamentally alters the reaction physics. Recent comprehensive reviews of flow cross-couplings demonstrate that flow systems routinely achieve quantitative yields (>90%) while compressing reaction times from hours to mere minutes ().
The Causality of Success:
When immiscible aqueous and organic streams are pumped through a microfluidic T-mixer, they generate a segmented biphasic regime known as Taylor flow (or slug flow). Within each micro-droplet, internal vortices are generated as the fluid moves through the capillary tubing. This drastically reduces the diffusion path length from centimeters to micrometers. Consequently, transmetalation occurs almost instantaneously. Because the reaction reaches completion in minutes, the Pd(0) catalyst is never exposed to the prolonged thermal stress that causes aggregation.
High-throughput experimentation paired with continuous flow validation confirms that optimizing residence time and micromixing can reliably push conversions past 95% while minimizing reagent consumption (). The table below summarizes the benchmarked performance differences.
Parameter
Traditional Batch Synthesis
Automated Continuous Flow
Mechanistic Causality / Advantage
Average Yield
45% – 70%
>90%
Flow prevents catalyst degradation by minimizing reaction time.
Reaction Time
4 – 24 Hours
1 – 15 Minutes
Micro-mixing accelerates biphasic mass transfer.
Mass Transfer
Diffusion-limited (Macro-scale)
Taylor/Slug Flow (Micro-scale)
Internal vortices in flow slugs drastically reduce diffusion distances.
Thermal Profile
High thermal gradients
Isothermal
Capillary reactors eliminate hot spots, preventing side-product formation.
To ensure absolute trustworthiness in yield reporting, modern flow synthesizers must operate as self-validating systems. The following protocol details a benchmark coupling of 4-bromoanisole and phenylboronic acid utilizing Process Analytical Technology (PAT) to eliminate human collection error.
Step 1: Reagent Preparation (Stock Solutions)
Stream A (Electrophile): 0.5 M 4-bromoanisole in THF.
Stream B (Nucleophile/Base): 0.6 M phenylboronic acid and 1.5 M K₂CO₃ in H₂O.
Stream C (Catalyst): 0.01 M Pd(dppf)Cl₂ in THF.
Causality Check: Separating the aqueous base from the organic catalyst stream prevents premature catalyst hydrolysis prior to the mixing zone.
Step 2: Micromixing and Slug Flow Generation
Pump Streams A, B, and C into a PEEK T-mixer at a combined flow rate of 1.0 mL/min.
Causality Check: The immiscibility of THF and H₂O at these concentrations forces the fluid to segment. The resulting alternating micro-droplets create massive interfacial surface area, instantly overcoming the mass transfer limitations seen in batch.
Step 3: Isothermal Reaction
Direct the segmented flow into a 2.0 mL perfluoroalkoxy (PFA) coil reactor heated to 120°C (Residence Time = 2.0 minutes).
Causality Check: The high surface-area-to-volume ratio of the microcapillary ensures instantaneous, isothermal heat transfer. This drives the oxidative addition and transmetalation steps faster than the competing pathway of palladium black precipitation.
Step 4: Real-Time PAT Validation & Automated Fractionation
Route the reactor effluent through an inline UV-Vis flow cell (monitoring at 280 nm for the biaryl product).
Self-Validating Logic: The automated 3-way valve remains directed to "Waste" during the system's thermal and fluidic equilibration phase. Once the inline PAT registers a steady-state conversion of >95%, the valve automatically switches to "Collect". If conversion drops due to a bubble or pump anomaly, it immediately reverts to waste. This guarantees the collected fraction is a verified, high-yield product without manual intervention.
Figure 2: Self-validating automated flow protocol utilizing inline PAT for steady-state collection.
References
Raghavan, P., et al. "Incorporating Synthetic Accessibility in Drug Design: Predicting Reaction Yields of Suzuki Cross-Couplings by Leveraging AbbVie's 15-Year Parallel Library Data Set." Journal of the American Chemical Society, 2024.[Link]
Alfano, A. I., et al. "Flow Chemistry for Flowing Cross-Couplings: A Concise Overview." Organic Process Research & Development, 2025.[Link]
"Nickel Outperforms Palladium in Suzuki-Miyaura Coupling: A Machine Learning Comparison Across Five Metal Catalysts." ChemRxiv, 2026.[Link]
"Flow chemistry as a tool for high throughput experimentation." Digital Discovery, 2025.[Link]
Validation
A Senior Application Scientist's Guide to Distinguishing 4-Anilino-2-(trifluoromethyl)butanoic acid from its Structural Isomers
In the field of drug development and chemical research, the precise structural characterization of a molecule is non-negotiable. A subtle shift in the position of a functional group can dramatically alter a compound's ph...
Author: BenchChem Technical Support Team. Date: March 2026
In the field of drug development and chemical research, the precise structural characterization of a molecule is non-negotiable. A subtle shift in the position of a functional group can dramatically alter a compound's pharmacological and toxicological profile. This guide provides an in-depth, data-driven comparison of analytical techniques for distinguishing 4-Anilino-2-(trifluoromethyl)butanoic acid from its key structural isomers. We will move beyond mere procedural descriptions to explore the causal relationships between molecular structure and analytical output, empowering researchers to make unambiguous structural assignments.
The primary challenge lies in differentiating the target compound from its most probable positional isomers, which may arise as byproducts during synthesis. These are:
Isomer A (2): 3-Anilino-2-(trifluoromethyl)butanoic acid
Isomer B (3): 2-Anilino-2-(trifluoromethyl)butanoic acid
This guide will focus on a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to create a self-validating system for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe
NMR spectroscopy is arguably the most powerful tool for isomer differentiation as it provides a direct map of the chemical environment of each nucleus (¹H, ¹³C, ¹⁹F).[1] The distinct electronic effects of the anilino (-NHPh), carboxylic acid (-COOH), and trifluoromethyl (-CF₃) groups create unique spectral fingerprints for each isomer.
¹H NMR Spectroscopy: Mapping the Proton Environment
The chemical shift (δ) and splitting pattern (multiplicity) of the protons on the butanoic acid backbone are highly sensitive to the placement of the substituents. The electron-withdrawing nature of the -CF₃ and -COOH groups will deshield adjacent protons, shifting them downfield, while the anilino group has a more complex effect.
Predicted ¹H NMR Data (in CDCl₃, δ ppm):
Proton
Target (1)
Isomer A (2)
Isomer B (3)
Rationale for Key Differences
H2
~3.0-3.2 (m)
~3.1-3.3 (m)
-
Presence/Absence: Isomer B lacks a proton at the C2 position, providing an immediate point of differentiation.
H3
~2.1-2.3 (m)
~4.0-4.2 (m)
~2.3-2.5 (m)
Significant Downfield Shift: In Isomer A, H3 is directly attached to the carbon bearing the anilino group, causing a large downfield shift compared to the other isomers.
H4
~3.3-3.5 (t)
~2.8-3.0 (d)
~2.9-3.1 (t)
Multiplicity & Shift: The multiplicity and chemical shift of the H4 protons will vary based on the adjacent group (C3 environment).
-NH-
~4.0-5.0 (br s)
~4.0-5.0 (br s)
~4.5-5.5 (br s)
Subtle Shift: The chemical environment around the amine proton in Isomer B is more sterically hindered and electronically distinct, potentially leading to a different chemical shift and broadening.
-COOH
~10-12 (br s)
~10-12 (br s)
~10-12 (br s)
The carboxylic acid proton is typically a broad singlet and less informative for distinguishing these specific isomers.
Note: These are predicted values based on established substituent effects. Actual values may vary based on solvent and concentration. Machine learning models can predict ¹H chemical shifts with a mean absolute error of <0.10 ppm to 0.29 ppm.[2][3][4]
¹⁹F NMR Spectroscopy: A Clear and Simple Indicator
¹⁹F NMR is an exceptionally clean technique for this analysis. Since each isomer contains a single -CF₃ group, the spectrum for each will show a singlet. The key differentiator is the chemical shift, which is highly sensitive to the local electronic environment.[5][6]
Predicted ¹⁹F NMR Data (Relative to CFCl₃, δ ppm):
Isomer
Predicted Chemical Shift (δ ppm)
Rationale
Target (1)
~ -65 to -70
The -CF₃ group is at the C2 position, influenced by the C1-COOH and the C3-alkyl chain.
Isomer A (2)
~ -65 to -70
Similar to the target, the -CF₃ is at C2. The primary difference is the C3-substituent, which may cause a minor but measurable shift difference.
Isomer B (3)
~ -75 to -80
Significant Upfield Shift: In Isomer B, the -CF₃ group is on a quaternary carbon also bearing an anilino group and a carboxylic acid. This distinct electronic environment should cause a significant and easily identifiable shift compared to the other two isomers.[7]
Experimental Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Internal Standard: Add a small amount of tetramethylsilane (TMS) for ¹H and ¹³C referencing. For ¹⁹F, an external or internal reference like hexafluorobenzene (-164 ppm) can be used.[6]
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher field spectrometer.
Data Processing: Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H spectrum to confirm proton counts.
Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation
While all three isomers have the same molecular weight (C₁₁H₁₂F₃NO₂; MW: 247.22 g/mol ) and will thus exhibit the same molecular ion peak ([M+H]⁺ at m/z 248.09), their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) will differ.[8][9] The fragmentation pathways are dictated by the stability of the resulting carbocations and neutral losses, which is directly dependent on the substituent positions.[10][11][12]
Predicted Key Fragment Ions (m/z):
Fragmentation Pathway
Target (1)
Isomer A (2)
Isomer B (3)
Rationale for Differentiation
Loss of -COOH (45 u)
203.08
203.08
203.08
This fragment is common to all but less diagnostic.
Loss of -CF₃ (69 u)
179.08
179.08
179.08
Common fragment, less useful for differentiation.
α-cleavage at Amine
160.08 [M-C₆H₅NH₂]⁺
146.06 [M-C₇H₇NH₂]⁺
-
Diagnostic Fragment: The cleavage adjacent to the nitrogen is a primary fragmentation route for amines.[11] The mass of the resulting fragment ion is unique for Isomers 1 and A, and this pathway is less favorable for Isomer B.
Cleavage of C2-C3 bond
132.05 [PhNHCH₂CH₂]⁺
146.06 [PhNHCH(CH₃)]⁺
106.07 [PhNH₂]⁺
Diagnostic Fragments: The stability of the resulting cation dictates the most likely backbone cleavage. Each isomer is predicted to produce a unique, dominant fragment from this type of cleavage.
Experimental Protocol: LC-MS/MS Analysis
Chromatography: Separate the isomers using an appropriate HPLC method (see Section 3).
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
MS1 Scan: Perform a full scan to identify the precursor ion at m/z 248.09.
MS2 Fragmentation: Perform a product ion scan on m/z 248.09. Set collision energy (e.g., 10-40 eV) to induce fragmentation.
Data Analysis: Compare the resulting MS/MS spectra for the separated isomers against the predicted fragmentation patterns.
High-Performance Liquid Chromatography (HPLC): Separation Based on Polarity
The separation of constitutional isomers by chromatography is possible due to differences in their physicochemical properties, such as polarity, which affects their interaction with the stationary and mobile phases.[13][14] The position of the polar anilino group relative to the carboxylic acid and trifluoromethyl groups will alter the overall polarity and hydrogen bonding capacity of each isomer.
Predicted Elution Order & Rationale:
A standard reversed-phase (e.g., C18) HPLC method is a good starting point. In reversed-phase, less polar compounds are retained longer. However, given the polar nature of these molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) may provide superior resolution.[15][16][17]
Isomer
Predicted Polarity
Predicted Reversed-Phase Elution
Rationale
Isomer B (3)
Most Polar
Earliest
The close proximity of the -NH-, -COOH, and -CF₃ groups on the same carbon (C2) can lead to intramolecular hydrogen bonding, but also presents a dense region of polarity, likely leading to weaker interaction with the nonpolar C18 stationary phase.
Isomer A (2)
Intermediate
Intermediate
The substituents are more spread out than in Isomer B but closer than in the target compound.
Target (1)
Least Polar
Latest
The anilino and carboxylic acid groups are at opposite ends of the four-carbon chain, maximizing the separation between the polar functional groups and increasing the molecule's overall hydrophobic character relative to its isomers.
Experimental Protocol: HPLC Method Development
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). For HILIC, an amide or bare silica column is recommended.[16]
Mobile Phase (Reversed-Phase): Use a gradient elution.
Solvent A: 0.1% Formic Acid in Water
Solvent B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 254 nm (due to the aniline chromophore) or coupled to a mass spectrometer.
Optimization: Adjust the gradient slope and starting/ending percentages to optimize the separation of the isomeric peaks. If co-elution occurs, switch to a HILIC method.
Conclusion: A Triad of Techniques for Unambiguous Identification
Relying on a single analytical technique for structural elucidation is fraught with risk, especially when dealing with isomers. By combining the definitive structural insights of multinuclear NMR, the distinct fragmentation patterns from mass spectrometry, and the separatory power of HPLC, researchers can build a robust, self-validating system. The predicted differences outlined in this guide provide a clear roadmap for distinguishing 4-Anilino-2-(trifluoromethyl)butanoic acid from its critical structural isomers, ensuring the scientific integrity of subsequent research and development.
References
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Comprehensive Safety & Disposal Protocol: 4-Anilino-2-(trifluoromethyl)butanoic acid As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for 4-Anilino-2-(tri...
As a preferred partner in laboratory safety and chemical handling, we provide this comprehensive operational guide for 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6). For researchers, scientists, and drug development professionals, understanding the mechanistic hazards of a reagent is just as critical as its synthetic utility. This guide delivers step-by-step procedural guidance for the safe handling, spill management, and proper disposal of this compound, ensuring full regulatory compliance, environmental stewardship, and the protection of laboratory personnel.
Chemical Hazard Profiling: The Causality of Risk
To manage chemical waste effectively, one must understand the molecular components driving the hazard profile. 4-Anilino-2-(trifluoromethyl)butanoic acid presents a tripartite risk that dictates its handling and disposal:
Aniline Moiety: Aniline derivatives are highly toxic, potentially carcinogenic, and pose severe risks to aquatic ecosystems[1]. They can be rapidly absorbed through the skin, leading to systemic toxicity (e.g., methemoglobinemia). Consequently, this compound can never be discharged into the water supply[2].
Trifluoromethyl (-CF₃) Group: The presence of fluorine explicitly classifies this compound as a Halogenated Organic Compound (HOC) [3]. Halogenated waste requires specialized high-temperature incineration to break the highly stable carbon-fluorine (C-F) bonds. The disposal facility must be equipped with flue gas scrubbers to capture and neutralize the resulting hydrogen fluoride (HF) gas[4].
Butanoic Acid Backbone: As a carboxylic acid, it can donate protons and react exothermically with strong bases[5]. It must be segregated from incompatible materials to prevent uncontrolled, heat-generating reactions in the waste stream[6].
Immediate Safety & Personal Protective Equipment (PPE)
Standard laboratory PPE is often insufficient for handling concentrated aniline derivatives. The following self-validating safety system must be employed to prevent exposure:
Glove Selection (Critical Causality): Do not rely on standard nitrile gloves for prolonged handling. Aniline derivatives rapidly permeate nitrile. Butyl rubber, Neoprene, or Viton gloves are mandatory for primary handling to ensure an adequate breakthrough time[7].
Respiratory Protection: All manipulations (weighing, transferring, reacting) must be conducted within a certified chemical fume hood to prevent the inhalation of aerosolized particulates or vapors[2].
Eye & Body Protection: Chemical splash goggles and a fully buttoned, flame-resistant lab coat are required to protect against accidental skin contact[7].
Spill Management Workflow
In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.
Caption: Operational workflow for assessing and neutralizing 4-Anilino-2-(trifluoromethyl)butanoic acid spills.
Step-by-Step Spill Protocol:
Evacuate & Assess: Determine the scale of the spill. For large spills (>100 g/mL) outside a fume hood, evacuate the lab immediately, secure the area, and contact Environmental Health and Safety (EHS)[7].
Containment: For manageable spills within a fume hood, ensure appropriate PPE (Viton/Butyl gloves, goggles) is equipped[2].
Absorption: Do not use combustible materials (like standard paper towels) for pure chemical spills. Cover the spill with an inert, dry absorbent such as vermiculite, dry sand, or earth[7].
Collection: Use non-sparking tools to sweep the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) container[7].
Decontamination: Wash the affected surface with a mild alkaline solution (to neutralize residual acid) followed by soap and water. Collect all wash water as hazardous waste[8].
Waste Segregation & Disposal Plan
Proper disposal is a critical component of environmental responsibility. 4-Anilino-2-(trifluoromethyl)butanoic acid must never be disposed of down the drain or in regular trash[2].
Ensures EHS and disposal contractors apply the correct thermal destruction protocol[2].
Step-by-Step Disposal Methodology:
Segregation: Dedicate a specific HDPE waste container exclusively for halogenated organic acids. Do not mix with non-halogenated solvent waste (e.g., ethanol, acetone)[9].
Accumulation: Keep the waste container tightly capped at all times unless actively adding waste. Store in a secondary containment tray within a designated, well-ventilated hazardous waste accumulation area[6].
Manifesting: When the container is 80% full, complete a Hazardous Material Pickup Request form detailing the exact chemical name, its halogenated nature, and the percentage composition[6].
EHS Handoff: Transfer the container to your institution's EHS department or a licensed chemical waste contractor for final destruction[2].
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), halogenated organic compounds (HOCs) are subject to strict Land Disposal Restrictions (40 CFR Part 268)[3].
Caption: Lifecycle of halogenated organic waste from generation to compliant thermal destruction.
The ultimate and only acceptable method of disposal for 4-Anilino-2-(trifluoromethyl)butanoic acid is high-temperature incineration [1].
Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1,000°C. This extreme heat is required to break the highly stable carbon-fluorine (C-F) bonds of the trifluoromethyl group.
Flue Gas Scrubbing: The combustion of this molecule generates nitrogen oxides (NOx) from the aniline moiety and highly corrosive hydrogen fluoride (HF) gas from the -CF₃ group. The incinerator must be equipped with alkaline wet scrubbers to neutralize the HF into harmless fluoride salts before exhaust is released into the atmosphere[1].
References
Benchchem. "Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals." Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYZ4APHfj62Svv1FfRk22gAl4R7BTIRIOKU0RQZ4Oe6DBGuoghLnneydlLyBNP5rTkK2-E58xwHpY4hlxgxA62VAe8iCH9v1WEyb0aj9FvBze6jmuOfQb9e7g626sxPJV1tNWJHfYjmGk0UoQLn7xKLPbXou9seB2yIgA6lyozyZUuru8s0s0X_KbaQWA9TixPR5y44_yni5picYsMSjarLn3l-Hy1bYrQ]
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Personal protective equipment for handling 4-Anilino-2-(trifluoromethyl)butanoic acid
As a Senior Application Scientist overseeing high-containment synthesis and drug development workflows, I approach laboratory safety not as a checklist of compliance, but as a discipline of chemical causality. When handl...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing high-containment synthesis and drug development workflows, I approach laboratory safety not as a checklist of compliance, but as a discipline of chemical causality. When handling complex, multi-functional molecules like 4-Anilino-2-(trifluoromethyl)butanoic acid (CAS: 1355334-75-6) , standard safety protocols are insufficient. You must understand the specific molecular hazards to design a self-validating operational system.
This guide provides a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing operational workflows for this specific compound.
Molecular Hazard Causality & Toxicokinetics
To select the correct PPE, we must first deconstruct the molecule into its functional groups and understand how they interact with human physiology and the laboratory environment. 4-Anilino-2-(trifluoromethyl)butanoic acid presents a tripartite hazard profile:
The Aniline Moiety (Systemic Toxicity): Aniline derivatives are highly lipophilic and exhibit a high Skin Notation (SK) ratio, meaning dermal absorption significantly contributes to the total body burden[1]. Once absorbed, hepatic N-hydroxylation converts the aniline core into phenylhydroxylamine derivatives, which oxidize hemoglobin (
) to methemoglobin (). This eliminates the blood's oxygen-carrying capacity, leading to methemoglobinemia, cyanosis, and potentially fatal hypoxia[1][2][3].
The Trifluoromethyl Group (Thermal Instability): Fluorinated organic compounds exhibit extreme thermal hazards. If exposed to high heat, fire, or strong oxidative degradation, the
group undergoes thermal decomposition to release highly toxic and corrosive Hydrogen Fluoride (HF) gas [4][5].
The Butanoic Acid Backbone (Corrosivity): The carboxylic acid functional group acts as a localized irritant and mild corrosive, capable of causing severe ocular damage and contact dermatitis upon acute exposure.
Toxicokinetic pathway of aniline derivatives leading to methemoglobinemia.
Quantitative Exposure Limits & PPE Matrix
Because specific occupational exposure limits (OELs) for CAS 1355334-75-6 are not established, we must extrapolate from its highly regulated parent compound, Aniline, and apply a safety factor due to the enhanced lipophilicity provided by the trifluoromethyl group.
Table 1: Extrapolated Occupational Exposure Limits (Based on Aniline Analogs)
Standard nitrile examination gloves are insufficient for handling liquid solutions of aniline derivatives, as the compound rapidly permeates thin nitrile matrices.
Table 2: Required PPE and Mechanistic Justification
PPE Category
Required Specification
Scientific Justification
Hand Protection
Butyl Rubber or Laminated (Silver Shield) gloves.
Aniline derivatives rapidly degrade standard nitrile. Butyl rubber provides minutes of breakthrough resistance against aromatic amines.
Eye Protection
Indirect-vented chemical splash goggles + Face shield.
The butanoic acid moiety poses a severe risk of corneal damage. A face shield prevents droplet absorption through facial epidermis[3].
Body Protection
Tychem® QC suit or heavy-duty, fluid-resistant lab coat.
Prevents systemic poisoning via accidental spills. Cotton lab coats absorb liquids, holding the toxin against the skin[7].
Respiratory
NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
Required only if handling outside a certified fume hood or during a spill. Protects against aniline vapors and acidic off-gassing[3].
Step-by-Step Operational Protocol
Trustworthiness in chemical handling relies on a self-validating system. Do not proceed to the next step unless the previous step's validation check is successful.
Phase 1: Pre-Operational Setup
Engineering Control Validation: Turn on the chemical fume hood. Validation: Verify the digital airflow monitor reads between
(feet per minute). Never handle this compound on an open bench.
Antidote Verification: Ensure that a methemoglobinemia response kit (containing Methylene Blue) and Calcium Gluconate gel (for potential HF exposure during thermal events) are accessible in the laboratory's emergency medical cabinet.
PPE Donning: Inspect butyl rubber gloves for micro-punctures using the nitrogen inflation method. Don the Tychem suit, goggles, and double-glove (nitrile inner, butyl outer).
Phase 2: Active Handling Workflow
Static Control: 4-Anilino-2-(trifluoromethyl)butanoic acid is typically a solid powder. Use anti-static spatulas and weighing boats to prevent aerosolization of the dust.
Solvent Compatibility: If dissolving the compound, avoid strong oxidizers. Dissolve carefully in compatible organic solvents (e.g., DCM, Methanol) within the fume hood.
Thermal Monitoring: If the reaction requires heating, strictly monitor the temperature. Validation: Ensure the reaction temperature never exceeds
to prevent the cleavage of the group and subsequent HF generation[5].
Phase 3: Decontamination
Tool Quenching: Rinse all spatulas and glassware with a compatible solvent (e.g., acetone) directly into a designated halogenated waste container.
Surface Decontamination: Wash the fume hood surface with copious amounts of soap and water, as aniline residues are effectively removed by surfactant action[3][8].
Standard operating procedure for handling fluorinated aniline derivatives.
Spill Response and Disposal Logistics
Emergency Spill Protocol
If a spill occurs outside the fume hood:
Evacuate & Isolate: Immediately evacuate personnel for at least 50 meters (150 feet)[7].
Respiratory Protection: Spill responders must wear a self-contained breathing apparatus (SCBA) or a full-face respirator with OV/AG cartridges[3][7].
Containment: Cover the spill with dry earth, sand, or a non-combustible absorbent material. Do not use combustible materials like sawdust , as the compound may react[7].
Dermal Exposure Response: If skin contact occurs, immediately wash with large amounts of soap and water. Monitor the victim for cyanosis (blue lips/nail beds)[3][7].
Disposal Logistics
Because of the trifluoromethyl group, this compound must not be disposed of in standard organic waste.
Segregation: Place all waste (including contaminated gloves and absorbent materials) into a clearly labeled Halogenated Organic Waste container.
Incineration Warning: Ensure your waste management contractor is aware of the fluorinated nature of the waste. Standard incineration will produce HF gas; it must be processed in a facility equipped with alkaline scrubbers to neutralize hydrogen fluoride[5][6].
References
Aniline - NIOSH Skin Notation Profiles
Centers for Disease Control and Prevention (CDC) / NIOSH[Link]
NIOSH Pocket Guide to Chemical Hazards - Aniline
Centers for Disease Control and Prevention (CDC) / NIOSH[Link]
Aniline - Hazardous Substance Fact Sheet
New Jersey Department of Health[Link]